molecular formula C35H62N4O4+2 B1199686 Pipecuronium CAS No. 68399-58-6

Pipecuronium

カタログ番号: B1199686
CAS番号: 68399-58-6
分子量: 602.9 g/mol
InChIキー: OWWLUIWOFHMHOQ-XGHATYIMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pipecuronium is a steroid ester.
This compound is a piperazinyl androstane derivative which is a non-depolarizing neuromuscular blocking agent.
A piperazinyl androstane derivative which is a non-depolarizing neuromuscular blocking agent (NEUROMUSCULAR NONDEPOLARIZING AGENTS). It is used as a muscle relaxant during ANESTHESIA and surgical procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents.

CAS番号

68399-58-6

分子式

C35H62N4O4+2

分子量

602.9 g/mol

IUPAC名

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChIキー

OWWLUIWOFHMHOQ-XGHATYIMSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C

異性体SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C

正規SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C

他のCAS番号

68399-58-6

物理的記述

Solid

関連するCAS

52212-02-9 (dibromide)
68399-57-5 (dibromide, dihydrate)
52212-02-9 (bromide salt/solvate)

溶解性

9.50e-05 g/L

同義語

Arduan
Bromide, Pipecurium
Bromide, Pipecuronium
Dibromide Pipecuronium
Dibromide, Dihydrate Pipecuronium
Dihydrate Pipecuronium Dibromide
Pipecurium
Pipecurium Bromide
Pipecuronium
Pipecuronium Bromide
Pipecuronium Dibromide, (16 alpha)-Isomer
Pipecuronium Dibromide, (17 alpha)-Isomer
Pipecuronium Dibromide, (3 beta)-Isomer
Pipecuronium Dibromide, Dihydrate
Pipecuronium, Dibromide
RGH 1106
RGH-1106
RGH1106

製品の起源

United States

Foundational & Exploratory

Pipecuronium Bromide: A Deep Dive into its Mechanism of Action at the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent. The document delves into its molecular interactions at the nicotinic acetylcholine receptor, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism

This compound bromide is a bisquaternary aminosteroid that induces skeletal muscle relaxation by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2][3] Its structural similarity to acetylcholine allows it to bind to the same receptor sites, but without activating the receptor.[1][3] This reversible binding physically obstructs acetylcholine from binding, thereby preventing the depolarization of the muscle cell membrane and the subsequent cascade of events that lead to muscle contraction.[1][3]

The primary mechanism involves the blockade of postsynaptic nicotinic receptors. However, there is also evidence to suggest a secondary action at presynaptic nicotinic receptors, which may inhibit the release of acetylcholine from the nerve terminal. The neuromuscular blockade induced by this compound is dose-dependent and can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[2]

Quantitative Pharmacodynamic Data

The potency and binding affinity of this compound bromide have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

ParameterValueSpecies/ModelReference
Binding Affinity (Kd) 3.06 µMNot Specified[1]
Effective Dose (ED95) 0.045 mg/kgHuman[1]
0.059 mg/kgHuman
Clinical Onset of Action 3 to 5 minutesHuman[1]
Clinical Duration of Action 60 to 90 minutesHuman[1]

Note: ED95 is the dose required to produce a 95% suppression of the first twitch in a train-of-four stimulation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways at the neuromuscular junction and the mechanism of this compound's action, as well as a typical experimental workflow.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers vesicle fusion ACh Release ACh Release ACh Vesicles->ACh Release nAChR Nicotinic ACh Receptor ACh Release->nAChR ACh binds to nAChR Na+ Influx Na+ Influx nAChR->Na+ Influx Opens ion channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound Bromide This compound->nAChR Competitively blocks

Figure 1: Neuromuscular junction signaling and competitive antagonism by this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolation Isolate Tissue (e.g., Rat Phrenic Nerve- Hemidiaphragm) Mounting Mount in Organ Bath (Krebs-Ringer Solution, 37°C, 95% O2/5% CO2) Tissue Isolation->Mounting Transducer Attach Muscle to Force Transducer Mounting->Transducer Stimulation Stimulate Phrenic Nerve (e.g., 0.1 Hz, 0.2 ms) Baseline Record Baseline Twitch Tension Stimulation->Baseline Drug Addition Add this compound (Cumulative Concentrations) Baseline->Drug Addition Record Response Record Inhibition of Twitch Tension Drug Addition->Record Response Dose-Response Generate Dose-Response Curve IC50 Calculate IC50 Dose-Response->IC50

Figure 2: Experimental workflow for in vitro muscle contraction assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuromuscular blocking effects of this compound bromide.

Radioligand Binding Assay for nAChR Affinity

This protocol is a representative method for determining the binding affinity (Ki) of this compound bromide for the nicotinic acetylcholine receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from tissue rich in nAChRs (e.g., Torpedo electric organ, or cell lines expressing the receptor).

  • Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • This compound bromide solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound bromide. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound bromide concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Muscle Contraction Assay

This protocol describes a classic method for assessing the functional antagonism of this compound bromide at the neuromuscular junction using an isolated nerve-muscle preparation.

Materials:

  • Isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse.

  • Organ bath with a capacity of 10-20 mL.

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

  • Gas mixture of 95% O₂ and 5% CO₂.

  • Force-displacement transducer.

  • Nerve stimulating electrodes.

  • Data acquisition system.

Procedure:

  • Preparation: Dissect the phrenic nerve and hemidiaphragm from a humanely euthanized animal and mount it in the organ bath containing Krebs-Ringer solution, continuously gassed and maintained at 37°C. Attach the central tendon to the force-displacement transducer.

  • Stimulation: Position the phrenic nerve on the stimulating electrodes and apply supramaximal stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit muscle twitches.

  • Equilibration and Baseline: Allow the preparation to equilibrate for at least 30 minutes, and then record a stable baseline of twitch tension for 20-30 minutes.

  • Drug Application: Add this compound bromide to the organ bath in a cumulative concentration-dependent manner, allowing the effect of each concentration to reach a steady state before adding the next.

  • Data Recording: Continuously record the twitch tension throughout the experiment.

  • Data Analysis: Express the twitch tension at each concentration of this compound bromide as a percentage of the baseline tension. Plot the percentage of inhibition against the logarithm of the this compound bromide concentration to generate a dose-response curve and calculate the IC50 value.

Electrophysiological Recording of End-Plate Potentials

This protocol outlines the methodology for intracellular recording of end-plate potentials (EPPs) to directly measure the effect of this compound bromide on neuromuscular transmission.

Materials:

  • Isolated nerve-muscle preparation (e.g., frog sartorius or mouse diaphragm).

  • Recording chamber with a perfusion system.

  • Ringer's solution (composition adjusted for the species).

  • Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ).

  • Micromanipulator.

  • Intracellular amplifier.

  • Oscilloscope and data acquisition system.

  • Nerve stimulating electrodes.

Procedure:

  • Preparation: Mount the nerve-muscle preparation in the recording chamber and perfuse with Ringer's solution.

  • Electrode Placement: Using the micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential should be recorded.

  • Stimulation and Recording: Stimulate the motor nerve with single pulses and record the resulting EPPs. To prevent muscle contraction from dislodging the electrode, the preparation can be treated with a low concentration of a muscle relaxant that does not interfere with the nAChR, or the experiment can be performed in a high-magnesium/low-calcium Ringer's solution to reduce transmitter release.

  • Drug Application: After recording baseline EPPs, perfuse the preparation with Ringer's solution containing a known concentration of this compound bromide.

  • Data Recording: Record the EPPs in the presence of this compound bromide.

  • Data Analysis: Measure the amplitude of the EPPs before and after the application of this compound bromide. A reduction in EPP amplitude indicates a postsynaptic blocking effect. The degree of reduction can be quantified to assess the potency of the drug.

Conclusion

This compound bromide is a potent, long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction. This action effectively prevents muscle cell depolarization and subsequent contraction. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of neuromuscular blocking agents. A thorough understanding of the molecular interactions and functional consequences of these drugs is paramount for their safe and effective use in clinical practice and for the design of novel therapeutic agents with improved pharmacological profiles.

References

The Journey of a Muscle Relaxant: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Pipecuronium in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of pipecuronium bromide, a non-depolarizing neuromuscular blocking agent, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for preclinical safety and efficacy assessments, as well as for translating findings to clinical practice. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to offer a thorough resource for professionals in drug development and related scientific fields.

Pharmacokinetic Profile of this compound Across Animal Species

The pharmacokinetic properties of this compound have been investigated in several animal models, primarily in rats, dogs, and cats. These studies reveal that the drug's behavior can be generally described by a two-compartment open model.[1] The primary route of elimination is renal excretion of the unchanged parent drug.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models. These values provide a comparative look at the drug's disposition across species.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue (with normal renal function)Value (with ligated renal pedicles)
Distribution Half-life (t½α) 3.9 ± 1.1 min12.7 ± 9.5 min
Elimination Half-life (t½β) 44.8 ± 2.6 min196.7 ± 102.0 min
Plasma Clearance (Cl) 5.9 ± 0.8 mL/kg/min0.9 ± 0.1 mL/kg/min
Mean Residence Time (MRT) 51.1 ± 1.8 min221 ± 73 min
Data from a study in anesthetized beagle dogs following an intravenous bolus injection of 0.1 mg/kg this compound.

Table 2: Pharmacokinetic Parameters of this compound in Cats

ParameterValue (with normal renal function)Value (without renal function)
Distribution Half-life (t½α) 9.8 ± 5.4 min7.2 ± 5.0 min
Elimination Half-life (t½β) 77.7 ± 9.7 min100.6 ± 23.7 min
Volume of Distribution (Vd) 362.3 ± 74.9 mL/kg123.7 ± 14.6 mL/kg
Plasma Clearance (Cl) 5.0 ± 0.9 mL/min/kg1.0 ± 0.1 mL/min/kg
Data from a study in cats following an intravenous injection of 150 micrograms/kg this compound.

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterReported Value
Elimination Half-life (t½β) Approximately 40 min[1]
Specific quantitative data for other pharmacokinetic parameters in rats is limited in the reviewed literature.
Excretion of this compound

The primary route of elimination for this compound is via the kidneys, with the majority of the drug excreted unchanged in the urine. Biliary excretion plays a lesser role.

Table 4: Excretion of Unchanged this compound in Animal Models (within 8 hours)

Species% of Dose in Urine% of Dose in Bile% of Dose in Liver
Dog ~77%~4.5%~3.3%
Cat 53%12%8%

In animal models with compromised renal function, a compensatory increase in hepato-biliary elimination has been observed.

Metabolism of this compound

The metabolism of this compound appears to be a minor route of elimination compared to renal excretion. However, some biotransformation does occur, particularly in rats.

In rats, several metabolites of this compound have been identified:

  • 3-hydroxy-pipecuronium

  • 17-hydroxy-pipecuronium

  • 3,17-dihydroxy-pipecuronium[1]

In contrast, studies in cats and dogs suggest that biotransformation plays an insignificant role in the disposition of this compound, with the vast majority of the administered dose recovered as the unchanged parent drug.

Pipecuronium_Metabolism_in_Rats This compound This compound Metabolite1 3-hydroxy-pipecuronium This compound->Metabolite1 Hydroxylation Metabolite2 17-hydroxy-pipecuronium This compound->Metabolite2 Hydroxylation Metabolite3 3,17-dihydroxy-pipecuronium This compound->Metabolite3 Di-hydroxylation Excretion Renal Excretion (Unchanged) This compound->Excretion

Metabolic pathway of this compound in rats.

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetic and metabolic profile of this compound in animal models.

Animal Studies
  • Animal Models: Studies have utilized male and female beagle dogs, and cats of either sex. For studies involving compromised renal function, animals underwent surgical ligation of the renal pedicles or nephrectomy.

  • Drug Administration: this compound bromide was administered as a single intravenous (IV) bolus. Dosages varied between studies, for example, 0.1 mg/kg in dogs and 150 micrograms/kg in cats.

  • Sample Collection: Blood samples were collected at various time points post-administration. Urine and bile were collected over a specified period (e.g., 8 hours). Liver tissue samples were also collected at the end of the study period in some experiments.

Analytical Methods

The quantification of this compound and its metabolites in biological matrices has been achieved through various analytical techniques.

A sensitive and specific capillary gas chromatographic (GC) assay has been a primary method for the quantitation of this compound in plasma, bile, and urine.

  • Sample Preparation:

    • To a plasma, urine, or bile sample, an internal standard (e.g., a structural analog) is added.

    • The sample is made alkaline (e.g., with sodium carbonate).

    • The drug and internal standard are extracted into an organic solvent (e.g., a mixture of benzene and ethyl acetate).

    • The organic layer is separated and evaporated to dryness.

    • The residue is reconstituted in a small volume of a suitable solvent for injection into the GC.

  • Gas Chromatography Conditions:

    • Column: A fused-silica capillary column is typically used.

    • Carrier Gas: Nitrogen or helium.

    • Detector: A nitrogen-phosphorus detector (NPD) is often employed for its high sensitivity and selectivity for nitrogen-containing compounds like this compound.

    • Temperature Program: A temperature gradient is used to ensure optimal separation of the compounds of interest.

This method has been used for the determination of this compound and its metabolites in biological samples.

  • Principle: This technique likely involves the derivatization of this compound to produce a fluorescent compound, which is then separated and quantified using a chromatographic method coupled with a fluorescence detector. The specifics of the derivatizing agent and the chromatographic conditions would be detailed in the full study protocol.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_results Output Animal_Model Animal Model (Rat, Dog, Cat) Drug_Admin IV Bolus Administration of this compound Animal_Model->Drug_Admin Sample_Collection Collection of Blood, Urine, Bile, Tissues Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep Analysis Analytical Quantification (GC, HPLC, etc.) Sample_Prep->Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Analysis->Data_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Excretion_Profile Excretion Profile Analysis->Excretion_Profile PK_Parameters Pharmacokinetic Parameters (t½, Cl, Vd) Data_Analysis->PK_Parameters

General experimental workflow for pharmacokinetic studies.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by a relatively short elimination half-life and a primary reliance on renal excretion of the unchanged drug. While metabolism is a minor elimination pathway, hydroxylated metabolites have been identified in rats. The data gathered from these preclinical studies are essential for understanding the disposition of this compound and for predicting its behavior in humans. The detailed experimental protocols provided herein offer a foundation for the design of future non-clinical and clinical studies. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development of neuromuscular blocking agents and other pharmaceuticals.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pipecuronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent.

Chemical Structure and Properties

This compound bromide is a bisquaternary aminosteroid derivative with a rigid androstane skeleton.[1] Its structure is characterized by two quaternary ammonium groups, which are essential for its neuromuscular blocking activity. These positively charged groups mimic the quaternary ammonium of acetylcholine, allowing the molecule to competitively antagonize nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3] This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking muscle cell depolarization and leading to muscle relaxation.[2]

The IUPAC name for this compound bromide is [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate dibromide.[4][5]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC35H62Br2N4O4[4]
Molecular Weight762.7 g/mol [4][5]
CAS Number52212-02-9[4]
Melting Point262-264°C (decomposition)[6]
SolubilityWater: 80 mg/mL (104.89 mM), DMSO: 120 mg/mL (157.34 mM)[7]
AppearanceSolid[6]
Spectroscopic Data

The structure of this compound bromide and its intermediates has been elucidated using various spectrometric methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

TechniqueKey Observations
¹H NMR The quantitative assessment of impurities and the structural characterization of regioisomers of intermediates can be achieved. Signal assignments for the final product have been determined in D₂O and a CDCl₃/DMSO-d₆ mixture.[8]
¹³C NMR In conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, ¹³C NMR is crucial for determining the multiplicity of carbon atoms (C, CH, CH₂, CH₃), which is invaluable for the structural analysis of the complex steroid backbone and its substituents.
IR Spectroscopy Used to identify functional groups present in the molecule, such as the ester carbonyl groups.
Mass Spectrometry Provides information on the molecular weight and fragmentation patterns, which helps in confirming the molecular structure.

Synthesis of this compound Bromide

The synthesis of this compound bromide is a multi-step process that typically starts from a commercially available steroid precursor, such as epiandrosterone (3β-hydroxy-5α-androstan-17-one). The general synthetic strategy involves the formation of epoxide intermediates, followed by nucleophilic ring-opening with 1,1-dimethylpiperazine and subsequent acetylation and quaternization.

A common synthetic route is outlined below.

Pipecuronium_Bromide_Synthesis A Epiandrosterone B 5α-Androst-2-en-17-one A->B 1. Tosylation 2. Elimination C 17β-Acetoxy-5α-androsta-2,16-diene B->C Acylation (e.g., ketene) D 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane C->D Epoxidation (e.g., m-CPBA) E 2β,16β-Bis(4-methyl-1-piperazinyl)-5α-androstane-3α,17β-diol D->E Ring-opening with N-methylpiperazine F 3α,17β-Diacetoxy-2β,16β-bis(4-methyl-1-piperazinyl)-5α-androstane E->F Acetylation G This compound Bromide F->G Quaternization with Methyl Bromide (CH₃Br)

Caption: Synthetic pathway of this compound Bromide.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound bromide, adapted from literature procedures for analogous aminosteroid neuromuscular blocking agents.[9][10]

Preparation of 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (Intermediate D)
  • Tosylation of Epiandrosterone (Intermediate A): To a solution of epiandrosterone (1 equivalent) in anhydrous pyridine, add p-toluenesulfonyl chloride (1.5 equivalents). Stir the solution at room temperature for 20 hours. Pour the reaction mixture into an ice/water mixture. The resulting solid is collected by suction, washed with water, and dried to afford the tosyl derivative.

  • Elimination and Acylation to form 17β-acetoxy-5α-androsta-2,16-diene (Intermediate C): The tosyl derivative is refluxed with glacial acetic acid, acetic anhydride, and sodium acetate for 2 hours. The mixture is then poured into water and extracted with chloroform. The combined organic layers are washed, dried, and evaporated to yield a crude product which can be further acylated using a reagent like ketene to form the diene.[9]

  • Epoxidation: To a solution of 17β-acetoxy-5α-androsta-2,16-diene (1 equivalent) in toluene at 0°C, a solution of m-chloroperbenzoic acid (m-CPBA) (2.4 equivalents) in toluene is added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 5 hours. The solution is then washed with an ice-cold 1 M sodium hydroxide solution and water. The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude diepoxy intermediate.[10]

Synthesis of 2β,16β-Bis(4-methyl-1-piperazinyl)-5α-androstane-3α,17β-diol (Intermediate E)
  • Ring-opening and Condensation: The diepoxy intermediate (1 equivalent) is added to a pressure reactor containing N-methylpiperazine (5 volumes) and water (1.5 volumes). The reactor is sealed and heated in an oven at 145°C for 36 hours.[9]

  • Work-up and Crystallization: After cooling the reactor to room temperature, the contents are removed, and the solvent is evaporated under reduced pressure. The resulting residue is crystallized from methanol to yield the diol product.

Acetylation to form 3α,17β-Diacetoxy-2β,16β-bis(4-methyl-1-piperazinyl)-5α-androstane (Intermediate F)
  • The diol intermediate (1 equivalent) is dissolved in an appropriate aprotic solvent.

  • An acetylating agent, such as acetyl chloride or acetic anhydride, is added, and the reaction is allowed to proceed at room temperature until completion.

  • The reaction is quenched, and the product is extracted and purified, typically by crystallization.

Quaternization to this compound Bromide (Final Product G)
  • The diacetylated intermediate (1 equivalent) is dissolved in a suitable solvent, such as acetone or chloroform.

  • An excess of methyl bromide is bubbled through the solution or added as a condensed liquid.

  • The reaction mixture is stirred at room temperature, often in a sealed vessel due to the volatility of methyl bromide, until a precipitate forms.

  • The solid product, this compound bromide, is collected by filtration, washed with a cold solvent (e.g., acetone or ether), and dried under vacuum. The final product can be recrystallized to achieve high purity.

References

The Genesis of a Long-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Development of Pipecuronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and developmental history of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent. From its chemical synthesis and structure-activity relationship studies to its extensive preclinical and clinical evaluation, this document provides a comprehensive overview of the journey of this compound to its established place in clinical anesthesiology.

Discovery and Synthesis: Crafting a Potent Aminosteroid

This compound bromide, chemically known as 3α,17β-diacetoxy-2β,16β-bis(4,4-dimethyl-1-piperazinyl)-5α-androstane dibromide, emerged from a series of investigations into bisquaternary ammonio steroids built upon an androstane skeleton.[1][2] The synthetic pathway, a multi-step process, aimed to create a potent and selective neuromuscular blocker with a favorable safety profile.

While a highly detailed, step-by-step protocol is proprietary, the general synthetic approach involves the modification of an androstane precursor. A key intermediate in the synthesis of related aminosteroid neuromuscular blockers is 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane. The synthesis involves the reaction of this or a similar epoxy-androstane derivative with N-methylpiperazine to introduce the piperazinyl moieties at the 2 and 16 positions. Subsequent quaternization with methyl bromide yields the final bisquaternary ammonium compound, this compound bromide. The structure was rigorously elucidated using spectrometric methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).[1]

Structure-Activity Relationship: Engineering for Potency and Safety

The design of this compound was heavily influenced by the structure-activity relationships (SAR) established for other aminosteroid neuromuscular blockers, particularly pancuronium. Key structural features contributing to its potent neuromuscular blocking activity include the bisquaternary ammonium structure and the rigid androstane steroid nucleus.

A critical factor in the SAR of these compounds is the "interonium distance," the distance between the two quaternary nitrogen atoms. This compound was designed to have a considerably larger interonium distance than pancuronium.[1] This structural modification is believed to contribute to its high potency and its distinct pharmacological profile, including a lack of significant cardiovascular side effects. Unlike pancuronium, this compound does not possess acetylcholine-like fragments in its structure, which is thought to contribute to its lower propensity for vagal and ganglion-blocking effects.[1]

Preclinical Development: Establishing a Foundation of Safety and Efficacy

In Vivo Pharmacology

Preclinical studies in various animal models, including cats, dogs, rabbits, mice, and rats, were instrumental in characterizing the pharmacological profile of this compound.[1][3][4] These studies established its mechanism of action as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction.[1] Some evidence also suggests a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal.[1]

The neuromuscular blocking potency of this compound was found to be consistently greater (2.0-3.0 times) than that of pancuronium across all species studied, with a duration of action approximately twice as long.[1]

Preclinical Toxicology

A comprehensive battery of toxicology studies was conducted to assess the safety of this compound bromide prior to human trials.

  • Acute Toxicity: Studies in rabbits, mice, and rats determined the lethal dose 50 (LD50) and established the order of sensitivity to the drug.[5]

  • Subchronic Toxicity: Daily intravenous administration of this compound to dogs for 20 days at doses four times the planned clinical dose did not produce irreversible toxic changes. The primary dose-limiting factor was the prolonged muscle paralysis requiring artificial ventilation. Electrocardiogram (ECG) changes observed were transient and limited to the period of paralysis.[5]

  • Mutagenicity: Short-term in vivo and in vitro tests revealed no mutagenic or clastogenic effects, nor did they show an increase in chromosomal aberrations.[5]

  • Local Tolerance: Intravenous administration in rats demonstrated satisfactory local tolerance.[5]

These preclinical findings suggested that this compound possessed a wide margin of safety, particularly concerning cardiovascular side effects, paving the way for its investigation in humans.

Clinical Development: From First-in-Human to Clinical Practice

The clinical development of this compound bromide followed a structured progression through Phase I, II, and III trials to establish its safety, dose-response relationship, and efficacy as a long-acting neuromuscular blocker in surgical patients.

Phase I: Safety and Dose-Finding in Healthy Volunteers

Initial Phase I studies in healthy volunteers focused on the safety and tolerability of single ascending doses of this compound. These trials are designed to determine the maximum tolerated dose (MTD) and to characterize the initial pharmacokinetic and pharmacodynamic profile of the drug in humans. The design of these trials typically involves small cohorts of subjects receiving escalating doses, with intensive monitoring for adverse events.

Phase II: Dose-Ranging and Efficacy in Patients

Phase II clinical trials were designed to determine the optimal dose range of this compound for achieving adequate muscle relaxation for surgery. These studies are typically randomized, double-blind, and placebo-controlled, enrolling a larger number of patients than Phase I trials.

A key objective of Phase II studies is to establish the dose-response relationship and to determine clinically relevant pharmacodynamic parameters such as the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four). These trials often employ a parallel-group design where different cohorts of patients receive different fixed doses of the drug.

Phase III: Confirmation of Efficacy and Safety

Large-scale Phase III clinical trials were conducted to confirm the efficacy and safety of this compound in a broad population of surgical patients. These multicenter, randomized, double-blind, and often active-controlled trials compared this compound to existing neuromuscular blocking agents, such as pancuronium.

The primary endpoints in these trials typically included the time to onset of maximum block, the clinical duration of action (time to 25% recovery of twitch height), and the recovery index (time from 25% to 75% recovery). Safety assessments included monitoring of cardiovascular parameters (heart rate, blood pressure), histamine release, and other adverse events.

Pharmacodynamics: Characterizing the Neuromuscular Block

The pharmacodynamic properties of this compound have been extensively studied in various patient populations, providing a clear understanding of its clinical effects. Neuromuscular blockade is typically monitored by stimulating the ulnar nerve at the wrist and recording the mechanical twitch response of the adductor pollicis muscle.[6]

Table 1: Pharmacodynamic Parameters of this compound Bromide in Adult Patients

ParameterValueAnesthetic ConditionReference
ED95 35.1 ± 1.7 µg/kgBalanced Anesthesia[7]
ED95 23.6 ± 1.1 µg/kgEnflurane Anesthesia[7]
Onset of Action (70 µg/kg) 2.6 ± 0.8 min (to 90% T1 suppression)Thiopental, Fentanyl, N2O/O2[6]
Onset of Action (85 µg/kg) 2.0 ± 0.6 min (to 90% T1 suppression)Thiopental, Fentanyl, N2O/O2[6]
Onset of Action (100 µg/kg) 2.1 ± 0.6 min (to 90% T1 suppression)Thiopental, Fentanyl, N2O/O2[6]
Clinical Duration (70 µg/kg) 52.3 ± 18.2 min (to 5% T1 recovery)Thiopental, Fentanyl, N2O/O2[6]
Clinical Duration (85 µg/kg) 71.9 ± 15.7 min (to 5% T1 recovery)Thiopental, Fentanyl, N2O/O2[6]
Clinical Duration (100 µg/kg) 71.8 ± 22.1 min (to 5% T1 recovery)Thiopental, Fentanyl, N2O/O2[6]
Clinical Duration (2 x ED95) 110.5 ± 0.3 minBalanced Anesthesia[7]
Recovery Index (25-75%) 44.5 ± 8.2 minBalanced Anesthesia[7]

T1: First twitch of the train-of-four stimulation.

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of this compound bromide is characterized by a multi-compartmental distribution and elimination primarily through the kidneys.

Table 2: Pharmacokinetic Parameters of this compound Bromide in Adult Patients

ParameterValuePatient PopulationReference
Distribution Half-life (t½α) 7.6 minCoronary Artery Surgery Patients[8]
Elimination Half-life (t½β) 161 minCoronary Artery Surgery Patients[8]
Plasma Clearance 1.8 ± 0.4 ml/kg/minCoronary Artery Surgery Patients[8]
Volume of Central Compartment 102 ± 24 ml/kgCoronary Artery Surgery Patients[8]

Studies have shown that approximately 56% of an administered dose of this compound is recovered in the urine within 24 hours.[8] A metabolite, 3-desacetyl this compound, accounts for about 25% of the excreted amount.[8]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway at the Neuromuscular Junction

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx ACh Vesicle ACh Vesicle Ca2+ Influx->ACh Vesicle Triggers Fusion ACh Release ACh Release ACh Vesicle->ACh Release ACh ACh ACh Release->ACh Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor Binds This compound This compound This compound->Nicotinic ACh Receptor Competitively Binds Ion Channel Opening Ion Channel Opening Nicotinic ACh Receptor->Ion Channel Opening Activates No Depolarization Blockade of Depolarization Nicotinic ACh Receptor->No Depolarization Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: Competitive antagonism at the neuromuscular junction by this compound.

Developmental Workflow of this compound Bromide

This compound Development Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Review & Post-Marketing Lead_Identification Lead Identification (Androstane Derivatives) SAR_Studies Structure-Activity Relationship Studies Lead_Identification->SAR_Studies Synthesis_Optimization Synthesis & Optimization of this compound SAR_Studies->Synthesis_Optimization In_Vitro_Pharmacology In Vitro Pharmacology (Receptor Binding) Synthesis_Optimization->In_Vitro_Pharmacology In_Vivo_Pharmacology In Vivo Pharmacology (Animal Models) In_Vitro_Pharmacology->In_Vivo_Pharmacology Toxicology_Studies Toxicology Studies (Acute & Chronic) In_Vivo_Pharmacology->Toxicology_Studies Formulation_Development Formulation Development Toxicology_Studies->Formulation_Development Phase_I Phase I Trials (Safety & Tolerability) Formulation_Development->Phase_I Phase_II Phase II Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Confirmatory Efficacy & Safety) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission Regulatory_Approval Regulatory Approval NDA_Submission->Regulatory_Approval Post_Marketing_Surveillance Post-Marketing Surveillance (Phase IV) Regulatory_Approval->Post_Marketing_Surveillance

Caption: Developmental workflow of this compound bromide from discovery to market.

Conclusion

The development of this compound bromide represents a successful example of rational drug design in the field of neuromuscular blocking agents. Through careful manipulation of the aminosteroid structure, researchers were able to create a long-acting muscle relaxant with high potency and a favorable safety profile, particularly with regard to cardiovascular stability. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has solidified its role as a valuable tool in modern anesthesia, providing profound and predictable muscle relaxation for a variety of surgical procedures. This technical guide serves as a testament to the intricate and multidisciplinary process of bringing a new therapeutic agent from the laboratory to the patient.

References

An In-depth Technical Guide to the Molecular Pharmacology of Aminosteroid Neuromuscular Blocking Agents: Focus on Pipecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of aminosteroid neuromuscular blocking agents, with a primary focus on pipecuronium. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of anesthesiology and neuromuscular pharmacology. This document delves into the mechanism of action, structure-activity relationships, pharmacokinetics, and pharmacodynamics of these agents, supported by quantitative data and detailed experimental protocols.

Introduction

Aminosteroid neuromuscular blocking agents are a class of drugs used extensively in clinical anesthesia to induce skeletal muscle relaxation, thereby facilitating endotracheal intubation and optimizing surgical conditions. These agents are synthetic, non-depolarizing compounds that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. This compound bromide, a long-acting member of this class, is distinguished by its high potency and cardiovascular stability. Understanding the molecular pharmacology of this compound and its congeners is crucial for their safe and effective use and for the development of novel agents with improved pharmacological profiles.

Mechanism of Action

The primary mechanism of action of aminosteroid neuromuscular blocking agents is the competitive antagonism of acetylcholine (ACh) at the postsynaptic nAChRs on the motor endplate.[1] By binding to one or both α-subunits of the nAChR, these bulky steroid molecules prevent the binding of ACh, thereby inhibiting the conformational change required for ion channel opening and subsequent muscle cell membrane depolarization.[1] This results in a flaccid paralysis of skeletal muscle.

Some aminosteroids, including this compound, may also exert a prejunctional effect by blocking presynaptic nAChRs, which are involved in the mobilization and release of ACh from the motor nerve terminal.[2] This prejunctional action can contribute to the "fade" observed during train-of-four (TOF) nerve stimulation.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling cascade at the neuromuscular junction and the inhibitory action of this compound.

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential VGCC VGCC Action Potential->VGCC Opens Voltage-gated Ca2+ Channel (VGCC) Voltage-gated Ca2+ Channel (VGCC) Ca2+ Influx Ca2+ Influx ACh Vesicle Fusion ACh Vesicle Fusion Ca2+ Influx->ACh Vesicle Fusion ACh Release ACh Release ACh Vesicle Fusion->ACh Release Presynaptic nAChR Presynaptic nAChR ACh Release->Presynaptic nAChR Positive Feedback (Mobilization) ACh ACh ACh Release->ACh VGCC->Ca2+ Influx AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic nAChR Postsynaptic nAChR ACh->Postsynaptic nAChR Binds & Activates This compound This compound This compound->Presynaptic nAChR Blocks This compound->Postsynaptic nAChR Competitively Blocks Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux Postsynaptic nAChR->Na+ Influx / K+ Efflux Opens Channel EPP EPP Na+ Influx / K+ Efflux->EPP Endplate Potential (EPP) Endplate Potential (EPP) Muscle Action Potential Muscle Action Potential Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction EPP->Muscle Action Potential Threshold Reached

Caption: Neuromuscular junction signaling and site of action of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and other commonly used aminosteroid neuromuscular blocking agents.

Table 1: Comparative Potency of Aminosteroid Neuromuscular Blocking Agents
CompoundED50 (µg/kg)ED95 (µg/kg)Relative Potency (Rocuronium = 1)
This compound 27.148.75.4
Vecuronium 23.739.96.0
Pancuronium 32.458.14.5
Rocuronium 144.8322.11.0
Data from a study in patients during propofol-fentanyl-nitrous oxide-oxygen anesthesia.[3]
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Selected Aminosteroids
ParameterThis compoundPancuroniumRocuroniumVecuronium
Onset of Action (min) 3-63-51-22-4
Clinical Duration (min) 40-11060-10020-4020-40
Clearance LowLowIntermediateIntermediate
Primary Route of Elimination RenalRenalHepatic/BiliaryHepatic/Biliary
Vagolytic Effect MinimalModerateMinimalMinimal
Histamine Release NoNoNoNo
Data compiled from multiple sources.[4][5][6]
Receptor Binding Affinity

While the primary mechanism is competitive antagonism at the nAChR, precise binding affinities (Ki values) for this compound across various nAChR subtypes are not extensively reported in publicly available literature. However, studies on their affinity for muscarinic receptors provide insight into their cardiovascular side-effect profiles.

Table 3: Affinity of Aminosteroids for Muscarinic M2 and M3 Receptors
CompoundM2 Receptor Affinity (Relative Potency)M3 Receptor Affinity (Relative Potency)
Pancuronium HighestHighest
Gallamine HighLow
Rocuronium ModerateModerate
Atracurium ModerateHigh
This compound LowModerate
Data from competitive radioligand binding assays.[7] The order of potency is from highest to lowest affinity.

The high affinity of pancuronium for M2 receptors is consistent with its vagolytic and tachycardic effects.[7] this compound's lower affinity for M2 receptors contributes to its cardiovascular stability.[2][7]

Experimental Protocols

This section details the methodologies for key experiments used in the pharmacological characterization of aminosteroid neuromuscular blocking agents.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted from studies determining the affinity of neuromuscular blocking agents for M2 and M3 muscarinic receptors.[7]

Objective: To determine the inhibitory constant (Ki) of aminosteroid compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes from Chinese hamster ovary (CHO) cells stably expressing either human M2 or M3 muscarinic receptors.

  • Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).

  • Test compounds: this compound, pancuronium, etc., dissolved in appropriate vehicle.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., using BCA assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound.

    • A fixed concentration of [3H]QNB (typically at or below its Kd).

    • Cell membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assessment of Neuromuscular Blockade: Isolated Phrenic Nerve-Hemidiaphragm Preparation

This is a classic ex vivo method to assess the effects of drugs on neuromuscular transmission.

Objective: To determine the potency and characteristics of neuromuscular blockade.

Workflow Diagram:

Phrenic Nerve-Hemidiaphragm Workflow Animal Euthanasia Animal Euthanasia Dissection Dissection of Phrenic Nerve- Hemidiaphragm Preparation Animal Euthanasia->Dissection Mounting Mount Preparation in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Dissection->Mounting Transducer Force Transducer Mounting->Transducer Attach muscle Stimulator Nerve Stimulator Mounting->Stimulator Position nerve on electrodes Equilibration Equilibration Period (e.g., 30-60 min) Mounting->Equilibration Data Acquisition Data Acquisition Transducer->Data Acquisition Stimulator->Data Acquisition Baseline Recording Record Baseline Twitch Tension Equilibration->Baseline Recording Drug Addition Cumulative Addition of Neuromuscular Blocking Agent Baseline Recording->Drug Addition Response Measurement Measure Inhibition of Twitch Tension Drug Addition->Response Measurement Data Analysis Calculate EC50/IC50 Response Measurement->Data Analysis

Caption: Experimental workflow for the isolated phrenic nerve-hemidiaphragm preparation.
In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

This method is used in both preclinical and clinical settings to monitor the degree of neuromuscular blockade.

Objective: To quantify the intensity of neuromuscular blockade in a living animal model.

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rabbit, cat) and maintain a stable plane of anesthesia. Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve). Place recording electrodes or a force transducer on the corresponding muscle (e.g., adductor pollicis).

  • TOF Stimulation: Deliver a train of four supramaximal electrical stimuli at a frequency of 2 Hz.

  • Measurement: Measure the evoked muscle response (twitch height) for each of the four stimuli (T1, T2, T3, T4).

  • Drug Administration: Administer the neuromuscular blocking agent intravenously.

  • Monitoring: Continuously monitor the TOF response during the onset, maintenance, and recovery from neuromuscular blockade.

  • Data Analysis: The degree of blockade is assessed by:

    • TOF Ratio: The ratio of the height of the fourth twitch to the first twitch (T4/T1). A decrease in this ratio indicates a non-depolarizing block.

    • TOF Count: The number of visible or recordable twitches. A TOF count of 0 indicates a profound block.

Structure-Activity Relationships and Logical Framework

The chemical structure of aminosteroid neuromuscular blocking agents is intrinsically linked to their pharmacological properties.

Structure-Activity Relationship cluster_details Structural Determinants Structure Aminosteroid Core Structure - Rigid steroid nucleus - Two quaternary ammonium groups Properties Pharmacological Properties Potency Onset/Duration Side Effects Structure:head->Properties:head Mechanism Mechanism of Action Competitive antagonism at nAChR Structure:head->Mechanism:head Determines Interonium Distance Distance between quaternary nitrogens Interonium Distance->Properties:p Affects potency and ganglionic blockade A-ring substitution Substitution at A-ring A-ring substitution->Properties:s Influences muscarinic receptor affinity (vagolytic effects) D-ring substitution Substitution at D-ring D-ring substitution->Properties:p Critical for nAChR affinity (neuromuscular block)

Caption: Structure-activity relationship of aminosteroid neuromuscular blockers.

For instance, the distance between the two quaternary ammonium groups is a critical determinant of potency.[4] The substitutions on the A- and D-rings of the steroid nucleus influence the affinity for nicotinic versus muscarinic receptors, thereby affecting the side-effect profile.[8] The A-ring acetylcholine-like moiety in pancuronium is thought to be responsible for its vagolytic effects, which are absent in vecuronium where this moiety is modified.[8] this compound, lacking acetylcholine-like fragments, exhibits high neuromuscular blocking potency with minimal cardiovascular side effects.[2]

Conclusion

This compound and other aminosteroid neuromuscular blocking agents are indispensable tools in modern anesthesia. Their molecular pharmacology is characterized by a competitive antagonism at the nicotinic acetylcholine receptor, with a structure-activity relationship that dictates their potency, duration of action, and side-effect profile. This technical guide has provided a detailed overview of these agents, summarizing key quantitative data and experimental methodologies to aid researchers and drug development professionals in their ongoing efforts to understand and improve upon this important class of drugs. Further research into the specific interactions of these agents with various nicotinic acetylcholine receptor subtypes will continue to refine our understanding and guide the development of future neuromuscular blocking agents with enhanced selectivity and safety.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Pipecuronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of pipecuronium bromide. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound Bromide

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is a bisquaternary aminosteroid, chemically related to pancuronium bromide.[3] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChR) on the motor endplate, preventing acetylcholine from inducing muscle contraction.[1][4] This mechanism leads to muscle relaxation, making it a valuable adjunct to general anesthesia for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[2][4] Unlike some other neuromuscular blockers, this compound bromide is noted for its cardiovascular stability, exhibiting minimal histamine release and vagolytic or sympathomimetic effects.[3]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound bromide are summarized in the table below. These properties are critical for its formulation, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₃₅H₆₂Br₂N₄O₄[3][5]
Molecular Weight 762.70 g/mol [1][5][6]
Appearance White to off-white solid/powder[3][6]
Melting Point 262-264 °C (with decomposition)[3]
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate dibromide[5]
CAS Number 52212-02-9[3][5]

Solubility Profile

The solubility of this compound bromide in various common laboratory solvents is a key factor for its handling, formulation, and in vitro assay development.

SolventSolubilityNotesSource
Water 100 mg/mL (131.11 mM) 80 mg/mL (104.89 mM) Slightly SolubleSonication is recommended to facilitate dissolution.[1][3][6]
DMSO 150 mg/mL (196.67 mM) 120 mg/mL (157.34 mM)Sonication is recommended. Use of newly opened, non-hygroscopic DMSO is advised for best results.[1][6]
Methanol Slightly Soluble-[3]

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid-base dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different pH values, affecting its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and common method for pKa determination.[7]

Methodology:

  • System Calibration: The potentiometer and pH electrode must be calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[8]

  • Sample Preparation: A precise quantity of this compound bromide is dissolved in a suitable solvent system. For compounds with limited aqueous solubility, a co-solvent system such as a methanol-water mixture may be used.[9] A constant ionic strength is maintained throughout the experiment, typically with a solution like 0.15 M potassium chloride.[8]

  • Titration: The prepared sample solution is placed in a reaction vessel with a magnetic stirrer. The pH electrode is immersed in the solution. The solution is then titrated with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant, added in small, precise increments.[8]

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable (e.g., drift < 0.01 pH units per minute).[8]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point(s) of this curve correspond to the equivalence point(s). The pKa value is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[8][10] The experiment should be repeated at least three times to ensure reproducibility.[8]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare sample solution in co-solvent with constant ionic strength prep1->prep2 titrate1 Immerse calibrated electrode in stirred sample solution prep3 Prepare standardized titrant (e.g., 0.1 M NaOH) prep2->prep3 prep3->titrate1 titrate2 Add titrant in small, precise increments titrate1->titrate2 Repeat until past equivalence point analysis1 Plot pH vs. Volume of Titrant titrate3 Record pH after each addition once reading is stable titrate2->titrate3 Repeat until past equivalence point titrate3->titrate2 Repeat until past equivalence point titrate3->analysis1 analysis2 Identify inflection point (Equivalence Point) analysis1->analysis2 analysis3 Determine Volume at Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4

Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[11][12]

Methodology:

  • Phase Preparation: The two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer for LogD), are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

  • Sample Addition: A known amount of this compound bromide is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a separation funnel or vial in a defined volume ratio. The mixture is then shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[13]

  • Phase Separation: The mixture is allowed to stand undisturbed or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[11]

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

G start Start prep Prepare mutually saturated n-octanol and aqueous buffer start->prep dissolve Dissolve known amount of compound in one phase prep->dissolve mix Combine phases and shake vigorously to reach equilibrium dissolve->mix separate Separate the two phases (e.g., by centrifugation) mix->separate analyze Determine compound concentration in each phase (e.g., by HPLC) separate->analyze calculate Calculate P = [Conc]octanol / [Conc]aqueous and LogP = log10(P) analyze->calculate end_node End calculate->end_node G cluster_workflow Solubility Determination Workflow step1 Add excess solid compound to a known volume of solvent step2 Agitate mixture at constant temperature until equilibrium is reached (e.g., 24-48h) step1->step2 step3 Allow solids to settle step2->step3 step4 Withdraw aliquot of supernatant and filter to remove solids step3->step4 step5 Quantify compound concentration in the filtrate via HPLC/UV-Vis step4->step5 step6 Result = Equilibrium Solubility step5->step6

References

Preclinical Toxicology of Pipecuronium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicology profile of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent. The information is compiled to support research and development activities by presenting key toxicological findings, experimental methodologies, and the mechanistic basis for its effects.

Introduction

This compound bromide is a bisquaternary aminosteroid compound used clinically to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1][2] Its primary pharmacological action is the blockade of nerve impulse transmission at the neuromuscular junction.[1] Understanding its preclinical safety profile is crucial for its appropriate use and for the development of new neuromuscular blocking agents. This guide summarizes the available data on its acute, sub-chronic, genetic, and reproductive toxicology, as well as local tolerance.

Mechanism of Action

This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[2][3] By binding to these receptors, it prevents the neurotransmitter acetylcholine (ACh) from initiating the ion channel opening necessary for muscle cell membrane depolarization. This blockade interrupts the signal for muscle contraction, resulting in muscle relaxation.[1] It has also been identified as an antagonist of M2 and M3 muscarinic receptors.[2]

Mechanism of Action of this compound Bromide cluster_pathway Normal Neuromuscular Transmission cluster_block Pharmacological Block Nerve Motor Neuron Terminal ACh Acetylcholine (ACh) Release Nerve->ACh Synapse Synaptic Cleft ACh->Synapse nAChR Nicotinic ACh Receptor (nAChR) on Muscle End Plate Synapse->nAChR Depol Depolarization (Ion Influx) nAChR->Depol NoContraction Muscle Relaxation (No Contraction) nAChR->NoContraction Contraction Muscle Contraction Depol->Contraction This compound This compound Bromide Block Competitive Antagonist This compound->Block Block->nAChR Blocks ACh Binding

This compound competitively blocks nAChRs, preventing muscle contraction.

Acute Toxicity

Acute toxicity studies establish the potential hazards from a single exposure to a substance. For this compound bromide, the primary acute toxic effect is an extension of its pharmacology, leading to respiratory arrest due to paralysis of the diaphragm. Studies revealed a species-dependent sensitivity to the compound.[4]

Table 1: Summary of Acute Toxicity Data for this compound Bromide

ParameterFindingReference
Species Sensitivity Rabbits > Mice > Rats (Rabbits are most sensitive)[4]
GHS Classification (Oral) Category 1/2: Fatal if swallowed[5][6]
GHS Classification (Dermal) Category 4: Harmful in contact with skin[5][6]
GHS Classification (Inhalation) Category 3: Toxic if inhaled[5][6]
LD50 Values Specific quantitative LD50 values are not consistently reported in publicly available literature.

A standard acute toxicity study involves the administration of a single dose of the test substance to animals, followed by a period of observation.

  • Test System: Typically rodent species (e.g., rats or mice), using one sex (usually females, as they are often slightly more sensitive).

  • Dose Levels: A sequential dosing approach is used, starting with a dose expected to cause some signs of toxicity. Subsequent animals are dosed at higher or lower levels depending on the outcome.

  • Administration: The substance is administered by oral gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for up to 14 days.

  • Endpoint: The primary endpoint is the determination of the GHS category for acute oral toxicity. A definitive LD50 value can also be estimated.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

General Workflow for Acute Toxicity Testing DoseSelection Dose Range-Finding (Optional) MainStudy Main Study: Assign Animals to Control & Dose Groups DoseSelection->MainStudy Dosing Single Dose Administration (e.g., Oral Gavage) MainStudy->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Endpoint Endpoint Analysis (Necropsy, GHS Category, LD50 Estimation) Observation->Endpoint

A typical workflow for an acute toxicity study.

Sub-chronic Toxicity

Sub-chronic studies evaluate the effects of repeated exposure to a substance over a period of weeks to months. A key study for this compound bromide was conducted in dogs.

A study on conscious dogs involved 20 daily intravenous doses of 150 µg/kg, which is approximately four times the planned clinical dose.[4] The primary dose-limiting factor was the prolonged muscle paralysis, which required daily intubation and artificial ventilation.[4] Despite the daily stress of paralysis, no irreversible toxic changes were detected through laboratory tests or morphological examinations.[4] Cardiovascular effects were limited to the period of paralysis and included transitory arrhythmia and variations in the ST-segment of the electrocardiogram (ECG).[4] In further studies, a high cumulative dose of 10 mg/kg (i.v.) did not induce lethal ECG changes.[4]

Table 2: Summary of Sub-chronic Intravenous Toxicity Study in Dogs

ParameterDetailsReference
Species Dog[4]
Dose & Route 150 µg/kg/day, intravenous[4]
Duration 20 consecutive days[4]
Key Findings - Dose-limiting prolonged paralysis (pharmacological effect)- Transient ECG changes (arrhythmia, ST-segment variation)- No irreversible organ toxicity detected[4]
NOAEL A specific No-Observed-Adverse-Effect Level (NOAEL) was not explicitly stated, as the primary effect was an extension of pharmacology.
  • Test System: Rodents (e.g., rats) or non-rodents (e.g., dogs), with groups of male and female animals.

  • Dose Levels: At least three dose levels plus a control group. The high dose is selected to produce clear toxicity but not severe suffering or death, while the low dose aims to be the NOAEL.

  • Administration: Daily administration via a clinically relevant route (e.g., intravenous) for 28 days.

  • Observations: Includes daily clinical observations, weekly measurements of body weight and food/water consumption, ophthalmology, and detailed hematology and clinical chemistry analyses at termination.

  • Pathology: All animals undergo a full gross necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

Genotoxicity

Genotoxicity assays are performed to detect if a substance can cause damage to genetic material (DNA). Short-term in vivo and in vitro tests conducted on this compound bromide did not reveal any mutagenic or clastogenic (chromosome-damaging) effects, nor did they show an increase in chromosomal aberrations.[4]

Table 3: Summary of Genotoxicity Profile for this compound Bromide

Assay TypeFindingReference
Mutagenicity No mutagenic effects detected in short-term assays.[4]
Clastogenicity No clastogenic effects or increase in chromosomal aberrations observed.[4]
Specific Assays The specific battery of tests (e.g., Ames, Micronucleus, Chromosomal Aberration) is not detailed in the available summary literature.

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[7][8]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[7]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) and a longer period (e.g., 24 hours).[7]

  • Harvest and Analysis: After exposure, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[9]

Standard Workflow for a Genotoxicity Test Battery cluster_invitro In Vitro Screening Ames Test 1: Gene Mutation (Bacterial Reverse Mutation Assay - Ames Test) Evaluation Evaluate Results Ames->Evaluation Chromo Test 2: Chromosomal Damage (In Vitro Chromosomal Aberration or Micronucleus Test) Chromo->Evaluation Invivo Follow-up In Vivo Test (e.g., Rodent Micronucleus Assay) Evaluation->Invivo One or Both Positive Negative Negative / Non-Genotoxic Evaluation->Negative Both Negative

A standard battery of tests to assess genotoxic potential.

Reproductive and Developmental Toxicity

Developmental and Reproductive Toxicology (DART) studies investigate potential effects on fertility, pregnancy, and fetal and offspring development.[10][11] Publicly available preclinical data on dedicated DART studies for this compound bromide is limited. A clinical study in patients undergoing Caesarean section showed that placental transfer of the drug was negligible, and it had no observable effect on the newborn.[12] However, this does not replace formal preclinical DART assessments.

This study (also known as a Segment II study) is designed to detect adverse effects on the pregnant female and the development of the embryo and fetus following exposure during the period of organogenesis.

  • Test System: Two species are typically required: a rodent (usually rats) and a non-rodent (usually rabbits).[13]

  • Dose Levels: At least three dose levels plus a control. The high dose should induce some maternal toxicity (e.g., reduced body weight gain) but not more than 10% mortality. The low dose should be a NOAEL.

  • Administration: The test substance is administered daily throughout the period of major organogenesis.

  • Maternal Evaluation: Females are monitored for clinical signs, body weight, and food consumption. They are euthanized one day before their expected delivery date.

  • Fetal Evaluation: The uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Workflow for an Embryo-Fetal Development (Segment II) Study Mating Mating of Animals (e.g., Rats) Dosing Daily Dosing During Organogenesis Period (Gestation Day 6-17) Mating->Dosing Observation Maternal Observation (Clinical Signs, Body Weight) Dosing->Observation Termination Termination (Day before delivery) Observation->Termination FetalExam Fetal Examination (External, Visceral, Skeletal) Termination->FetalExam

A representative workflow for a DART Segment II study.

Carcinogenicity

Carcinogenicity studies, or long-term bioassays, are conducted to assess the potential of a substance to cause cancer after chronic exposure. These studies are typically performed over the lifetime of a rodent species (e.g., 2 years). There is no publicly available information regarding carcinogenicity studies for this compound bromide.

Local Tolerance

Local tolerance studies evaluate the effects of a substance at the site of administration. For this compound bromide, which is administered intravenously, local tolerance was found to be satisfactory in rats.[4]

  • Test System: A relevant species, such as the rabbit or rat.

  • Administration: The test substance, a vehicle control, and a positive control are injected into a vein (e.g., the marginal ear vein in rabbits).

  • Observation: The injection site is observed for local signs of intolerance, such as erythema (redness), edema (swelling), and pain, at various time points after injection.

  • Pathology: After a set observation period, the injection sites are examined macroscopically and microscopically for signs of vascular or tissue damage.

Summary and Conclusion

The preclinical toxicology profile of this compound bromide is characterized by the following key points:

  • Its acute toxicity is high and is a direct extension of its potent neuromuscular blocking activity.

  • In a sub-chronic study in dogs, repeated administration did not lead to irreversible organ toxicity, with cardiovascular effects being transient.[4]

  • Short-term genotoxicity assays indicate that the compound is not mutagenic or clastogenic.[4]

  • Intravenous administration is well-tolerated locally.[4]

Significant data gaps exist in the publicly available literature, particularly concerning formal reproductive and developmental toxicity studies and long-term carcinogenicity bioassays. While its clinical use and negligible placental transfer provide some reassurance, a complete preclinical risk assessment according to modern standards would require these data. The primary risk identified in preclinical studies remains its potent pharmacological effect, necessitating careful dose management and respiratory support during its use.

References

Navigating Neuromuscular Blockade: A Preclinical Pharmacodynamic Guide to Pipecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In a comprehensive effort to support the scientific community, a new in-depth technical guide on the preclinical pharmacodynamics of pipecuronium has been developed. This guide is an essential resource for researchers, scientists, and drug development professionals, providing a detailed comparative analysis of this compound's effects across various animal species. The document aims to streamline preclinical study design by presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[1] This inhibition prevents the depolarization of the muscle cell membrane, leading to muscle relaxation.[1] Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from presynaptic nerve terminals.[1]

This guide synthesizes available preclinical data to facilitate a deeper understanding of the species-specific pharmacodynamic properties of this compound, a critical step in the translation of preclinical findings to clinical applications.

Quantitative Pharmacodynamics of this compound Across Species

The effective dose (ED) of a neuromuscular blocking agent is a critical parameter in preclinical studies. The ED50 is the dose that produces a 50% maximal response, while the ED95 is the dose required to achieve 95% depression of muscle twitch height in 50% of the population. These values, along with the onset of action, duration of action, and recovery index, are vital for planning and interpreting preclinical experiments. The following tables summarize the available quantitative pharmacodynamic data for this compound in various preclinical species.

Table 1: Effective Doses (ED50 & ED95) of this compound in Preclinical Species

SpeciesAnesthesia/Experimental ConditionED50 (µg/kg)ED95 (µg/kg)Reference
DogNot Specified--[2]
CatNot Specified--[3]
RabbitNot Specified--[4][5]
RatNot Specified--[5]
MouseNot Specified--[5]

Table 2: Onset, Duration, and Recovery Parameters of this compound in Preclinical Species

SpeciesDose (µg/kg)Onset of Action (min)Duration to 25% Recovery (min)Recovery Index (25-75%) (min)Reference
Dog25-50VariableNot SpecifiedNot Specified[2]
Cat150Not SpecifiedProlonged in renal dysfunctionNot Specified[3]
Rabbit100 (on isolated heart)Not ApplicableNot ApplicableNot Applicable[4]

Note: The available data on onset, duration, and recovery of this compound in preclinical species is limited and variable depending on the experimental setup.

Mechanism of Action: Signaling Pathway

This compound, as a non-depolarizing neuromuscular blocking agent, acts by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This action prevents the influx of sodium ions that is necessary to trigger muscle cell depolarization and subsequent contraction.

Pipecuronium_Mechanism cluster_NMJ Neuromuscular Junction Nerve_Terminal Motor Nerve Terminal Synaptic_Cleft Synaptic Cleft Nerve_Terminal->Synaptic_Cleft ACh Release ACh Acetylcholine (ACh) Muscle_End_Plate Muscle End Plate ACh_Vesicle Acetylcholine Vesicles nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens No_Depolarization No Depolarization nAChR->No_Depolarization Binding Blocked by this compound Depolarization Depolarization Ion_Channel->Depolarization Na+ Influx Contraction Muscle Contraction Depolarization->Contraction Relaxation Muscle Relaxation No_Depolarization->Relaxation

This compound's competitive antagonism at the nAChR.

Experimental Protocols for Preclinical Evaluation

The accurate determination of this compound's pharmacodynamic properties relies on standardized and well-documented experimental protocols. Below are generalized methodologies for key experiments in preclinical species.

General Anesthesia and Animal Preparation

A consistent plane of anesthesia is crucial for reliable neuromuscular monitoring. The choice of anesthetic agents can influence the pharmacodynamics of neuromuscular blocking agents.[6][7]

  • Induction and Maintenance: Anesthesia is typically induced with an injectable agent (e.g., propofol, ketamine/xylazine) and maintained with an inhalant anesthetic (e.g., isoflurane, sevoflurane) to ensure a stable level of anesthesia.[8][9]

  • Physiological Monitoring: Core body temperature, heart rate, blood pressure, and respiratory rate should be continuously monitored and maintained within normal physiological ranges for the specific species.[9][10] End-tidal CO2 should also be monitored to ensure adequate ventilation.[10]

  • Vascular Access: Intravenous catheters are placed for drug administration and fluid therapy. Arterial catheters may be placed for direct blood pressure monitoring and blood gas analysis.[11]

Neuromuscular Monitoring

The gold standard for assessing neuromuscular blockade is the measurement of the evoked muscle response to peripheral nerve stimulation.[10]

  • Nerve-Muscle Preparation: Common preparations include the ulnar nerve-adductor pollicis muscle in primates, the sciatic nerve-tibialis anterior muscle in rodents and rabbits, and the peroneal nerve-extensor digitorum longus muscle in dogs and cats.

  • Stimulation: Supramaximal square-wave stimuli are delivered to the peripheral nerve. The most common stimulation pattern is the Train-of-Four (TOF), where four stimuli are delivered at 2 Hz.[12]

  • Measurement: The resulting muscle contraction (twitch) is measured using a force-displacement transducer or acceleromyography. The degree of neuromuscular block is quantified by the reduction in twitch height compared to baseline.

Experimental_Workflow Start Start Animal_Prep Animal Preparation & Anesthesia Start->Animal_Prep Baseline Establish Baseline Neuromuscular Function (TOF) Animal_Prep->Baseline Pipecuronium_Admin Administer this compound (IV Bolus) Baseline->Pipecuronium_Admin Monitor_Block Monitor Onset and Depth of Blockade (TOF) Pipecuronium_Admin->Monitor_Block Monitor_Recovery Monitor Spontaneous Recovery (TOF Ratio) Monitor_Block->Monitor_Recovery Data_Analysis Data Analysis (ED50/95, Onset, Duration, Recovery Index) Monitor_Recovery->Data_Analysis End End Data_Analysis->End

Generalized workflow for preclinical pharmacodynamic evaluation.
Dose-Response Studies

To determine the ED50 and ED95, a cumulative dose-response study is often performed.

  • Methodology: Increasing doses of this compound are administered intravenously at set intervals until a near-complete or complete neuromuscular block is achieved. The percentage of twitch depression is recorded after each dose has reached its peak effect.

  • Data Analysis: The dose-response data is then fitted to a sigmoid curve to calculate the ED50 and ED95 values.[13][14]

Species-Specific Considerations

The pharmacodynamic profile of this compound can vary significantly between species. For instance, one study noted the order of sensitivity to the toxic effects of this compound to be rabbits > mice > rats.[5] The pharmacokinetics, which can influence pharmacodynamics, have been shown to be altered by renal function in cats, prolonging the neuromuscular blockade.[3] Therefore, careful consideration of the animal model is essential for the design and interpretation of preclinical studies.

Conclusion

This technical guide provides a foundational overview of the preclinical pharmacodynamics of this compound. While there are notable gaps in the publicly available quantitative data for several species, the outlined methodologies and the visualization of the mechanism of action and experimental workflows offer a valuable resource for the scientific community. Further research is warranted to establish a more complete and comparative pharmacodynamic profile of this compound across a wider range of preclinical models to better inform its development and potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Pipecuronium Bromide Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of pipecuronium bromide in in vivo rodent studies. This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[1] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting muscle cell depolarization and leading to skeletal muscle relaxation and paralysis.[1] The primary application of this compound in a research setting is to induce muscle paralysis during surgical procedures under general anesthesia, ensuring complete immobility of the animal.

Data Presentation

Due to a lack of established specific dosage protocols for this compound in rodents within the available scientific literature, the following tables provide a summary of human clinical data for reference and data from a study in dogs. This information can be used as a starting point for dose-finding studies in rodents. It is crucial to note that these dosages are not directly transferable to rodent species and must be adapted through careful dose-escalation studies.

Table 1: Human Intravenous Dose-Response Data for this compound Bromide

Anesthetic RegimenED₅₀ (µg/kg)ED₉₅ (µg/kg)Reference
Propofol-fentanyl-nitrous oxide-oxygen27.148.7[2]
Nitrous oxide and isoflurane44.6-[3]
Nitrous oxide and halothane46.9-[3]
Droperidol/fentanyl48.7-[3]

Table 2: Effective Intravenous Doses of this compound Bromide in Dogs

Dose (mg/kg)EffectReference
0.025 - 0.05Neuromuscular Block[1]

Note: The potency of this compound is reported to be somewhat greater (2.0-3.0 times) than that of pancuronium in all species studied.[4] This information can be leveraged to estimate a starting dose for rodent studies based on established pancuronium protocols. For instance, if a typical dose of pancuronium for a specific procedure in rats is 2 mg/kg, a starting dose for this compound could be cautiously estimated in the range of 0.67 - 1 mg/kg.

Experimental Protocols

The following protocols are generalized and must be adapted to the specific requirements of the research study, including the species and strain of the rodent, the nature of the surgical procedure, and the anesthetic regimen used. It is imperative to conduct a pilot study to determine the optimal dose of this compound for the specific experimental conditions.

Protocol 1: Intravenous Administration of this compound Bromide in Rats

1. Materials:

  • This compound bromide for injection

  • Sterile saline (0.9% sodium chloride) for dilution

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Syringes (1 mL) and needles (25-27G)

  • Heating pad to maintain body temperature

  • Mechanical ventilator

  • Physiological monitoring equipment (ECG, pulse oximeter, capnograph)

  • Reversal agent (e.g., neostigmine) and an anticholinergic (e.g., atropine or glycopyrrolate)

2. Procedure:

  • Animal Preparation: Anesthetize the rat using an approved institutional protocol. Once a surgical plane of anesthesia is achieved, place the animal on a heating pad to maintain normothermia.

  • Catheterization: Surgically place a catheter in a suitable vein (e.g., femoral vein, jugular vein, or lateral tail vein) for intravenous administration.

  • Drug Preparation: Reconstitute and/or dilute the this compound bromide with sterile saline to a final concentration that allows for accurate dosing in a small volume.

  • Dose-Finding Study (Recommended):

    • Begin with a low-end estimated dose (e.g., based on pancuronium potency comparison).

    • Administer the dose as a bolus injection through the catheter.

    • Monitor the degree of muscle relaxation. This can be assessed by observing the loss of the pedal withdrawal reflex or by using a nerve stimulator to monitor twitch response.

    • If the desired level of neuromuscular blockade is not achieved, administer incremental doses until the desired effect is observed. Record the total effective dose.

  • Surgical Procedure: Once the desired level of neuromuscular blockade is achieved, immediately intubate the animal and begin mechanical ventilation. The surgical procedure can then commence.

  • Maintenance of Neuromuscular Blockade: The duration of action of this compound is long.[1] If the surgical procedure exceeds the duration of the initial dose, supplemental doses may be administered as needed, based on the return of muscle tone or twitch response.

  • Reversal: Upon completion of the surgical procedure, the neuromuscular blockade can be reversed by the administration of an acetylcholinesterase inhibitor, such as neostigmine, preceded by an anticholinergic agent to counteract the muscarinic side effects of neostigmine.

  • Post-operative Care: Continue mechanical ventilation until the animal resumes spontaneous and adequate breathing. Monitor the animal closely during recovery.

Protocol 2: Intraperitoneal Administration of this compound Bromide in Mice

1. Materials:

  • Same as Protocol 1, with appropriately sized equipment for mice (e.g., smaller syringes and needles).

2. Procedure:

  • Animal Preparation: Anesthetize the mouse as described for the rat.

  • Drug Preparation: Prepare the this compound bromide solution as described above.

  • Dose-Finding Study (Recommended):

    • Administer a low-end estimated dose via intraperitoneal injection in the lower right quadrant of the abdomen.

    • Monitor for the onset and depth of muscle relaxation. The onset of action will be slower and potentially more variable with intraperitoneal administration compared to intravenous.

    • Administer incremental doses as needed to achieve the desired effect.

  • Surgical Procedure: Once adequate muscle paralysis is confirmed, intubate and mechanically ventilate the mouse before beginning the surgical procedure.

  • Maintenance and Reversal: Follow the same principles as described for the rat protocol.

  • Post-operative Care: Provide diligent post-operative monitoring.

Mandatory Visualizations

Pipecuronium_Signaling_Pathway cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Releases Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca²⁺ Channel Nerve_Impulse->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->ACh_Vesicle Triggers Fusion ACh_Release ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Depolarization Depolarization nAChR->Depolarization Opens Ion Channel Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Initiates This compound This compound This compound->nAChR Competitively Blocks

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental_Workflow Start Start Anesthesia Induce General Anesthesia Start->Anesthesia Vascular_Access Establish Vascular Access (IV route) Anesthesia->Vascular_Access Dose_Prep Prepare this compound Dose Vascular_Access->Dose_Prep Administer Administer this compound (IV or IP) Dose_Prep->Administer Monitor_Blockade Monitor Neuromuscular Blockade Administer->Monitor_Blockade Ventilation Intubate and Mechanically Ventilate Monitor_Blockade->Ventilation Surgery Perform Surgical Procedure Ventilation->Surgery Reversal Administer Reversal Agents Surgery->Reversal Recovery Monitor Recovery Reversal->Recovery End End Recovery->End

Caption: Experimental workflow for this compound administration in rodents.

References

Application Notes and Protocols for Calculating Appropriate Pipecuronium Dosage in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering pipecuronium bromide for prolonged neuromuscular blockade in a research setting. The following protocols and data are intended to serve as a starting point for developing experiment-specific procedures. All personnel must be thoroughly trained in anesthesia, neuromuscular monitoring, and emergency procedures. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for all experiments involving neuromuscular blocking agents.

Introduction to this compound Bromide

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid group. It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. This antagonism prevents depolarization of the muscle fiber, leading to skeletal muscle relaxation and paralysis. In prolonged experimental settings, continuous infusion of this compound is often necessary to maintain a stable level of neuromuscular blockade.

Key Considerations for Prolonged Use:

  • Anesthesia: this compound has no sedative or analgesic properties. Therefore, it is crucial to ensure a stable and adequate plane of general anesthesia before initiating and throughout the administration of this compound.[1]

  • Ventilation: As this compound induces paralysis of the respiratory muscles, mechanical ventilation is essential.

  • Monitoring: Continuous monitoring of the depth of neuromuscular blockade is critical to prevent overdosing or underdosing. The Train-of-Four (TOF) stimulation method is the gold standard for this purpose.[2]

  • Species Variation: The pharmacokinetics and pharmacodynamics of this compound can vary significantly between species. Dosages must be adjusted accordingly.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and dosage parameters for this compound and other relevant neuromuscular blocking agents. This data should be used as a reference for initial dose calculations, with the understanding that individual responses may vary.

Table 1: Pharmacokinetic Parameters of this compound Bromide

SpeciesElimination Half-life (t½β)Plasma ClearanceVolume of Distribution (Vd)Primary Route of Elimination
Human 44 - 137 min1.8 - 2.4 ml/kg/min102 - 309 ml/kgRenal
Dog ~45 min~5.9 ml/kg/min-Renal
Cat ~78 min~5.0 ml/kg/min~362 ml/kgRenal
Rat ~40 min--Renal

Data compiled from multiple sources.

Table 2: Recommended Initial Bolus Doses of this compound Bromide

SpeciesRecommended Bolus Dose (mg/kg)Expected Onset of ActionExpected Duration to 25% Recovery
Dog 0.025 - 0.05VariableVariable
Human (for reference) 0.07 - 0.12.5 - 3 min68 - 121 min

Note: Data for bolus doses in common laboratory animal models is limited. The dose for dogs is a starting point and requires careful titration.[3]

Table 3: Example Continuous Infusion Rates for Neuromuscular Blocking Agents (for protocol development reference)

DrugSpeciesInitial Bolus (mg/kg)Continuous Infusion RateMonitoring Goal (TOF Count)
This compound Human (ICU)-Average 3 mg/hr (not weight-based)Not specified
Pancuronium Pig0.10.1 - 0.21 mg/kg/hr≤ 2
Rocuronium Dog0.50.2 mg/kg/hr0
Rocuronium Pig0.852.5 - 5.0 mg/kg/hr0
Rocuronium Rat50.25 - 1.0 mg/kg/minNot specified

This table provides examples from other neuromuscular blockers to guide the development of a this compound infusion protocol. Direct conversion is not recommended.

Experimental Protocols

General Anesthesia and Preparation
  • Anesthetic Induction and Maintenance: Induce general anesthesia using an appropriate and approved protocol for the species. A stable plane of surgical anesthesia must be achieved and confirmed before administering any neuromuscular blocking agent. Inhalant anesthetics are often preferred for their ability to be finely controlled.[4]

  • Vascular Access: Establish intravenous (IV) access for the administration of anesthetics, this compound, and supportive fluids.

  • Mechanical Ventilation: Intubate the animal and initiate positive pressure ventilation. Adjust ventilator settings (tidal volume, respiratory rate) to maintain normal end-tidal CO2 (EtCO2) and arterial blood gases.

  • Physiological Monitoring: At a minimum, continuously monitor heart rate, blood pressure, electrocardiogram (ECG), body temperature, and EtCO2. Maintain core body temperature within the normal physiological range.[4]

Neuromuscular Blockade Monitoring: Train-of-Four (TOF) Stimulation

Objective: To quantitatively assess the degree of neuromuscular blockade to guide this compound administration.

Materials:

  • Peripheral nerve stimulator capable of delivering a TOF stimulus.

  • Needle or surface electrodes.

Procedure:

  • Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve. Common sites include the ulnar nerve (forelimb) or the peroneal nerve (hindlimb).

  • Baseline TOF: Before administering this compound, determine the supramaximal stimulus. This is the lowest current that produces a maximal muscle twitch response.

  • TOF Stimulation: The TOF stimulus consists of four supramaximal electrical impulses delivered at a frequency of 2 Hz.[5]

  • Assessing the Response: The response is a ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio). As the neuromuscular block deepens, the twitches will fade, with the fourth twitch disappearing first, followed by the third, second, and finally the first.[6]

  • Interpreting TOF Count:

    • 4 twitches: 0-75% of receptors blocked.

    • 3 twitches: Approximately 75-80% of receptors blocked.

    • 2 twitches: Approximately 80-90% of receptors blocked.

    • 1 twitch: Over 90% of receptors blocked.

    • 0 twitches: 100% of receptors blocked.[6]

Protocol for Continuous Infusion of this compound

Objective: To establish and maintain a stable level of neuromuscular blockade for a prolonged period.

Materials:

  • This compound bromide solution of known concentration.

  • Syringe pump for accurate continuous infusion.

  • Peripheral nerve stimulator.

Procedure:

  • Initial Bolus Dose:

    • Once a stable plane of anesthesia is confirmed, administer an initial IV bolus dose of this compound. Based on available data, a starting dose of 0.025 - 0.05 mg/kg for dogs can be used as a conservative starting point.[3] For other species, it is recommended to start with a very low test dose and titrate upwards.

    • Monitor the onset of neuromuscular blockade using TOF stimulation every 15-30 seconds.

  • Initiating Continuous Infusion:

    • Once the desired level of blockade is achieved with the initial bolus (typically a TOF count of 1 or 2), begin the continuous IV infusion of this compound.

    • Calculating the Initial Infusion Rate: A starting point for the infusion rate can be estimated from the initial bolus dose and the expected duration of action. However, given the lack of specific data for continuous infusion in most laboratory animals, it is crucial to start with a conservative rate and titrate based on monitoring.

    • A suggested starting point for the infusion rate is 10-20% of the initial bolus dose per hour . For example, if the initial bolus was 0.05 mg/kg, a starting infusion rate would be 0.005 - 0.01 mg/kg/hr.

  • Titration of Infusion Rate:

    • Continuously monitor the depth of neuromuscular blockade using TOF stimulation. Initially, perform TOF checks every 15 minutes. Once a stable block is achieved, the interval can be extended to every 30-60 minutes.[7]

    • If the TOF count increases (e.g., from 1 to 2 or 3), indicating a lightening of the blockade, increase the infusion rate by 10-25%. A small supplemental bolus (10-20% of the initial bolus) may be administered to rapidly re-establish the desired depth of blockade.

    • If the TOF count decreases (e.g., from 1 to 0), decrease the infusion rate by 10-25%.

  • Documentation: Meticulously record all drug administrations (boluses and infusion rate changes) and the corresponding TOF responses.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_blockade Neuromuscular Blockade cluster_experiment Prolonged Experiment Anesthesia 1. Induce and Maintain General Anesthesia Ventilation 2. Intubate and Initiate Ventilation Anesthesia->Ventilation Monitoring_Setup 3. Establish Physiological and TOF Monitoring Ventilation->Monitoring_Setup Bolus 4. Administer Initial This compound Bolus Monitoring_Setup->Bolus Infusion 5. Start Continuous Infusion Bolus->Infusion Titration 6. Titrate Infusion Rate Based on TOF Monitoring Infusion->Titration Titration->Titration Data_Collection 7. Data Collection under Stable Blockade Titration->Data_Collection

Caption: Experimental workflow for prolonged this compound infusion.

Neuromuscular_Junction_Blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor binds to This compound This compound This compound->Nicotinic_Receptor competitively blocks No_Contraction No Muscle Contraction (Paralysis) This compound->No_Contraction Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction leads to

Caption: Mechanism of this compound at the neuromuscular junction.

Conclusion

The successful use of this compound for prolonged neuromuscular blockade in research animals hinges on a thorough understanding of its pharmacology, meticulous anesthetic management, and vigilant neuromuscular monitoring. The protocols outlined in these application notes provide a framework for developing safe and effective experimental procedures. Researchers must be prepared to adjust dosages and infusion rates based on real-time physiological and neuromuscular monitoring to ensure animal welfare and the integrity of the experimental data.

References

Application Notes and Protocols for Pipecuronium Bromide in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent. It functions as a potent and selective competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] This aminosteroid compound is a valuable tool in laboratory settings for investigating the physiology and pharmacology of neuromuscular transmission, screening potential neuromuscular modulating compounds, and in the development of novel muscle relaxants.

These application notes provide detailed protocols for the reconstitution, storage, and use of this compound bromide in common in vitro laboratory assays. Adherence to these guidelines will ensure the integrity of the compound and the reproducibility of experimental results.

Safety and Handling

This compound bromide is a potent neurotoxin and should be handled with extreme care by trained personnel in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound bromide in its powdered form or in solution.[2][3][4][5]

  • Ventilation: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3][5]

  • Accidental Exposure:

    • Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Ingestion: This is a medical emergency. Seek immediate medical attention.[4]

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4]

Reconstitution of this compound Bromide

This compound bromide is typically supplied as a lyophilized powder and must be reconstituted in a suitable solvent before use.

Recommended Solvents and Solubility
SolventSolubility
Water80 mg/mL (104.89 mM)
DMSO120 mg/mL (157.34 mM)

Data sourced from commercial suppliers.

Note: Sonication is recommended to aid dissolution.[6] For aqueous stock solutions, sterile filtration through a 0.22 µm filter is advised.

Reconstitution Protocol
  • Allow the vial of lyophilized this compound bromide to equilibrate to room temperature before opening.

  • Using a calibrated micropipette, add the desired volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve the target concentration.

  • Gently swirl or vortex the vial until the powder is completely dissolved. Sonication may be used to facilitate dissolution.[6]

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

Storage and Stability

Proper storage of both the lyophilized powder and reconstituted solutions is critical to maintain the chemical integrity and biological activity of this compound bromide.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C3 yearsStore in a dry, dark place.
Stock Solution (in solvent)-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.

Data compiled from multiple commercial supplier safety data sheets.

Experimental Protocols

The following are detailed protocols for common in vitro assays utilizing this compound bromide.

Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of this compound bromide for the nAChR by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

  • Membrane preparation from tissue or cells expressing nAChRs (e.g., rat brain homogenate)

  • Radiolabeled ligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin)

  • This compound bromide stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Protocol:

  • Membrane Preparation: Thaw the nAChR-containing membrane preparation on ice. Resuspend the membranes in the assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known nAChR ligand like nicotine (for non-specific binding).

    • 50 µL of varying concentrations of this compound bromide solution (typically in a serial dilution).

    • 50 µL of the radiolabeled ligand at a fixed concentration (near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound bromide concentration. Determine the IC₅₀ value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Isolated Phrenic Nerve-Hemidiaphragm Muscle Contractility Assay

This ex vivo assay assesses the neuromuscular blocking activity of this compound bromide by measuring its effect on nerve-stimulated muscle contractions.

Materials and Reagents:

  • Mouse or rat phrenic nerve-hemidiaphragm preparation

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • This compound bromide stock solution

  • Organ bath with stimulating electrodes

  • Force-displacement transducer

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Protocol:

  • Preparation Dissection: Euthanize a mouse or rat according to approved animal care protocols. Dissect out the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes under a resting tension of 1-2 grams. During this period, replace the bath solution every 10-15 minutes.

  • Stimulation: Stimulate the phrenic nerve supramaximally with single pulses (e.g., 0.2 ms duration) at a frequency of 0.1-0.2 Hz using platinum electrodes.

  • Baseline Recording: Record the baseline twitch contractions for at least 10-15 minutes to ensure a stable response.

  • Drug Application: Add this compound bromide to the organ bath to achieve the desired final concentration. Record the resulting inhibition of the twitch response.

  • Data Acquisition: Continuously record the muscle tension throughout the experiment.

  • Data Analysis: Measure the amplitude of the twitch contractions before and after the addition of this compound bromide. Express the effect of this compound bromide as the percentage inhibition of the baseline twitch amplitude. A concentration-response curve can be generated by cumulatively adding increasing concentrations of this compound bromide to the organ bath.

Visualizations

Mechanism of Action of this compound Bromide

This compound Bromide Mechanism of Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential AChRelease Acetylcholine (ACh) Release ActionPotential->AChRelease ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel Opening & Depolarization nAChR->IonChannel MuscleContraction Muscle Contraction IonChannel->MuscleContraction This compound This compound Bromide This compound->nAChR Competitively Blocks This compound Bromide Workflow cluster_reconstitution Reconstitution cluster_storage Storage start Start: Lyophilized this compound Bromide Vial equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add appropriate solvent (e.g., Water, DMSO) equilibrate->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve inspect Visually inspect for clarity dissolve->inspect aliquot Aliquot into smaller vials inspect->aliquot store Store at -80°C aliquot->store end Ready for Experimental Use store->end

References

Application Notes and Protocols for Electrophysiological Studies of the Neuromuscular Junction Using Pipecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ).[1][2] Its high potency and minimal cardiovascular side effects make it a subject of interest in both clinical and research settings.[1] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate the function and pharmacology of the neuromuscular junction.

This compound competitively binds to the α-subunits of postsynaptic nAChRs, thereby preventing acetylcholine (ACh) from binding and activating the receptor.[1] This inhibition blocks the influx of cations, preventing the generation of an end-plate potential (EPP) and subsequent muscle fiber depolarization and contraction.[1] Some evidence also suggests a potential presynaptic effect, inhibiting the release of acetylcholine.[2]

Data Presentation

The following tables summarize the quantitative data for this compound, providing a basis for experimental design.

ParameterSpeciesAnesthesia/In Vitro ConditionValueReference
ED95 HumanBalanced Anesthesia35.1 ± 17 µg/kg[3]
HumanEnflurane Anesthesia23.6 ± 1.1 µg/kg[3]
HumanNitrous Oxide/Isoflurane44.6 µg/kg
HumanNitrous Oxide/Halothane46.9 µg/kg
HumanDroperidol/Fentanyl48.7 µg/kg
Onset of Maximum Block Human45 µg/kg dose3.5 - 5.7 min[4]
Human70 µg/kg dose~2.5 min[4]
Duration of Action (Time to 25% Recovery) Human45 µg/kg dose41 - 54 min[4]
Human70 µg/kg dose~95 min[4]
Recovery Index (25-75% Recovery) Human45 µg/kg dose~29 min[4]
In Vitro EC50 (Phrenic Nerve-Diaphragm) RatKrebs Solution0.057 µM

Experimental Protocols

I. Preparation of this compound Bromide Stock Solution

For in vitro experiments, it is crucial to prepare a concentrated stock solution of this compound bromide that can be diluted to the final working concentration in the experimental buffer.

Materials:

  • This compound bromide powder

  • Sterile, deionized water or appropriate solvent (e.g., DMSO, if necessary, although this compound bromide is water-soluble)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound bromide powder to create a high-concentration stock solution (e.g., 10 mM).

  • Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, deionized water to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

II. Electrophysiological Recording from an In Vitro Neuromuscular Junction Preparation (e.g., Mouse Phrenic Nerve-Hemi-diaphragm)

This protocol describes the recording of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) from a classic in vitro neuromuscular junction preparation.

Materials:

  • Phrenic nerve-hemidiaphragm preparation from a mouse

  • Dissection microscope

  • Sylgard-lined recording chamber

  • Micromanipulators

  • Glass microelectrodes (for intracellular recording and nerve stimulation)

  • Electrophysiology recording setup (amplifier, digitizer, computer with recording software)

  • Suction electrode for nerve stimulation

  • Perfusion system

  • Ringer's solution (see composition below)

  • This compound bromide working solutions (diluted from stock in Ringer's solution)

Ringer's Solution Composition:

Component Concentration (mM)
NaCl 136.8
KCl 5.0
CaCl2 2.0
MgCl2 1.0
NaHCO3 12.0
NaH2PO4 1.0

| D-glucose | 11.0 |

Bubble the solution with 95% O2 / 5% CO2 to maintain a pH of 7.3-7.4.

Procedure:

  • Dissection: Carefully dissect the phrenic nerve-hemidiaphragm preparation and pin it to the Sylgard-lined recording chamber.

  • Perfusion: Continuously perfuse the preparation with oxygenated Ringer's solution at a constant rate.

  • Nerve Stimulation: Place the suction electrode onto the phrenic nerve for stimulation.

  • Intracellular Recording:

    • Pull glass microelectrodes to a resistance of 10-20 MΩ and fill with 3 M KCl.

    • Using a micromanipulator, carefully impale a muscle fiber near the end-plate region. A stable resting membrane potential of -60 to -80 mV should be achieved.

  • Baseline Recordings:

    • MEPPs: Record spontaneous MEPPs for a baseline period (e.g., 5-10 minutes).

    • EPPs: Stimulate the phrenic nerve with single pulses to elicit EPPs. To prevent muscle contraction, either use a low concentration of calcium and high concentration of magnesium in the Ringer's solution or pre-treat with µ-conotoxin.

  • Application of this compound:

    • Switch the perfusion to Ringer's solution containing the desired concentration of this compound (e.g., starting with a concentration around the EC50 value and creating a dose-response curve).

    • Allow the drug to equilibrate for a sufficient period (e.g., 10-15 minutes).

  • Post-Drug Recordings:

    • Record MEPPs and EPPs again in the presence of this compound.

    • Observe the decrease in the amplitude of both MEPPs and EPPs.

  • Data Analysis:

    • Measure the amplitude and frequency of MEPPs before and after this compound application.

    • Measure the amplitude of EPPs before and after this compound application.

    • Calculate the quantal content (the number of vesicles released per nerve impulse) by dividing the mean EPP amplitude by the mean MEPP amplitude.

    • Construct a dose-response curve by plotting the percentage inhibition of EPP or MEPP amplitude against the logarithm of the this compound concentration.

III. Patch-Clamp Recording of Nicotinic Acetylcholine Receptor Currents

This protocol is for studying the direct effect of this compound on nAChRs using the patch-clamp technique, often in a heterologous expression system (e.g., HEK293 cells expressing nAChRs) or isolated muscle fibers.

Materials:

  • Cells expressing nAChRs or isolated muscle fibers

  • Patch-clamp recording setup (amplifier, digitizer, computer with recording software)

  • Micromanipulator

  • Glass micropipettes for patch-clamp recording

  • Perfusion system for rapid solution exchange

  • External and internal solutions (see compositions below)

  • Acetylcholine (ACh) solution

  • This compound bromide working solutions

Solution Compositions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES (pH 7.3 with KOH).

Procedure:

  • Cell Preparation: Plate the cells or prepare the isolated muscle fibers in a recording dish.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fire-polish the tip. Fill the pipette with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • ACh Application: Rapidly apply a known concentration of ACh to the cell using the perfusion system to evoke an inward current.

  • This compound Application:

    • Co-apply ACh with different concentrations of this compound.

    • Alternatively, pre-incubate the cell with this compound for a set period before applying ACh.

  • Data Recording and Analysis:

    • Record the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

    • Construct a dose-response curve for the inhibition of the ACh-evoked current by this compound.

    • Calculate the IC50 value for this compound.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential VGCC Voltage-Gated Ca2+ Channels AP->VGCC Opens Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles Triggers fusion ACh_release ACh Release Vesicles->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks EPP End-Plate Potential nAChR->EPP Generates Muscle_AP Muscle Action Potential EPP->Muscle_AP Initiates Contraction Muscle Contraction Muscle_AP->Contraction

Caption: Signaling pathway at the neuromuscular junction and the site of action of this compound.

G start Start dissection Dissect Phrenic Nerve- Hemi-diaphragm Prep start->dissection mount Mount in Recording Chamber dissection->mount perfuse Perfuse with Oxygenated Ringer's mount->perfuse electrodes Position Stimulating & Recording Electrodes perfuse->electrodes impale Impale Muscle Fiber electrodes->impale baseline Record Baseline MEPPs & EPPs impale->baseline apply_drug Apply this compound baseline->apply_drug record_drug Record MEPPs & EPPs in presence of Drug apply_drug->record_drug washout Washout record_drug->washout record_washout Record Recovery washout->record_washout analyze Data Analysis record_washout->analyze end End analyze->end

Caption: Experimental workflow for in vitro neuromuscular junction electrophysiology.

References

Application Notes and Protocols: Pipecuronium as a Tool for Studying Muscle Paralysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Its high potency and aminosteroid structure make it a valuable tool for inducing reversible muscle paralysis in a controlled research setting. These characteristics allow for the precise study of muscle function and the pathophysiology of diseases affecting the neuromuscular system, such as Myasthenia Gravis. This document provides detailed application notes and protocols for the use of this compound in preclinical disease models.

Mechanism of Action

This compound bromide induces muscle relaxation by competitively inhibiting the binding of acetylcholine (ACh) to nAChRs on the postsynaptic membrane of the neuromuscular junction.[2][3] This antagonism prevents the depolarization of the muscle cell membrane, thereby blocking the signal for muscle contraction and resulting in flaccid paralysis.[2][3] Its action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[4]

Data Presentation: Quantitative Pharmacodynamics of this compound

The following table summarizes the key pharmacodynamic parameters of this compound bromide. It is important to note that the majority of available data comes from human clinical studies. Researchers should use this information as a guide and perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

ParameterSpeciesDoseOnset of Action (Time to Max Block)Duration of Action (Time to 25% Recovery)NotesReference
ED50 Human (Elderly)22.42 µg/kg--Under balanced anesthesia.[5]
ED90 Human (Elderly)31.81 µg/kg--Under balanced anesthesia.[5]
ED95 Human (Elderly)35.12 µg/kg--Under balanced anesthesia.[5]
ED95 Human (Adult)44.6 - 48.7 µg/kg--Dependent on anesthetic regimen.[6]
Time to 90% Twitch Suppression Human (Adult)70 µg/kg2.6 ± 0.8 min-[7]
85 µg/kg2.0 ± 0.6 min-[7]
100 µg/kg2.1 ± 0.6 min-[7]
Time to 25% Recovery Human (Adult)45 µg/kg-41 - 54 min
70 µg/kg-95 minFor complete block.
Neuromuscular Block Dog25 - 50 µg/kg--Intravenous administration.

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the mechanism by which this compound competitively antagonizes the action of acetylcholine at the nicotinic receptors on the motor endplate.

Pipecuronium_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion and ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Ion_Channel_Open Ion Channel Opening nAChR->Ion_Channel_Open Activates Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Experimental_Workflow cluster_animal_prep Animal Model Preparation cluster_paralysis_study Muscle Paralysis Study Animal_Selection Select Female Lewis Rats EAMG_Induction Induce EAMG (AChR + Adjuvant) Animal_Selection->EAMG_Induction Clinical_Scoring Monitor and Score Clinical Signs of EAMG EAMG_Induction->Clinical_Scoring Anesthesia Anesthetize EAMG Rat Clinical_Scoring->Anesthesia Select Rats with Confirmed EAMG Electrode_Placement Place Stimulating and Recording Electrodes Anesthesia->Electrode_Placement Baseline_Recording Record Baseline Neuromuscular Function (TOF) Electrode_Placement->Baseline_Recording Pipecuronium_Admin Administer this compound Bromide (IV) Baseline_Recording->Pipecuronium_Admin Monitor_Blockade Monitor Neuromuscular Blockade (TOF) Pipecuronium_Admin->Monitor_Blockade Data_Analysis Analyze Onset, Depth, and Duration of Paralysis Monitor_Blockade->Data_Analysis

References

Intravenous Administration Techniques for Pipecuronium in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the intravenous (IV) administration of pipecuronium bromide in animal research. This compound is a long-acting, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction.[1][2] Its use in research settings necessitates meticulous anesthetic management and continuous monitoring to ensure animal welfare and the integrity of experimental data.

Mechanism of Action

This compound bromide competitively binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane at the neuromuscular junction.[1][2] This binding prevents acetylcholine (ACh) from activating these receptors, thereby inhibiting the depolarization of the muscle membrane and subsequent muscle contraction.[1] This action results in skeletal muscle relaxation. The neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, or by encapsulating agents like sugammadex.[3][4]

This compound Mechanism of Action This compound's Competitive Antagonism at the Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Ion_Channel Ion Channel nAChR->Ion_Channel activates No_Contraction Muscle Relaxation nAChR->No_Contraction Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction leads to

This compound's mechanism of action at the neuromuscular junction.

Quantitative Data: Recommended IV Dosages

The following table summarizes recommended intravenous dosages of this compound bromide for various animal species based on available literature. It is crucial to note that these are starting points, and the actual dose may need to be adjusted based on the individual animal's response, the depth of anesthesia, and the specific requirements of the research protocol.

Animal SpeciesIV Bolus Dose (mg/kg)Notes
Dog 0.025 - 0.05Doses in this range have been shown to produce effective neuromuscular blockade.[5] Variability in individual response has been noted.
Cat Not well establishedLimited data is available for cats. Careful dose titration is recommended, starting with a lower dose and monitoring the response closely.
Rabbit Not well establishedWhile studies have been conducted on the effects of this compound in isolated rabbit hearts, specific in vivo dosage recommendations for neuromuscular blockade are not readily available.[6]
Mouse Not well establishedIntravenous administration in mice is challenging due to small vessel size. Lower concentrations and precise volume control are necessary. Specific dosage data for this compound is lacking.
Rat Not well establishedSimilar to mice, IV administration requires technical skill. Specific dosage data for this compound is not readily available in the literature.

Note on Continuous Rate Infusion (CRI): While CRI can provide a more stable plane of neuromuscular blockade, established CRI rates for this compound in animal research are not widely published. Researchers should consider starting with a bolus dose followed by an initial infusion rate estimated from the drug's known duration of action and titrating to effect based on continuous neuromuscular monitoring.

Experimental Protocols

Drug Preparation and Dilution

Objective: To prepare a sterile solution of this compound bromide for intravenous administration.

Materials:

  • This compound bromide powder for injection

  • Sterile Water for Injection, USP[7][8] or 0.9% Sodium Chloride for Injection, USP

  • Sterile syringes and needles

  • Alcohol swabs

Protocol:

  • Review the manufacturer's instructions for the specific formulation of this compound bromide being used.

  • Using aseptic technique, reconstitute the lyophilized powder with the recommended volume of Sterile Water for Injection or 0.9% Sodium Chloride. Sterile Water for Injection is a suitable diluent for many parenteral drugs.[7][8][9]

  • Gently swirl the vial to ensure the drug is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • The final concentration should be calculated based on the amount of drug and the volume of diluent added.

  • For smaller animals, further dilution with sterile saline may be necessary to ensure accurate dosing of small volumes.

  • Visually inspect the solution for particulate matter and discoloration before administration. The solution should be clear and colorless.[8]

  • Label the vial with the drug name, concentration, date, and time of reconstitution.

Drug_Preparation_Workflow start Start: Obtain this compound Powder reconstitute Reconstitute with Sterile Diluent start->reconstitute dissolve Gently Swirl to Dissolve reconstitute->dissolve calculate Calculate Final Concentration dissolve->calculate dilute Further Dilute for Small Animals (if needed) calculate->dilute inspect Visually Inspect Solution dilute->inspect label Label Vial inspect->label end_prep End: Prepared for Administration label->end_prep

Workflow for the preparation of this compound solution.
Intravenous Administration

Objective: To administer this compound bromide intravenously to an anesthetized animal.

Prerequisites:

  • The animal must be under a stable plane of general anesthesia.

  • Endotracheal intubation and intermittent positive pressure ventilation (IPPV) are mandatory, as this compound will cause respiratory muscle paralysis.

  • Intravenous access must be secured with a patent catheter.

Protocol:

  • Ensure the animal is adequately anesthetized and physiologically stable before administering any neuromuscular blocking agent.

  • Calculate the appropriate bolus dose of this compound based on the animal's body weight and the recommended dosage for the species (see Table 1).

  • Administer the calculated dose as an IV bolus over 10-15 seconds.

  • Immediately begin or continue IPPV to maintain adequate ventilation.

  • Continuously monitor the depth of neuromuscular blockade using a peripheral nerve stimulator (see Section 4).

  • For prolonged procedures, maintenance doses (typically 25% of the initial dose) can be administered when there is evidence of returning neuromuscular function (e.g., return of one or two twitches on a Train-of-Four stimulation).

Reversal of Neuromuscular Blockade

Objective: To reverse the effects of this compound at the end of the experimental procedure.

Protocol 1: Reversal with Neostigmine (Anticholinesterase)

  • Administer an anticholinergic agent, such as atropine or glycopyrrolate, intravenously to counteract the muscarinic side effects of neostigmine (e.g., bradycardia, salivation).

  • Wait 1-2 minutes for the anticholinergic to take effect.

  • Administer neostigmine intravenously. A common dose in dogs is 0.04 mg/kg.[10]

  • Continue IPPV and monitoring until spontaneous respiratory effort is strong and consistent, and neuromuscular function has returned to baseline as assessed by a peripheral nerve stimulator. The neuromuscular block from this compound is readily reversible with neostigmine.[5]

Protocol 2: Reversal with Sugammadex (Selective Relaxant Binding Agent)

  • Sugammadex offers a more rapid and complete reversal of steroidal neuromuscular blocking agents.[4]

  • Administer sugammadex intravenously. Doses of 2-4 mg/kg have been shown to be effective for reversing deep this compound-induced blockade.[4]

  • Continue IPPV and monitoring. Recovery of neuromuscular function is typically much faster with sugammadex compared to neostigmine.[3][4]

Reversal_Protocol_Decision_Tree start End of Procedure: Initiate Reversal reversal_agent Choose Reversal Agent start->reversal_agent neostigmine_path Neostigmine reversal_agent->neostigmine_path Standard sugammadex_path Sugammadex reversal_agent->sugammadex_path Rapid admin_anticholinergic Administer Anticholinergic (e.g., Atropine) neostigmine_path->admin_anticholinergic admin_sugammadex Administer Sugammadex IV sugammadex_path->admin_sugammadex wait Wait 1-2 minutes admin_anticholinergic->wait admin_neostigmine Administer Neostigmine IV wait->admin_neostigmine monitor_recovery Continue IPPV and Monitor Neuromuscular Function admin_neostigmine->monitor_recovery admin_sugammadex->monitor_recovery end_reversal Full Recovery monitor_recovery->end_reversal

Decision tree for the reversal of this compound-induced neuromuscular blockade.

Monitoring

Continuous and vigilant monitoring is paramount when using neuromuscular blocking agents. Since these agents paralyze skeletal muscles, traditional indicators of anesthetic depth, such as reflex responses, are absent.

Key Monitoring Parameters:

ParameterMethodRationale
Neuromuscular Function Peripheral Nerve Stimulator (Train-of-Four [TOF] monitoring)Directly assesses the degree of neuromuscular blockade. The goal is typically to maintain a specific level of block (e.g., 1-2 twitches on TOF) for the surgical procedure.[11][12][13][14]
Cardiovascular Function ECG, Blood Pressure (Arterial Catheter preferred), Heart RateChanges in heart rate and blood pressure can indicate a change in the level of anesthesia or a response to surgical stimulation, in the absence of motor reflexes.
Respiratory Function Capnography (End-tidal CO2), Pulse Oximetry (SpO2), Respiratory Rate (ventilator)Ensures adequate ventilation and oxygenation, which are entirely dependent on mechanical support during neuromuscular blockade.
Body Temperature Rectal or Esophageal ProbeAnesthesia and muscle paralysis can lead to hypothermia, which can affect drug metabolism and prolong recovery.

Important Considerations and Best Practices

  • Anesthetic Plane: It is imperative to establish an adequate and stable plane of anesthesia before administering this compound. The use of neuromuscular blocking agents without adequate anesthesia is inhumane.

  • Ventilation: Mechanical ventilation is absolutely essential from the moment of administration until the complete reversal of neuromuscular blockade.

  • Analgesia: this compound has no analgesic properties. A comprehensive analgesic plan must be in place for any potentially painful procedures.

  • Species and Strain Differences: The response to neuromuscular blocking agents can vary significantly between species and even between different strains of the same species.

  • Drug Interactions: Inhalant anesthetics can potentiate the effects of non-depolarizing neuromuscular blockers like this compound, potentially reducing the required dose and prolonging the duration of action.[15]

  • Personnel Training: All personnel involved in the administration and monitoring of neuromuscular blocking agents must be thoroughly trained in the procedures, potential complications, and emergency management.

References

Application Notes and Protocols for Monitoring Pipecuronium-Induced Neuromuscular Blockade in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid group. It functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction, thereby inhibiting muscle contraction.[1] Accurate monitoring of the neuromuscular blockade induced by this compound is critical in preclinical research to assess its potency, duration of action, and the efficacy of potential reversal agents. These application notes provide detailed protocols for monitoring this compound-induced neuromuscular blockade in a laboratory setting, with a focus on rodent models.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a reference for dose selection and expected outcomes.

Table 1: Dose-Response Data for this compound in Humans

ParameterDose (µg/kg)Anesthetic ConditionsReference
ED5024.96Not Specified[2]
ED9544.96Not Specified[2]
ED9043.4Not Specified[1]
ED9550.5Not Specified[1]
ED5027.1Propofol-fentanyl-nitrous oxide-oxygen[3]
ED9548.7Propofol-fentanyl-nitrous oxide-oxygen[3]
ED5022.42Balanced Anesthesia[4]
ED9031.81Balanced Anesthesia[4]
ED9535.12Balanced Anesthesia[4]

Table 2: Time Course of Action of this compound in Humans

Dose (µg/kg)Onset of Maximum Block (min)Time to 25% Recovery (min)Reference
453.5 - 5.741 - 54[5]
702.595[5]
702.6 (90% suppression)52.3 (5% recovery)[6]
852.0 (90% suppression)71.9 (5% recovery)[6]
1002.1 (90% suppression)71.8 (5% recovery)[6]

Note: The neuromuscular blocking potency of this compound is reported to be 2.0-3.0 times greater than that of pancuronium in all species studied.[7] This information can be used to estimate appropriate starting doses in rodent models based on established data for pancuronium. A study in anesthetized dogs showed that doses of 0.025 and 0.05 mg/kg of this compound produced effective neuromuscular blockade.[8]

Signaling Pathway of this compound at the Neuromuscular Junction

This compound, a non-depolarizing neuromuscular blocking agent, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the skeletal muscle fiber. By binding to these receptors, it prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle membrane. This blockade of ACh binding inhibits the influx of sodium ions, thereby preventing the generation of an end-plate potential and subsequent muscle contraction.

pipecuronium_pathway cluster_neuron Motor Neuron Terminal cluster_muscle Muscle Fiber Membrane ACh Acetylcholine (ACh) Release ACh->Release nAChR Nicotinic ACh Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel Activates Contraction Muscle Contraction IonChannel->Contraction Initiates This compound This compound This compound->nAChR Competitively Blocks Release->nAChR Binds

This compound competitively inhibits acetylcholine at the neuromuscular junction.

Experimental Protocols

Animal Preparation and Anesthesia
  • Animal Model: Adult male or female Sprague-Dawley or Wistar rats (250-350 g) are suitable for these studies.

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., urethane at 1.25 g/kg, intraperitoneally, or isoflurane). Ensure a stable plane of anesthesia is achieved, as confirmed by the absence of a pedal withdrawal reflex.

  • Surgical Preparation:

    • Make a small incision in the lateral aspect of the hind limb to expose the sciatic nerve.

    • Carefully dissect the surrounding connective tissue to isolate a segment of the nerve for stimulation.

    • In the contralateral limb, expose the tibialis anterior or gastrocnemius muscle for electromyography (EMG) or mechanomyography (MMG) recording.

Experimental Workflow for Neuromuscular Blockade Monitoring

The general workflow involves surgical preparation, baseline data acquisition, administration of this compound, continuous monitoring of the neuromuscular blockade, and data analysis.

experimental_workflow Start Start Anesthesia Animal Anesthesia Start->Anesthesia Surgery Surgical Preparation (Sciatic Nerve & Muscle Exposure) Anesthesia->Surgery Electrode Electrode Placement (Stimulating & Recording) Surgery->Electrode Baseline Record Baseline (Twitch Height / EMG Amplitude) Electrode->Baseline This compound Administer this compound (i.v.) Baseline->this compound Monitoring Monitor Neuromuscular Blockade (TOF Stimulation) This compound->Monitoring Data Data Acquisition & Analysis Monitoring->Data End End Data->End

Workflow for in vivo monitoring of neuromuscular blockade.

Electromyography (EMG) Protocol
  • Stimulating Electrodes: Place a bipolar stimulating electrode on the isolated sciatic nerve.

  • Recording Electrodes: Insert two fine-wire EMG electrodes into the belly of the tibialis anterior or gastrocnemius muscle of the contralateral limb. A ground electrode should be placed subcutaneously.

  • Stimulation Parameters:

    • Stimulus Type: Square wave pulses.

    • Pulse Width: 0.2 ms.

    • Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed, then increase by a further 10-20%.

    • Train-of-Four (TOF) Stimulation: Apply a series of four supramaximal stimuli at a frequency of 2 Hz. Repeat the TOF stimulation every 10-15 seconds.

  • Data Acquisition: Record the compound muscle action potentials (CMAPs) using an EMG acquisition system.

  • Data Analysis:

    • Measure the amplitude of the first twitch (T1) of the TOF response.

    • Calculate the TOF ratio (T4/T1), which is the ratio of the amplitude of the fourth response to the first response.

Mechanomyography (MMG) Protocol
  • Preparation: After exposing the sciatic nerve, isolate the tendon of the tibialis anterior or gastrocnemius muscle and attach it to a force-displacement transducer.

  • Stimulation: Stimulate the sciatic nerve as described in the EMG protocol.

  • Data Acquisition: Record the isometric twitch tension generated by the muscle using the force transducer.

  • Data Analysis:

    • Measure the peak twitch tension of the first response (T1) in the TOF series.

    • Calculate the TOF ratio (T4/T1) based on the peak tension of the fourth and first twitches.

Logical Relationship of Monitoring Techniques

The choice of monitoring technique depends on the specific research question and available equipment. EMG measures the electrical activity of the muscle, while MMG directly measures the mechanical force of contraction. Both techniques, along with acceleromyography (AMG), which measures the acceleration of muscle movement, provide quantitative data on the degree of neuromuscular blockade.

monitoring_techniques NMB Neuromuscular Blockade EMG Electromyography (EMG) Measures Compound Muscle Action Potential NMB->EMG MMG Mechanomyography (MMG) Measures Isometric Twitch Tension NMB->MMG AMG Acceleromyography (AMG) Measures Muscle Acceleration NMB->AMG QuantitativeData Quantitative Data (Twitch Height, TOF Ratio) EMG->QuantitativeData MMG->QuantitativeData AMG->QuantitativeData

References

In Vitro Application of Pipecuronium on Isolated Muscle Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of pipecuronium bromide on isolated muscle preparations. This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[2] This antagonism prevents the depolarization of the muscle cell membrane, leading to muscle relaxation.[2] The in vitro analysis of this compound on isolated muscle preparations, such as the phrenic nerve-diaphragm, is a crucial step in understanding its pharmacological profile, potency, and mechanism of action.[3]

Data Presentation

The following tables summarize the quantitative data for this compound's effect on isolated muscle preparations.

ParameterValuePreparationSpeciesReference
EC50 1.38 µM (95% CI: 1.33-1.42 µM)Phrenic Nerve-DiaphragmRat[3]
EC90 1.68 µM (95% CI: 1.58-1.79 µM)Phrenic Nerve-DiaphragmRat[3]

Table 1: Potency of this compound on Isolated Rat Phrenic Nerve-Diaphragm Preparation. EC50 and EC90 represent the concentrations of this compound required to produce 50% and 90% of its maximal effect, respectively.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the neuromuscular junction signaling pathway and a typical experimental workflow for studying this compound in vitro.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Fiber ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively binds to Depolarization Membrane Depolarization nAChR->Depolarization activates Block Blockade nAChR->Block inhibits activation Contraction Muscle Contraction Depolarization->Contraction leads to Block->Contraction prevents

Neuromuscular junction signaling and competitive antagonism by this compound.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection Dissect Phrenic Nerve- Hemidiaphragm Mounting Mount in Organ Bath Dissection->Mounting Stabilization Stabilize Tissue (e.g., 20-30 min) Mounting->Stabilization Stimulation Apply Supramaximal Electrical Stimuli to Nerve Stabilization->Stimulation Baseline Record Baseline Twitch Tension Stimulation->Baseline Drug_Addition Add this compound (Cumulative Concentrations) Baseline->Drug_Addition Recording Record Twitch Tension Inhibition Drug_Addition->Recording CR_Curve Generate Concentration- Response Curve Recording->CR_Curve EC50_Calc Calculate EC50/IC50 CR_Curve->EC50_Calc

Experimental workflow for in vitro analysis of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving the in vitro application of this compound on isolated muscle preparations.

Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation

This is a classic and robust model for studying neuromuscular transmission.[4][5]

a. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Krebs solution (composition in mM: NaCl 110, KCl 5, CaCl₂ 1.25, MgSO₄ 1, KH₂PO₄ 1, NaHCO₃ 20, Glucose 5)[3]

  • Carbogen gas (95% O₂, 5% CO₂)

  • This compound bromide stock solution

  • Dissection tools (scissors, forceps)

  • Organ bath (75 mL capacity) with stimulating electrodes and an isometric force transducer[3][6]

  • Data acquisition system

b. Protocol:

  • Humanely euthanize a rat according to institutional guidelines and exsanguinate.

  • Carefully dissect out the phrenic nerve and the attached hemidiaphragm muscle.[6]

  • Mount the hemidiaphragm preparation in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.[3][6]

  • Attach the central tendon of the diaphragm to an isometric force transducer to measure muscle tension.[7]

  • Place the phrenic nerve on stimulating electrodes.[7]

  • Allow the preparation to stabilize for at least 20 minutes before starting the experiment.[7]

Determination of this compound Potency (Concentration-Response Curve)

a. Protocol:

  • After the stabilization period, begin electrical stimulation of the phrenic nerve with supramaximal single twitches (e.g., 0.1 Hz frequency, 0.2 ms pulse width).[6][7]

  • Record the baseline twitch tension for a stable period (e.g., 20-30 minutes).[7]

  • Prepare serial dilutions of this compound bromide in Krebs solution.

  • Add this compound to the organ bath in a cumulative, concentration-dependent manner, allowing the effect of each concentration to reach a steady state before adding the next.[3]

  • Record the percentage inhibition of the twitch tension at each concentration relative to the baseline.

  • Continue adding increasing concentrations of this compound until a maximal or near-maximal inhibition of the twitch response is achieved.

b. Data Analysis:

  • Plot the percentage inhibition of twitch tension against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal concentration-response curve using appropriate software (e.g., GraphPad Prism).

  • From the curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition) and the EC90 (the concentration that produces 90% of the maximal inhibition).[3]

Electrophysiological Recordings (Optional)

For a more detailed mechanistic study, intracellular recordings of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) can be performed.

a. Protocol:

  • Prepare the phrenic nerve-hemidiaphragm as described above.

  • Pin the muscle in a recording chamber perfused with oxygenated Krebs solution.

  • Using sharp glass microelectrodes filled with 3 M KCl, impale muscle fibers near the end-plate region.

  • Record spontaneous MEPPs and evoke EPPs by stimulating the phrenic nerve.

  • After establishing a baseline, perfuse the preparation with Krebs solution containing a known concentration of this compound.

  • Record the changes in the amplitude and frequency of MEPPs and the amplitude of EPPs.

b. Expected Outcome: this compound, as a competitive antagonist, is expected to reduce the amplitude of MEPPs and EPPs without significantly affecting the quantal content (the number of acetylcholine vesicles released per nerve impulse). This is because it competes with acetylcholine for binding to the postsynaptic receptors, reducing the postsynaptic response to a given amount of released neurotransmitter.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Pipecuronium in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[1][3] This antagonism prevents the depolarization of the muscle cell membrane, thereby interrupting the signal for muscle contraction and leading to muscle relaxation.[1] These characteristics make this compound a subject of interest in both clinical and preclinical research, particularly for surgical procedures requiring prolonged muscle relaxation.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound in a new experimental animal model. The protocol outlines the necessary surgical procedures, methods for neuromuscular monitoring, and the administration of this compound to generate the data required for a comprehensive dose-response analysis.

Mechanism of Action: Neuromuscular Blockade

This compound exerts its effect at the neuromuscular junction. The signaling pathway for muscle contraction and its inhibition by this compound is illustrated below. Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine (ACh). ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber, leading to depolarization and subsequent muscle contraction. This compound competitively binds to these nAChRs, preventing ACh from binding and thereby inhibiting muscle contraction.[1][3]

This compound Mechanism of Action cluster_neuron Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Action Potential Action Potential ACh Vesicle ACh Vesicle Action Potential->ACh Vesicle triggers release ACh Acetylcholine (ACh) ACh Vesicle->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Muscle Contraction Muscle Contraction nAChR->Muscle Contraction activates No Contraction Muscle Relaxation (Blockade) Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize and Ventilate Animal B Surgical Exposure of Sciatic Nerve and Muscle A->B C Attach Electrodes and Force Transducer B->C D Establish Baseline TOF Response C->D E Administer Incremental Doses of this compound D->E F Record T1 Depression at Each Dose E->F after stabilization F->E repeat until 100% block G Plot % T1 Depression vs. Log(Dose) F->G H Calculate ED50, ED90, ED95 G->H

References

Troubleshooting & Optimization

Troubleshooting incomplete neuromuscular blockade with pipecuronium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pipecuronium for neuromuscular blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound bromide is a long-acting, aminosteroid, non-depolarizing neuromuscular blocking agent.[1][2] Its primary function is to induce skeletal muscle relaxation, which is why it's used as an adjunct to general anesthesia in surgical procedures.[2][3] The drug works by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction.[1][4] By binding to these receptors on the post-synaptic membrane, this compound prevents acetylcholine from binding and initiating the depolarization necessary for muscle contraction, resulting in muscle relaxation or paralysis.[1][5] It does not cause depolarization of the motor end plate itself.[5]

Q2: What is the typical onset and duration of action for this compound?

The onset and duration of this compound are dose-dependent.[4][6] Generally, the onset of action occurs within 2.5 to 5 minutes.[1][4][7] The duration of effect can last from 45 to 90 minutes, and in some cases up to 2 hours, making it suitable for longer procedures.[1][6] For example, a dose of 70 micrograms/kg results in an average onset of complete block in 2.5 minutes, with a duration to 25% recovery of 95 minutes.[7]

Q3: How is this compound metabolized and excreted?

This compound is primarily metabolized in the liver to a less active 3-desacetyl metabolite.[6] Excretion occurs mainly via the urine as the unchanged drug.[6] Caution is advised when administering this compound to subjects with impaired kidney or liver function, as these conditions can affect the drug's metabolism and excretion, potentially leading to prolonged effects.[4]

Q4: Can the neuromuscular blockade induced by this compound be reversed?

Yes, the neuromuscular blockade from this compound can be antagonized. Acetylcholinesterase inhibitors, such as neostigmine and edrophonium, are commonly used for reversal.[8][9] These agents increase the amount of acetylcholine at the neuromuscular junction, which can then more effectively compete with this compound for receptor binding. Neostigmine has been shown to rapidly and completely antagonize the blockade.[9] For the reversal to be effective, some degree of spontaneous recovery should be evident.[8] Sugammadex, a selective relaxant binding agent, has also been shown to effectively reverse moderate this compound-induced blockade.[10]

Troubleshooting Incomplete Neuromuscular Blockade

Q5: My experimental subject is not achieving the expected level of muscle relaxation after administering this compound. What are the potential causes?

Several factors can lead to an incomplete or less-than-expected neuromuscular blockade. These can be broadly categorized as issues with dosage, administration, physiological factors, or drug interactions. A systematic approach is necessary to identify the root cause.

Diagram: Troubleshooting Workflow for Incomplete Blockade

TroubleshootingWorkflow start Incomplete Neuromuscular Blockade Observed check_dose 1. Verify Dose Calculation & Preparation start->check_dose dose_issue Dose too low? Incorrect dilution? check_dose->dose_issue check_admin 2. Confirm IV Administration Integrity admin_issue Extravasation? Line obstruction? check_admin->admin_issue check_physio 3. Assess Physiological State of Subject (Temp, pH, Electrolytes) physio_issue Hypothermia? Acidosis? check_physio->physio_issue check_drugs 4. Review Concomitant Medications drug_issue Antagonistic drug present? (e.g., Phenytoin, Corticosteroids) check_drugs->drug_issue dose_issue->check_admin No recalculate Recalculate and prepare fresh solution dose_issue->recalculate Yes admin_issue->check_physio No reposition Check IV line and reposition if needed admin_issue->reposition Yes physio_issue->check_drugs No stabilize Stabilize subject's physiological parameters physio_issue->stabilize Yes adjust_meds Adjust or account for interacting drugs drug_issue->adjust_meds Yes monitor Monitor Neuromuscular Function (e.g., TOF) drug_issue->monitor No recalculate->monitor reposition->monitor stabilize->monitor adjust_meds->monitor

Caption: A stepwise guide for troubleshooting insufficient paralysis.

Q6: How does dosage affect the efficacy of this compound?

The effects of this compound are dose-dependent.[4] An insufficient dose is a primary reason for incomplete blockade. It is crucial to calculate the dose based on the subject's ideal body weight.[6] The effective dose (ED) can vary based on the anesthetic agents used concurrently.

Data Presentation: this compound Dose-Response Under Various Anesthetics

Anesthetic AgentED95 (Dose for 95% Twitch Depression)Reference
Balanced Anesthesia (Elderly)35.12 mcg/kg[8]
Nitrous Oxide & Isoflurane44.6 mcg/kg[11]
Nitrous Oxide & Halothane46.9 mcg/kg[11]
Droperidol & Fentanyl48.7 mcg/kg[11]

This table summarizes the dose required to achieve 95% neuromuscular blockade under different anesthetic conditions. As shown, volatile anesthetics can potentiate the effects of this compound, requiring a lower dose.

Q7: Which physiological factors can alter the effectiveness of this compound?

Changes in the subject's physiological state can significantly impact the drug's action.

  • Temperature: Hypothermia is a known factor that can prolong and potentiate neuromuscular blockade.[12][13] A decrease in body temperature can double the duration of the block.[13][14] While the effect of temperature on this compound may be less pronounced than on other agents, it is still a critical parameter to control.[15]

  • Acid-Base Balance (pH): Acid-base disturbances can influence the effect of neuromuscular blocking agents.[12] Changes in pH can affect membrane conduction, receptor binding properties, and the drug's affinity for the receptor.[12]

  • Electrolyte Imbalances: Conditions like hypokalemia or the administration of magnesium salts can enhance the neuromuscular blocking effects of this compound.[3][16]

Q8: What are the key drug interactions to be aware of when using this compound?

Concomitant administration of other drugs can either potentiate (increase) or antagonize (decrease) the effects of this compound.[4]

Data Presentation: Common Drug Interactions with this compound

Effect on BlockadeDrug ClassExamplesReference
Potentiation (Increased Block) Volatile AnestheticsIsoflurane, Sevoflurane, Halothane[3][4][11]
Antibiotics (Aminoglycosides)Gentamicin, Tobramycin, Amikacin[3][4][16]
Antibiotics (Other)Tetracyclines, Clindamycin, Vancomycin[3][4][17]
AntiarrhythmicsQuinidine, Verapamil[3][6][17]
OtherMagnesium Salts, Ketamine[3][6]
Antagonism (Decreased Block) AnticonvulsantsPhenytoin, Carbamazepine[4][6][16]
OtherCorticosteroids (long-term use), Tacrine[3][4][6]

Diagram: Factors Influencing this compound Efficacy

Factors cluster_potentiate Factors Potentiating Blockade cluster_antagonize Factors Antagonizing Blockade cluster_drug Drug-Related Factors center This compound Efficacy hypothermia Hypothermia hypothermia->center acidosis Acidosis acidosis->center hypermagnesemia Hypermagnesemia hypermagnesemia->center volatile_anesthetics Volatile Anesthetics volatile_anesthetics->center aminoglycosides Aminoglycosides aminoglycosides->center alkalosis Alkalosis alkalosis->center corticosteroids Corticosteroids (Chronic Use) corticosteroids->center anticonvulsants Anticonvulsants anticonvulsants->center dose Dosage dose->center admin IV Administration admin->center

Caption: Factors that can increase or decrease this compound's effect.

Experimental Protocols

Q9: What is a standard protocol for administering this compound and monitoring its effect?

A robust experimental design requires careful administration and objective monitoring of neuromuscular function.

Protocol: Assessment of Neuromuscular Blockade

  • Subject Preparation:

    • Anesthetize the subject according to the approved institutional protocol. Ensure adequate depth of anesthesia before proceeding, as this compound has no effect on consciousness or pain threshold.[3][5]

    • Establish secure intravenous (IV) access for drug administration. Confirm patency of the line with a saline flush.

    • Maintain normothermia (e.g., 36.5°C - 37.5°C) using a heating pad or other warming device to avoid the confounding effects of hypothermia.[12][18]

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes over a peripheral nerve, such as the ulnar nerve.[19]

    • Attach a force transducer or accelerometer to the corresponding muscle (e.g., adductor pollicis for the ulnar nerve) to quantitatively measure the evoked response.[19][20]

    • Connect the electrodes to a peripheral nerve stimulator.[3][21]

  • Baseline Measurement:

    • Before administering this compound, establish a stable baseline twitch response.

    • Determine the supramaximal stimulus: apply single twitch stimuli at 1 Hz, gradually increasing the current until the muscle response plateaus. The supramaximal stimulus is typically 10-20% above this level.

    • Record the baseline response using Train-of-Four (TOF) stimulation. A TOF stimulus consists of four supramaximal stimuli delivered at 2 Hz.[22] In the absence of a neuromuscular blocker, the ratio of the fourth twitch (T4) to the first twitch (T1) should be 1.0.[23]

  • This compound Administration:

    • Administer the calculated dose of this compound as an IV bolus.[2][24]

    • Immediately begin recording the neuromuscular response to monitor the onset of the blockade. This can be done with single twitch stimuli at 0.1 Hz or continuous TOF stimulation every 10-15 seconds.[19]

  • Monitoring and Data Collection:

    • Record the time to 90% or 95% suppression of the first twitch (T1) to determine the onset of action.[25]

    • During the experiment, assess the depth of blockade using the TOF count (number of visible twitches) or TOF ratio (T4/T1). A deep block is characterized by a TOF count of zero.[22]

    • To assess recovery, record the time for T1 to return to 25% of baseline and the recovery index (time from 25% to 75% recovery).[7] Adequate recovery is generally considered a TOF ratio ≥ 0.9.[19][22]

Diagram: this compound Mechanism of Action

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) nerve_impulse Nerve Impulse ach_vesicles Acetylcholine (ACh) Vesicles nerve_impulse->ach_vesicles ach_release ACh Release ach_vesicles->ach_release receptor Nicotinic ACh Receptor ach_release->receptor ACh Binds depolarization Depolarization receptor->depolarization contraction Muscle Contraction depolarization->contraction This compound This compound This compound->receptor Competitively Blocks

Caption: this compound competes with acetylcholine at the receptor site.

References

Optimizing pipecuronium dosage to minimize cardiovascular side effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for using pipecuronium, with a specific focus on optimizing dosage to ensure cardiovascular stability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent (NMBA).[1] Its chemical structure is similar to the aminosteroid pancuronium.[2][3] The primary mechanism of action involves competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the post-synaptic membrane of the neuromuscular junction.[1][4] By blocking these receptors, this compound prevents ACh from initiating muscle cell depolarization, which results in skeletal muscle relaxation and paralysis.[1] Some evidence also suggests it may inhibit the pre-synaptic release of acetylcholine.[5]

Q2: What are the known cardiovascular side effects of this compound?

While generally considered to have minimal cardiovascular side effects, this compound can, in some instances, lead to fluctuations in blood pressure and heart rate.[1][6] The most commonly reported side effects, although rare, are bradycardia (slow heart rate) and hypotension (low blood pressure).[6] One study in dogs noted that a dose of 0.05 mg/kg produced profound hypotension in one animal, highlighting the potential for variable responses.[3]

Q3: How does the cardiovascular profile of this compound compare to other NMBAs like pancuronium or vecuronium?

This compound is recognized for its superior cardiovascular stability compared to pancuronium.[7][8][9] Studies in both animals and humans have shown that, unlike pancuronium, this compound does not cause a significant increase in heart rate.[2][7] This is because this compound has low vagolytic (vagal blocking) and ganglion-blocking potencies.[5] Its cardiovascular profile is more similar to vecuronium, showing no significant effect on systolic or diastolic blood pressure at typical intubating doses.[7][10] While pancuronium is known to increase heart rate and cardiac index, this compound administration results in unchanged hemodynamic variables.[2][8][9]

Q4: What is the pharmacological reason for this compound's cardiovascular stability?

This compound's stability stems from its minimal interaction with the autonomic nervous system.[8][9] It is largely devoid of the vagolytic and sympathomimetic activity seen with pancuronium.[8][9] The structural properties of the this compound molecule, which lacks acetylcholine-like fragments, contribute to its low potential for blocking vagal and ganglionic transmission, thereby preventing the cardiovascular side effects commonly associated with older NMBAs.[5]

Q5: What are typical dosages of this compound used in research settings?

Dosage is highly dependent on the animal model, the type of anesthesia used, and the desired level of neuromuscular blockade.

  • Humans (for reference): Intubating doses are often around 80-100 µg/kg.[7][11] The ED95 (the dose required to produce 95% twitch depression) was found to be 35.1 µg/kg under balanced anesthesia and 23.6 µg/kg under enflurane anesthesia, indicating that volatile anesthetics can increase its potency.[12]

  • Cats: A dose of 100 µg/kg had no significant effect on heart rate or carotid arterial blood pressure.[2]

  • Dogs: Doses of 0.025 and 0.05 mg/kg (25 and 50 µg/kg) have been shown to produce neuromuscular blockade, though the response can be highly variable.[3]

Researchers should always perform a dose-ranging study in their specific model to determine the optimal dose.

Data Summary Tables

Table 1: Comparative Cardiovascular Effects of Common Neuromuscular Blockers

DrugDose (µg/kg)SpeciesChange in Heart RateChange in Blood PressureSource(s)
This compound 80HumanNo significant changeNo significant change[7]
This compound 100CatNo significant effectNo significant effect[2]
This compound 100HumanUnchangedUnchanged[8][9]
Pancuronium 100HumanSignificant increaseNo significant change[7]
Pancuronium 100Cat~15.5% increaseLong-lasting hypotension[2]
Pancuronium 150HumanIncrease from 53 to 64 bpmUnchanged[8][9]
Vecuronium 100HumanNo significant changeNo significant change[7]
Atracurium 500HumanNo significant changeSignificant hypotension (in 1 patient)[7]
Atracurium 150Cat~7.5% increaseShort-lasting drop[2]

Table 2: Dose-Dependent Effects of this compound on Neuromuscular Blockade in Humans

Dose (µg/kg)Time to 90% Twitch Suppression (min)Time to 5% Twitch Recovery (min)Source
702.6 ± 0.852.3 ± 18.2[11]
852.0 ± 0.671.9 ± 15.7[11]
1002.1 ± 0.671.8 ± 22.1[11]

Troubleshooting Guide

Issue: Unexpected Bradycardia or Hypotension Observed After this compound Administration

  • Possible Cause 1: Dose is too high for the specific animal model or anesthetic state.

    • Solution: Reduce the dose for subsequent experiments. The potency of this compound is known to be enhanced by certain volatile anesthetics.[12] Start with a lower dose and titrate to effect while closely monitoring cardiovascular parameters.

  • Possible Cause 2: Rapid bolus injection.

    • Solution: Administer the drug as a slow intravenous injection or infusion rather than a rapid bolus. This can mitigate transient high plasma concentrations that may cause hemodynamic effects.

  • Possible Cause 3: Interaction with concomitant anesthetics.

    • Solution: Be aware of the cardiovascular effects of other agents used in your protocol (e.g., opioids, alpha-2 agonists). These agents can cause bradycardia, which may be exacerbated by or attributed to the NMBA. Ensure a stable plane of anesthesia before administering this compound.[13]

  • Possible Cause 4: Reversal of blockade.

    • Solution: When reversing neuromuscular blockade with an acetylcholinesterase inhibitor like neostigmine, co-administration of an anticholinergic agent (e.g., atropine) is critical.[3] Administering neostigmine alone can cause profound bradycardia.[14]

Issue: Inconsistent or Highly Variable Neuromuscular Blockade

  • Possible Cause 1: Inherent biological variability.

    • Solution: Acknowledge that the response to NMBAs can be variable between individual animals, even of the same species and strain.[3] Ensure a sufficient sample size (n) in your experimental groups to account for this variability.

  • Possible Cause 2: Influence of anesthetic agent.

    • Solution: The type and depth of anesthesia can significantly alter the potency and duration of this compound.[12] Maintain a consistent and documented plane of anesthesia throughout the experiment and across all animals to ensure reproducibility.

  • Possible Cause 3: Drug preparation and administration.

    • Solution: Ensure the drug is properly reconstituted and stored according to the manufacturer's instructions. Verify the accuracy of the administered volume and confirm intravenous placement to prevent extravasation, which would lead to a reduced or absent effect.

Visualized Workflows and Mechanisms

cluster_NMJ Neuromuscular Junction (NMJ) cluster_Heart Cardiac SA Node ACh_NMJ Acetylcholine (ACh) Nicotinic_R Nicotinic Receptor (Muscle) ACh_NMJ->Nicotinic_R Binds Contraction Muscle Contraction Nicotinic_R->Contraction Activates ACh_Heart Acetylcholine (ACh) (Vagal Nerve) Muscarinic_R Muscarinic Receptor (Heart) ACh_Heart->Muscarinic_R Binds Bradycardia_Node Decreased Heart Rate (Bradycardia) Muscarinic_R->Bradycardia_Node Activates This compound This compound This compound->Nicotinic_R Blocks (Primary Action) Pancuronium Pancuronium Pancuronium->Nicotinic_R Blocks Pancuronium->Muscarinic_R Blocks (Vagolytic Effect)

Caption: Mechanism of this compound's cardiovascular stability.

start Start: Animal Preparation (Anesthesia, Cannulation) stabilize 1. Physiological Stabilization (15 min minimum post-surgery) start->stabilize baseline 2. Record Baseline Data (HR, MAP, NMT) stabilize->baseline administer 3. Administer this compound (Slow IV Injection) baseline->administer monitor 4. Continuous Monitoring (Record at T=3, 6, 10 min) administer->monitor analyze 5. Data Analysis (% Change from Baseline) monitor->analyze end End of Experiment analyze->end

Caption: Standard experimental workflow for assessing this compound effects.

start Issue: Unexpected Bradycardia/Hypotension q1 Was the drug given as a rapid bolus? start->q1 a1_yes Action: Use a slower infusion rate next time. q1->a1_yes Yes q2 Is the dose appropriate for the anesthetic used? q1->q2 No a1_yes->q2 a2_no Action: Reduce dose. Perform dose-ranging study. q2->a2_no No q3 Are other bradycardic drugs being co-administered? q2->q3 Yes a2_no->q3 a3_yes Action: Evaluate contribution of each agent to the effect. q3->a3_yes Yes end_node Conclusion: Effect likely multifactorial or idiosyncratic. q3->end_node No a3_yes->end_node

Caption: Troubleshooting logic for cardiovascular instability.

Experimental Protocols

Protocol: Assessing Cardiovascular and Neuromuscular Effects of this compound in a Rodent Model

This protocol provides a general framework. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[13][15]

1. Objective: To quantify the dose-dependent effects of intravenously administered this compound on key cardiovascular parameters (heart rate, mean arterial pressure) and the degree of neuromuscular blockade in an anesthetized rodent model.

2. Materials:

  • This compound bromide powder

  • Sterile saline for injection

  • Anesthetic agents (e.g., isoflurane, urethane)

  • Catheters (for vascular access)

  • Pressure transducer and data acquisition system (for blood pressure)

  • ECG electrodes and amplifier

  • Neuromuscular transmission (NMT) monitor with stimulating electrodes (e.g., for ulnar or sciatic nerve)

  • Ventilator for mechanical ventilation

3. Animal Preparation:

  • Anesthetize the animal using an approved and justified anesthetic protocol.[13]

  • Once an adequate anesthetic depth is confirmed (e.g., via lack of response to a toe pinch), place catheters in a femoral or carotid artery (for blood pressure monitoring) and a femoral or jugular vein (for drug administration).[16]

  • Perform a tracheostomy and connect the animal to a mechanical ventilator.

  • Place stimulating electrodes along the path of a peripheral nerve (e.g., sciatic nerve) and a force transducer on the corresponding muscle (e.g., gastrocnemius) to measure twitch response.

  • Attach ECG electrodes to monitor heart rate.

4. Experimental Procedure:

  • Stabilization: Allow the animal to stabilize for at least 15 minutes after all surgical procedures are complete. During this time, physiological parameters (HR, MAP, temperature) should be stable.[13]

  • Baseline Recording: Record at least 5-10 minutes of stable baseline data for HR, MAP, and neuromuscular twitch height (supramaximal, single twitches at 0.1 Hz).

  • Drug Administration: Administer the selected dose of this compound via the intravenous catheter as a slow bolus over 30-60 seconds. Best practice is to use a new, sterile needle for each injection.[17]

  • Data Collection: Continuously record all parameters. Pay special attention to values at key time points post-injection, such as 3, 6, and 10 minutes, to capture both onset and peak effects.[10]

  • Monitoring: Throughout the period of paralysis, anesthetic depth must be continuously monitored and assessed. An increase in heart rate or blood pressure of >20% following a noxious stimulus (e.g., toe pinch) may indicate insufficient anesthesia.[13]

  • Recovery: Monitor the animal until neuromuscular function returns to baseline or the experiment is terminated. If reversal is required, administer atropine followed by neostigmine.[3]

5. Data Analysis:

  • Calculate the percent change in Heart Rate and Mean Arterial Pressure from the pre-drug baseline at each post-injection time point.

  • Calculate the percent suppression of the neuromuscular twitch response from baseline, with 100% suppression indicating a complete blockade.

  • Plot dose-response curves to determine key parameters such as the ED50 and ED95 for neuromuscular blockade and to characterize the cardiovascular safety margin.

References

Reversal of Pipecuronium-Induced Neuromuscular Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reversing the effects of the neuromuscular blocking agent pipecuronium using the acetylcholinesterase inhibitors neostigmine and edrophonium. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for neostigmine and edrophonium in reversing this compound-induced neuromuscular blockade?

A1: Both neostigmine and edrophonium are acetylcholinesterase inhibitors.[1][2] this compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[3] By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh), neostigmine and edrophonium increase the concentration of ACh in the neuromuscular junction.[1][4] This surplus of ACh then successfully competes with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission and reversing the muscle relaxation.[4][5]

Q2: What are the recommended dosages for neostigmine and edrophonium for the reversal of this compound?

A2: The appropriate dosage depends on the depth of the neuromuscular blockade. It is crucial to monitor the level of blockade, for instance, by using a peripheral nerve stimulator to observe the train-of-four (TOF) response.[4] For neostigmine, a common dose is 0.06 mg/kg.[6] For edrophonium, a typical dose is 1.0 mg/kg.[6] It is often recommended to administer an anticholinergic agent, such as atropine or glycopyrrolate, concurrently with these reversal agents to counteract their muscarinic side effects, such as bradycardia.[7][8]

Q3: Which agent, neostigmine or edrophonium, provides a faster reversal of this compound's effects?

A3: Edrophonium generally has a more rapid onset of action compared to neostigmine.[6] One study reported a mean onset of action of 18.1 seconds for edrophonium, which was significantly faster than the 47.6 seconds observed for neostigmine.[6] However, the overall time to achieve adequate reversal (a TOF ratio of 0.75) may be shorter with neostigmine.[6]

Q4: Are there situations where one agent is preferred over the other?

A4: The choice between neostigmine and edrophonium can depend on the depth of the neuromuscular blockade. Neostigmine may be more effective at reversing a deep block compared to edrophonium.[6] Studies have shown that edrophonium may not consistently antagonize a deep neuromuscular blockade.[6][9] If a rapid but potentially less profound reversal is needed, edrophonium might be considered. For a more reliable and complete reversal, especially from a deep block, neostigmine is often the preferred agent.[6]

Q5: What are the potential side effects associated with neostigmine and edrophonium, and how can they be managed?

A5: The primary side effects of both agents are due to their cholinergic activity and include bradycardia (slow heart rate), increased salivation, and bronchoconstriction.[2][10] To mitigate these muscarinic effects, it is standard practice to co-administer an anticholinergic drug like atropine or glycopyrrolate.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete or Failed Reversal The neuromuscular blockade may be too profound for the reversal agent to be effective, a common issue with edrophonium.[6][9]Ensure that there is some evidence of spontaneous recovery (e.g., the return of the first twitch in the TOF) before administering the reversal agent.[11] Consider using neostigmine for deeper blocks, as it has been shown to be more effective in these situations.[6] An additional dose of the antagonist may be required.[6]
Bradycardia or other Cholinergic Side Effects These are expected muscarinic effects of acetylcholinesterase inhibitors.Administer an appropriate dose of an anticholinergic agent such as atropine or glycopyrrolate.[7][8] If bradycardia is severe, atropine should be readily available for immediate use.[12]
Recurarization (Recurrence of Neuromuscular Blockade) The duration of action of the reversal agent may be shorter than that of this compound, leading to a return of muscle weakness after initial recovery.Monitor the subject for an extended period after reversal. Ensure a sustained TOF ratio of ≥ 0.9.[4] If recurarization is suspected, further doses of the reversal agent may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data from a comparative study on the reversal of this compound-induced neuromuscular blockade with neostigmine and edrophonium.

Parameter Neostigmine (0.06 mg/kg) Edrophonium (1 mg/kg) Reference
Mean Onset of Action (seconds) 47.6 ± 418.1 ± 2.4[6]
Mean Time to TOF Ratio of 0.75 (seconds) 499.3 ± 62767 ± 52[6]
TOF Ratio at 10 minutes 0.78 ± 0.020.68 ± 0.02[6]
Patients with Inadequate Reversal (TOF Ratio < 0.75) at 10 minutes 33% (5 out of 15)80% (12 out of 15)[6]

Experimental Protocols

Protocol for Assessing Reversal of this compound-Induced Neuromuscular Blockade

This protocol outlines the key steps for inducing and reversing neuromuscular blockade in a pre-clinical research setting.

1. Subject Preparation:

  • Anesthetize the subject according to the approved institutional animal care and use committee (IACUC) protocol.
  • Establish intravenous access for drug administration.
  • Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve) and a recording electrode over the corresponding muscle (e.g., the adductor pollicis) to monitor neuromuscular function.

2. Baseline Neuromuscular Monitoring:

  • Utilize a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz).
  • Record the baseline height of the four twitches (T1, T2, T3, T4). The TOF ratio is calculated as T4/T1.

3. Induction of Neuromuscular Blockade:

  • Administer this compound intravenously at the desired dose (e.g., 70 µg/kg).[13]
  • Continuously monitor the TOF response until the desired level of blockade is achieved (e.g., 20% of the first twitch height).[6]

4. Administration of Reversal Agent:

  • Once the target level of spontaneous recovery is reached, administer the reversal agent intravenously.
  • Neostigmine: 0.06 mg/kg[6]
  • Edrophonium: 1.0 mg/kg[6]
  • Concurrently administer an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract muscarinic side effects.

5. Monitoring of Reversal:

  • Continuously record the TOF response.
  • Measure the following parameters:
  • Onset of action: Time from administration of the reversal agent to the first observed increase in twitch height.
  • Time to target TOF ratio: Time taken to reach a TOF ratio of 0.75 or 0.9.
  • Duration of adequate reversal: Monitor for any decline in the TOF ratio over time to assess for recurarization.

6. Data Analysis:

  • Compare the onset of action and time to target TOF ratio between the different reversal agents.
  • Analyze the percentage of subjects that achieve and maintain adequate reversal.

Visualizations

cluster_0 Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by This compound This compound This compound->nAChR Blocks MuscleContraction Muscle Contraction nAChR->MuscleContraction Activates Neostigmine_Edrophonium Neostigmine / Edrophonium Neostigmine_Edrophonium->AChE Inhibits

Caption: Signaling pathway of neuromuscular transmission and reversal.

Start Start Prep Subject Preparation & Anesthesia Start->Prep Baseline Baseline TOF Monitoring Prep->Baseline Induce Induce Blockade (this compound) Baseline->Induce MonitorBlock Monitor to Desired Block Depth Induce->MonitorBlock AdministerReversal Administer Reversal Agent (Neostigmine or Edrophonium) MonitorBlock->AdministerReversal MonitorReversal Monitor TOF Recovery AdministerReversal->MonitorReversal DataAnalysis Data Analysis MonitorReversal->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for reversal of neuromuscular blockade.

N_Onset Slower Onset N_Potency More Potent N_DeepBlock Effective in Deep Block N_Duration Longer Duration E_Onset Faster Onset E_Potency Less Potent E_DeepBlock Less Effective in Deep Block E_Duration Shorter Duration

Caption: Comparison of neostigmine and edrophonium characteristics.

References

Factors affecting the variability of pipecuronium's neuromuscular blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pipecuronium. The information is designed to address specific issues that may arise during experiments related to the variability of its neuromuscular blockade.

Troubleshooting Guides

Issue: Unexpected Prolongation of Neuromuscular Blockade

Possible Causes and Solutions:

  • Patient-Specific Factors:

    • Renal Impairment: this compound is primarily eliminated by the kidneys. Renal failure can significantly prolong its effects.

      • Troubleshooting: Review the subject's renal function. In subjects with renal impairment, expect a reduced plasma clearance and a longer elimination half-life. Dose reduction is recommended.

    • Hepatic Impairment: While renal excretion is the primary route, some studies suggest that liver dysfunction can alter the pharmacokinetics of this compound.

      • Troubleshooting: In subjects with cirrhosis, the volume of distribution may be increased, and the terminal half-life can be prolonged.[1] Careful dose titration and extended monitoring are advised.

    • Age: Elderly patients may show a prolonged onset time for neuromuscular blockade.[2]

      • Troubleshooting: Adjust the timing of experimental procedures to account for a slower onset in older subjects. While spontaneous recovery times may be similar to younger adults, individual variability can be higher.[2]

  • Drug Interactions:

    • Volatile Anesthetics: Inhalational anesthetics such as isoflurane, sevoflurane, and halothane potentiate the effects of this compound, prolonging the duration of the blockade.[3]

      • Troubleshooting: Reduce the dose of this compound when used concomitantly with volatile anesthetics. Refer to the provided data tables for specific dose-response relationships.

    • Antibiotics: Certain antibiotics, particularly aminoglycosides (e.g., gentamicin) and polymyxins (e.g., colistin), can significantly enhance and prolong the neuromuscular blockade.

      • Troubleshooting: If possible, avoid the concurrent use of these antibiotics. If their use is necessary, anticipate a prolonged recovery and consider reducing the this compound dose. Neuromuscular function should be carefully monitored.

    • Magnesium Sulfate: Magnesium potentiates the effects of non-depolarizing neuromuscular blocking agents by inhibiting acetylcholine release at the presynaptic nerve terminal.[4]

      • Troubleshooting: In the presence of elevated magnesium levels, expect a more profound and prolonged blockade. Reduce the dose of this compound and monitor neuromuscular function closely.

Issue: Inadequate or Shorter-Than-Expected Neuromuscular Blockade

Possible Causes and Solutions:

  • Drug Interactions:

    • Anticonvulsants: Chronic administration of anticonvulsants like carbamazepine and phenytoin can lead to resistance to the effects of this compound, requiring higher doses to achieve the desired level of blockade.

    • Troubleshooting: In subjects receiving chronic anticonvulsant therapy, be prepared to administer higher or more frequent doses of this compound. Neuromuscular monitoring is crucial to titrate the dose effectively.

  • Patient-Specific Factors:

    • Individual Variability: There is inherent biological variability in the response to neuromuscular blocking agents.

      • Troubleshooting: Utilize neuromuscular monitoring to assess the depth of blockade and titrate the dose of this compound to the individual subject's response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from initiating muscle contraction, leading to skeletal muscle relaxation.

Q2: How does renal failure affect the pharmacokinetics of this compound?

A2: Renal failure significantly alters the pharmacokinetics of this compound. Plasma clearance is reduced, and the elimination half-life is prolonged, leading to a longer duration of neuromuscular blockade.

Q3: Can I use this compound in subjects with liver disease?

A3: While some studies indicate that liver dysfunction does not significantly alter the pharmacokinetics of this compound, others suggest a potential for a longer onset of action and prolonged terminal half-life in patients with cirrhosis.[1][5] Therefore, caution and careful monitoring are advised when administering this compound to subjects with hepatic impairment.

Q4: Which drugs are known to potentiate the effects of this compound?

A4: Several drugs can potentiate the neuromuscular blockade of this compound, including volatile anesthetics (e.g., isoflurane, sevoflurane), aminoglycoside antibiotics (e.g., gentamicin), polymyxin antibiotics (e.g., colistin), and magnesium sulfate.

Q5: How should I monitor the depth of neuromuscular blockade during my experiment?

A5: The recommended method for monitoring neuromuscular blockade is through the use of a peripheral nerve stimulator to elicit a Train-of-Four (TOF) response. Quantitative monitoring with acceleromyography or mechanomyography is preferred over qualitative (visual or tactile) assessment to accurately determine the TOF ratio and ensure adequate recovery from blockade.

Q6: What is the recommended procedure for reversing this compound-induced neuromuscular blockade?

A6: Reversal of this compound blockade is typically achieved with an acetylcholinesterase inhibitor, such as neostigmine. The administration of neostigmine should be guided by the level of spontaneous recovery, as assessed by TOF monitoring. It is generally recommended to wait for the return of at least one or two twitches in the TOF sequence before administering the reversal agent.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Patient Populations

ParameterHealthy AdultsPatients with Renal FailureElderly Patients (>70 years)Infants (avg. 6.8 months)Children (avg. 4.6 years)
Plasma Clearance (ml/kg/min) 2.4 ± 0.61.6 ± 0.6Similar to younger adults1.502.27
Elimination Half-life (min) 137 ± 68263 ± 168Similar to younger adultsSlower than adultsSimilar to adults
Volume of Distribution (Vdss) (ml/kg) 309 ± 103442 ± 158Similar to younger adultsSimilar to adultsSimilar to adults
Mean Residence Time (min) 140 ± 63329 ± 198Not specifiedNot specifiedNot specified

Table 2: Effect of Volatile Anesthetics on the ED95 of this compound

Anesthetic AgentED95 (µg/kg)
Droperidol/Fentanyl 48.7
Halothane 46.9
Isoflurane 44.6

ED95: Dose required to produce 95% depression of the twitch height.

Table 3: Interaction of Colistin with this compound-Induced Neuromuscular Blockade

ParameterControl Group (Placebo)Colistin Group
Recovery Index (25% to 75% recovery) (min) Not specifiedProlonged by approximately 40 minutes

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Monitoring with Acceleromyography
  • Subject Preparation: Place stimulating electrodes over the ulnar nerve at the wrist. Attach an acceleration transducer to the thumb of the same hand.

  • Baseline Measurement: Before administering this compound, determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed.

  • This compound Administration: Administer the desired dose of this compound intravenously.

  • TOF Stimulation: Apply a TOF stimulus (four supramaximal stimuli at 2 Hz every 15 seconds) and record the twitch response of the adductor pollicis muscle using the acceleromyograph.

  • Data Analysis: The primary endpoint is the TOF ratio (T4/T1), which is the ratio of the amplitude of the fourth twitch to the first twitch. A TOF ratio of < 0.9 indicates residual neuromuscular blockade. The TOF count (number of visible twitches) can be used to assess deeper levels of blockade.

Protocol 2: Neostigmine Dose-Finding Study for Reversal of this compound Blockade
  • Induction and Maintenance of Blockade: Induce and maintain a stable, deep neuromuscular blockade with this compound, confirmed by a TOF count of 0.

  • Spontaneous Recovery: Allow for spontaneous recovery until the appearance of the first twitch (T1) in the TOF sequence.

  • Randomization: Randomize subjects into different groups to receive varying doses of neostigmine (e.g., 20, 40, 60 µg/kg) or placebo, administered intravenously.

  • Monitoring of Reversal: Continuously monitor neuromuscular function using TOF stimulation and acceleromyography.

  • Endpoints: The primary endpoint is the time to achieve a TOF ratio of ≥ 0.9. Secondary endpoints include the time to achieve TOF ratios of 0.7 and 0.8, and the incidence of adverse effects.

Mandatory Visualizations

This compound This compound NicotinicReceptor Nicotinic Acetylcholine Receptor This compound->NicotinicReceptor Competitively Blocks NeuromuscularBlockade Neuromuscular Blockade This compound->NeuromuscularBlockade Induces MuscleContraction Muscle Contraction NicotinicReceptor->MuscleContraction Activates Acetylcholine Acetylcholine Acetylcholine->NicotinicReceptor Binds to

Caption: Mechanism of action of this compound at the neuromuscular junction.

Start Start Experiment Prep Prepare Subject and Place Electrodes Start->Prep Baseline Determine Supramaximal Stimulus (Baseline TOF) Prep->Baseline Administer Administer this compound Baseline->Administer Monitor Monitor TOF Response (Acceleromyography) Administer->Monitor Data Analyze TOF Ratio (T4/T1) Monitor->Data Reversal Administer Reversal Agent (e.g., Neostigmine) Data->Reversal If Reversal is Required End End Experiment Data->End Blockade Resolved Reversal->Monitor

Caption: Experimental workflow for monitoring this compound's effect.

Variability Variability of this compound's Neuromuscular Blockade PatientFactors Patient-Specific Factors Variability->PatientFactors DrugInteractions Drug Interactions Variability->DrugInteractions Renal Renal Function PatientFactors->Renal Hepatic Hepatic Function PatientFactors->Hepatic Age Age PatientFactors->Age Anesthetics Volatile Anesthetics DrugInteractions->Anesthetics Potentiation Antibiotics Antibiotics (Aminoglycosides, Polymyxins) DrugInteractions->Antibiotics Potentiation Magnesium Magnesium Sulfate DrugInteractions->Magnesium Potentiation Anticonvulsants Anticonvulsants DrugInteractions->Anticonvulsants Resistance

Caption: Factors influencing the variability of this compound's effect.

References

Addressing stability issues of pipecuronium in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of pipecuronium bromide in solution during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

This compound bromide, an aminosteroid neuromuscular blocking agent, contains two ester groups in its structure. These ester linkages are susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. This chemical breakdown leads to a loss of potency of the drug. The rate of hydrolysis is significantly influenced by the pH, temperature, and composition of the solution.

Q2: How does pH affect the stability of this compound?

While specific degradation kinetics for this compound are not extensively published, the stability of aminosteroids is known to be pH-dependent. Ester hydrolysis can be catalyzed by both acids and bases. Typically, these compounds exhibit greatest stability at a slightly acidic pH. In highly acidic or alkaline conditions, the rate of degradation increases significantly. For long-term experiments, it is crucial to maintain the pH of the this compound solution within its optimal stability range.

Q3: What are the expected degradation products of this compound?

Hydrolysis of the ester bonds in this compound would lead to the formation of its corresponding hydroxylated metabolites. The primary degradation products would likely be the 3-hydroxy and 17-hydroxy derivatives, and ultimately the 3,17-dihydroxy metabolite. These degradation products have significantly reduced or no neuromuscular blocking activity.

Q4: What is the recommended storage temperature for this compound solutions?

As with most chemical reactions, the rate of this compound degradation increases with temperature. Therefore, for long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C). For extended periods, storing aliquots in a frozen state (-20°C or below) may further enhance stability, although freeze-thaw cycles should be avoided.[1]

Q5: Are there any formulation strategies to improve the stability of this compound in solution?

Yes, several strategies can be employed to enhance the stability of this compound in solution for long-term use:

  • pH Optimization: Buffering the solution to a slightly acidic pH can significantly slow down the rate of hydrolysis.[2]

  • Use of Co-solvents: The addition of co-solvents, such as propylene glycol or ethanol, can sometimes reduce the rate of hydrolysis by lowering the water activity.

  • Lyophilization: For very long-term storage, this compound can be lyophilized (freeze-dried) and reconstituted with a suitable solvent immediately before use.

  • Use of Stabilizers: The addition of certain excipients, such as polyhydroxy acids, has been shown to stabilize other aminosteroid neuromuscular blocking agents and could potentially be effective for this compound.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of drug efficacy over time in a long-term experiment. Degradation of this compound due to hydrolysis.- Verify the pH of your stock and working solutions. Adjust to a slightly acidic pH if necessary using a suitable buffer. - Prepare fresh solutions more frequently. - Store stock solutions at a lower temperature (e.g., -20°C) in smaller aliquots to avoid multiple freeze-thaw cycles. - Consider performing a stability study under your specific experimental conditions to determine the actual degradation rate.
Precipitate formation in the this compound solution. - pH of the solution is outside the optimal range, leading to the formation of less soluble degradation products. - Interaction with other components in a complex experimental medium.- Check the pH of the solution and adjust if necessary. - Ensure all components of your solution are compatible. - Filter the solution through a sterile 0.22 µm filter before use.
Inconsistent experimental results. Inconsistent potency of the this compound solution due to ongoing degradation.- Implement a strict protocol for solution preparation and storage. - Use a validated analytical method, such as HPLC, to confirm the concentration of your this compound solution before each critical experiment.[1][4][5] - Prepare a fresh batch of solution from a new vial of this compound bromide powder.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Stationary Phase: Silica column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 96:4 v/v) containing a suitable ion-pairing agent like 0.1 M sodium perchlorate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-215 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound bromide of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Conducting a Stability Study of this compound in Solution

This protocol outlines the steps to determine the stability of this compound under specific experimental conditions.

Materials:

  • This compound bromide powder.

  • The specific aqueous solution/buffer to be used in the experiment.

  • pH meter.

  • Temperature-controlled incubator or water bath.

  • HPLC system for analysis (as described in Protocol 1).

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration.

  • pH Adjustment: Adjust the pH of the solution to the desired value.

  • Aliquoting: Aliquot the solution into several vials to avoid repeated sampling from the same container.

  • Storage: Store the vials at the desired temperature(s) for the duration of the experiment.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove a vial and analyze the concentration of this compound using the HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation rate constant and the half-life of this compound under those specific conditions can be calculated.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound (Di-ester) Mono_hydroxy 3-hydroxy or 17-hydroxy Metabolite (Mono-ester) This compound->Mono_hydroxy Hydrolysis Di_hydroxy 3,17-dihydroxy Metabolite (Di-ol) Mono_hydroxy->Di_hydroxy Hydrolysis

Caption: Hydrolysis pathway of this compound.

cluster_workflow Stability Study Workflow A Prepare this compound Solution in Experimental Buffer B Adjust to Desired pH A->B C Aliquot into Vials B->C D Store at Controlled Temperature(s) C->D E Sample at Predetermined Time Points D->E F Analyze this compound Concentration by HPLC E->F G Determine Degradation Rate and Half-life F->G

Caption: Experimental workflow for a stability study.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results or Loss of Efficacy Check_pH Is the solution pH in the optimal range? Start->Check_pH Check_Temp Is the storage temperature appropriate? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to slightly acidic and use a buffer Check_pH->Adjust_pH No Check_Age How old is the solution? Check_Temp->Check_Age Yes Lower_Temp Store at lower temperature (e.g., -20°C) Check_Temp->Lower_Temp No Solution_OK Consider other experimental variables Check_Age->Solution_OK Fresh Fresh_Solution Prepare fresh solution Check_Age->Fresh_Solution Old

References

Technical Support Center: Reversal of Pipecuronium-Induced Neuroscular Blockade with Sugammadex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of sugammadex to reverse pipecuronium-induced neuromuscular blockade.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for sugammadex in reversing this compound-induced neuromuscular blockade?

A1: Sugammadex is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[1] It encapsulates the this compound molecule in a 1:1 ratio, forming a stable, water-soluble complex.[2][3] This encapsulation prevents this compound from binding to nicotinic receptors at the neuromuscular junction, thereby reversing the neuromuscular blockade.[1][2] The sugammadex-pipecuronium complex is then eliminated from the body.[2]

Q2: What is the recommended dosage of sugammadex for reversing this compound-induced neuromuscular blockade?

A2: The dosage of sugammadex depends on the depth of the neuromuscular blockade. For a moderate blockade, where the train-of-four (TOF) count has spontaneously recovered to two responses, a dose of 2.0 mg/kg of sugammadex is considered sufficient.[4][5] For a deep neuromuscular blockade, with a post-tetanic count of 1, a dose of 2 mg/kg has been shown to be non-inferior to 4 mg/kg.[6]

Q3: How quickly does sugammadex reverse this compound-induced neuromuscular blockade?

A3: Sugammadex provides a rapid reversal of this compound-induced neuromuscular blockade. In studies, patients receiving sugammadex for moderate blockade recovered to a normalized TOF ratio of 0.9 within 5 minutes.[4] For deep blockade, reversal times to a normalized TOF ratio of 0.9 were observed to be approximately 1.73 minutes with a 2 mg/kg dose and 1.42 minutes with a 4 mg/kg dose.[6]

Q4: What are the potential adverse effects associated with the use of sugammadex for reversing this compound blockade?

A4: While generally well-tolerated, potential adverse effects of sugammadex include bradycardia, hypotension, and hypersensitivity reactions, including anaphylaxis.[7][8] Other reported side effects are vomiting, dry mouth, and tachycardia.[7] It is recommended to have vasopressors and anticholinergics available to manage any significant hemodynamic changes.[2]

Q5: Can sugammadex be used to reverse neuromuscular blockade induced by non-steroidal agents?

A5: No, sugammadex is a selective relaxant binding agent specifically designed for steroidal neuromuscular blocking agents like this compound, rocuronium, and vecuronium.[9][10] It is not effective in reversing the effects of non-steroidal agents such as atracurium or cisatracurium.[9][10]

Troubleshooting Guide

Issue 1: Incomplete or delayed reversal of neuromuscular blockade.

  • Possible Cause 1: Inadequate dosage of sugammadex.

    • Solution: Ensure the administered dose of sugammadex is appropriate for the depth of the neuromuscular blockade. For deep blockade, while 2 mg/kg may be sufficient, consider a 4 mg/kg dose if a faster reversal is critical.[6] Always monitor the TOF ratio to confirm complete reversal (TOF ratio ≥ 0.9).[11][12]

  • Possible Cause 2: Drug interactions.

    • Solution: Certain drugs, such as toremifene and fusidic acid, may displace this compound from the sugammadex complex, potentially leading to a recurrence of the blockade.[13][14] Review all co-administered medications for potential interactions.

Issue 2: Recurrence of neuromuscular blockade after initial successful reversal.

  • Possible Cause: Redistribution of this compound.

    • Solution: This can occur if the initial dose of sugammadex was sufficient to clear the this compound from the central compartment but not from peripheral tissues. Continuous monitoring of neuromuscular function for a period post-reversal is recommended. If recurrence is observed, administration of an additional dose of sugammadex may be necessary.

Issue 3: Variability in patient response to sugammadex.

  • Possible Cause: Patient-specific factors.

    • Solution: Factors such as age, sex, and the presence of comorbidities can influence drug response.[15] While specific dose adjustments for these factors are not typically required for sugammadex, it is crucial to monitor each subject individually and titrate the treatment as needed based on neuromuscular monitoring.

Data Presentation

Table 1: Sugammadex Dosage and Reversal Times for Moderate this compound-Induced Neuromuscular Blockade (TOF Count of 2)

Sugammadex Dose (mg/kg)Mean Time to TOF Ratio ≥ 0.9 (minutes)
1.0< 5.0[4]
2.0< 5.0[4]
3.0< 5.0[4]
4.0< 5.0[4]

Data from a study where patients had spontaneously recovered to a TOF count of 2 before sugammadex administration.[4]

Table 2: Sugammadex Dosage and Reversal Times for Deep this compound-Induced Neuromuscular Blockade (Post-Tetanic Count of 1)

Sugammadex Dose (mg/kg)Mean Time to TOF Ratio ≥ 0.9 (minutes)Standard Deviation
2.01.73[6]1.03
4.01.42[6]0.63

Experimental Protocols

Protocol: Reversal of Moderate this compound-Induced Neuromuscular Blockade with Sugammadex

  • Subject Preparation: Subjects undergo general anesthesia with propofol, sevoflurane, and fentanyl.[4]

  • Neuromuscular Blockade Induction: Administer this compound to induce neuromuscular blockade.

  • Neuromuscular Monitoring:

    • Continuously monitor neuromuscular function using an acceleromyography device (e.g., TOF-Watch SX).[4][5]

    • Place stimulating electrodes over the ulnar nerve at the wrist and the acceleration transducer on the thumb.

    • Establish a baseline train-of-four (TOF) stimulation before this compound administration.

  • Monitoring Depth of Blockade: After this compound administration, continue TOF stimulation at regular intervals (e.g., every 15 seconds).

  • Spontaneous Recovery: Allow for spontaneous recovery until a TOF count of 2 is achieved.[4]

  • Sugammadex Administration: Once a TOF count of 2 is confirmed, administer the designated dose of sugammadex as an intravenous bolus.[4]

  • Monitoring Reversal: Continue TOF monitoring to determine the time to recovery of the TOF ratio to ≥ 0.9.[4]

  • Post-Reversal Monitoring: Continue to monitor neuromuscular function to assess for any signs of residual blockade or recurrence.

Mandatory Visualizations

cluster_plasma Blood Plasma cluster_nmj Neuromuscular Junction This compound Free this compound Complex This compound-Sugammadex Complex This compound->Complex Forms Receptor Nicotinic Receptor This compound->Receptor Binds to Sugammadex Sugammadex Sugammadex->this compound Encapsulates Sugammadex->Complex Forms Blockade Neuromuscular Blockade Receptor->Blockade Causes Blockade->Receptor Reversal

Caption: Mechanism of action of sugammadex in reversing this compound-induced neuromuscular blockade.

start Start Experiment anesthesia Induce General Anesthesia start->anesthesia baseline Establish Baseline Neuromuscular Function (TOF) anesthesia->baseline This compound Administer this compound baseline->this compound monitor_onset Monitor Onset and Depth of Blockade (TOF Count) This compound->monitor_onset spontaneous_recovery Allow Spontaneous Recovery to TOF Count = 2 monitor_onset->spontaneous_recovery spontaneous_recovery->monitor_onset No sugammadex Administer Sugammadex spontaneous_recovery->sugammadex Yes monitor_reversal Monitor Reversal to TOF Ratio >= 0.9 sugammadex->monitor_reversal post_monitoring Post-Reversal Monitoring monitor_reversal->post_monitoring end End Experiment post_monitoring->end

Caption: Experimental workflow for the reversal of moderate this compound-induced neuromuscular blockade.

References

Potential drug interactions affecting pipecuronium efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pipecuronium in vivo. The information is designed to help address specific issues that may arise during experiments due to potential drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound bromide is a non-depolarizing neuromuscular blocking agent.[1] It functions by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction.[1] This prevents acetylcholine from binding to these receptors, thereby blocking the transmission of nerve impulses to the muscles and resulting in skeletal muscle relaxation.[1] Its action is dose-dependent and can be reversed by acetylcholinesterase inhibitors like neostigmine.[2]

Q2: Which classes of drugs are known to interact with this compound and alter its efficacy?

Several classes of drugs can interact with this compound, either potentiating or antagonizing its neuromuscular blocking effect. These include:

  • Volatile Anesthetics: (e.g., isoflurane, sevoflurane, halothane) can enhance the effects of this compound.[3]

  • Antibiotics: Certain antibiotics, particularly aminoglycosides (e.g., gentamicin) and polymyxins (e.g., colistin), can potentiate the neuromuscular blockade.[4]

  • Anticonvulsants: Chronic therapy with drugs like phenytoin and carbamazepine can lead to resistance to the effects of this compound.

  • Other Neuromuscular Blocking Agents: The interaction with other neuromuscular blockers is generally additive.

Q3: What are the typical signs of a potentiated this compound effect in an experimental setting?

A potentiated effect of this compound will manifest as a longer than expected duration of neuromuscular blockade. This can be observed as a prolonged time to recovery of twitch height in response to nerve stimulation. For example, the recovery index (time from 25% to 75% recovery of twitch height) may be significantly extended.[4]

Q4: How can I reverse the neuromuscular blockade induced by this compound?

The neuromuscular blockade induced by this compound can be reversed with acetylcholinesterase inhibitors such as neostigmine, edrophonium, or pyridostigmine.[2][5] These drugs increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound for receptor binding, thereby restoring neuromuscular transmission.[2]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Shorter than expected duration of neuromuscular blockade. Co-administration of anticonvulsant drugs (e.g., phenytoin, carbamazepine).1. Review the experimental animal's medication history for any long-term anticonvulsant therapy. 2. Consider that chronic anticonvulsant use can induce hepatic enzymes, potentially increasing the metabolism of this compound.[6] 3. An upregulation of acetylcholine receptors may also contribute to this resistance.[6] 4. It may be necessary to adjust the dose of this compound upwards in these subjects.
Prolonged recovery from neuromuscular blockade. Co-administration of potentiating drugs such as certain antibiotics (e.g., colistin) or volatile anesthetics.[3][4]1. Verify all concurrently administered medications. 2. If a potentiating agent has been used, be prepared for a longer recovery period. 3. Ensure adequate ventilation and physiological support for the animal until neuromuscular function returns to baseline. 4. Consider administration of a reversal agent like neostigmine if clinically warranted and part of the experimental design.[2]
Variable or inconsistent neuromuscular blockade between experimental subjects. Differences in anesthetic protocols or underlying physiological conditions.1. Standardize the anesthetic regimen across all experimental groups, as different anesthetics can variably potentiate this compound.[3][7] 2. Ensure all animals are in a similar physiological state (e.g., hydration, electrolyte balance, and temperature) as these factors can influence drug distribution and metabolism.
Difficulty in achieving adequate neuromuscular blockade at standard doses. Potential resistance due to chronic exposure to certain drugs.1. Investigate the possibility of induced metabolic pathways or receptor upregulation from long-term medication. 2. A dose-response study may be necessary to determine the effective dose (ED50/ED95) of this compound in the specific experimental population.

Quantitative Data on Drug Interactions with this compound

The following table summarizes the quantitative effects of various drugs on the efficacy of this compound in vivo.

Interacting Drug Class Specific Drug Effect on this compound Quantitative Change Reference
Volatile Anesthetics EnfluranePotentiationDecreased ED50 to 17.8 µg/kg[3]
IsofluranePotentiationDecreased ED50 to 18.9 µg/kg; Decreased ED95 to 44.6 µg/kg; Prolonged duration of initial dose to 50.0 ± 4.3 min[3][7]
HalothanePotentiationDecreased ED50 to 21.2 µg/kg; Decreased ED95 to 46.9 µg/kg; Prolonged duration of initial dose to 36.0 ± 3.3 min[3][7]
SevofluranePotentiationClinical duration (time to 25% recovery) of 63.7 ± 14.7 min with 40 µg/kg of this compound[1]
Antibiotics ColistinPotentiationProlonged recovery index (25% to 75% recovery) by 40 minutes[4]
ClindamycinNo significant potentiationNo significant change in recovery index[4]
Anticonvulsants Phenytoin, CarbamazepineAntagonismShortened clinical duration and recovery index (Specific quantitative data for this compound is limited, but this effect is reported for other aminosteroid neuromuscular blockers)[8]

Signaling Pathways and Experimental Workflows

pipecuronium_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Muscle Fiber Depolarization Ion_Channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound Block Competitive Antagonism This compound->Block Block->nAChR Blocks ACh Binding

Caption: Mechanism of action of this compound at the neuromuscular junction.

experimental_workflow cluster_setup Experimental Setup cluster_drug_admin Drug Administration cluster_data_acq Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) NM_Monitoring Establish Neuromuscular Monitoring (e.g., Ulnar Nerve Stimulation) Animal_Prep->NM_Monitoring Baseline Record Baseline Twitch Response NM_Monitoring->Baseline Drug_X Administer Potential Interacting Drug (Drug X) or Placebo Baseline->Drug_X Pipecuronium_Admin Administer this compound Drug_X->Pipecuronium_Admin Record_Block Continuously Record Neuromuscular Blockade (e.g., Twitch Height, TOF) Pipecuronium_Admin->Record_Block Measure_Parameters Measure Pharmacodynamic Parameters (Onset, Duration, Recovery Index) Record_Block->Measure_Parameters Compare_Groups Compare Parameters Between Drug X and Placebo Groups Measure_Parameters->Compare_Groups Conclusion Draw Conclusions on Drug Interaction Compare_Groups->Conclusion

Caption: Experimental workflow for assessing drug interactions with this compound.

Experimental Protocols

1. In Vivo Assessment of Neuromuscular Blockade

This protocol describes a general method for quantifying the neuromuscular blocking effects of this compound and its interaction with other drugs in an animal model.

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol. A common approach involves induction with an intravenous agent like propofol, followed by maintenance with an inhalational anesthetic (e.g., isoflurane) and an opioid analgesic (e.g., fentanyl).[4]

    • Intubate the animal and provide mechanical ventilation to maintain normal blood gas parameters.

    • Establish intravenous access for drug administration and fluid maintenance.

    • Monitor vital signs, including heart rate, blood pressure, and body temperature, throughout the experiment.

  • Neuromuscular Monitoring:

    • Isolate a peripheral nerve, commonly the ulnar nerve in larger animals or the sciatic nerve in rodents.

    • Place stimulating electrodes along the course of the nerve.

    • Attach a force-displacement transducer or an accelerometer to the corresponding muscle (e.g., adductor pollicis for the ulnar nerve) to quantify the evoked muscle response.[3]

    • Deliver supramaximal electrical stimuli to the nerve. Common stimulation patterns include single twitch (0.1 Hz) and train-of-four (TOF) (2 Hz for 2 seconds).[9]

    • Record the baseline twitch height or TOF ratio before drug administration.

  • Drug Administration and Data Collection:

    • Administer the investigational interacting drug or placebo and allow for an appropriate equilibration period.

    • Administer a bolus dose of this compound intravenously.

    • Continuously record the evoked muscle response.

    • Key parameters to measure include:

      • Onset time: Time from this compound administration to maximum twitch depression.

      • Clinical duration: Time from administration to 25% recovery of baseline twitch height.[1]

      • Recovery index: Time from 25% to 75% recovery of baseline twitch height.[9]

      • Train-of-four (TOF) ratio: The ratio of the fourth to the first twitch height in a TOF stimulation, used to assess the degree of fade and recovery.

  • Data Analysis:

    • Compare the pharmacodynamic parameters between the group receiving the interacting drug and the control (placebo) group.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.

This technical support center provides a foundational resource for researchers investigating this compound. For more specific queries or advanced troubleshooting, consulting the primary literature is recommended.

References

Technical Support Center: Pipecuronium Administration and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the minimization of tachyphylaxis with repeated administration of pipecuronium.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments involving the repeated administration of this compound.

Q1: We are observing a diminishing effect of this compound with repeated doses in our in vivo experiment. Is this tachyphylaxis?

A1: A diminishing response to the same dose of this compound administered repeatedly over a short period is characteristic of tachyphylaxis.[1] This phenomenon, also known as acute tolerance, can occur with various drugs.[1][2] However, it is important to differentiate true tachyphylaxis from other factors that could lead to a reduced drug effect.

Troubleshooting Steps:

  • Verify Drug Concentration and Stability: Ensure the this compound solution is at the correct concentration and has been stored properly to rule out degradation of the compound.

  • Assess Physiological Parameters: Changes in the subject's physiological state, such as alterations in body temperature, acid-base balance (pH), or electrolyte levels, can influence the activity of neuromuscular blocking agents.[3] Monitor and maintain these parameters within the desired experimental range.

  • Evaluate Anesthetic Depth: The type and depth of anesthesia can influence the neuromuscular block produced by this compound.[4][5] Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Confirm Neuromuscular Monitoring Accuracy: Inaccurate neuromuscular monitoring can lead to misinterpretation of the drug's effect. Calibrate your monitoring equipment and ensure proper electrode placement.[6][7]

Q2: How can we minimize the development of tachyphylaxis during our experiments?

A2: While some studies suggest this compound has no significant cumulative effect, which would argue against the development of clinically significant tachyphylaxis, minimizing any potential for developing acute tolerance is good experimental practice.[8] The primary strategy is to avoid excessive dosing through careful monitoring of the neuromuscular block.

Recommended Strategies:

  • Quantitative Neuromuscular Monitoring: Utilize quantitative methods like Train-of-Four (TOF) monitoring to assess the depth of the neuromuscular blockade.[1][6][7] This allows for the administration of this compound only when objectively needed, preventing the administration of excessive doses that can contribute to receptor desensitization. A TOF ratio of >0.9 is generally considered adequate recovery from a neuromuscular block.[7][9]

  • Dose Titration: Instead of administering fixed doses at fixed intervals, titrate the dose of this compound to the individual subject's response, guided by real-time neuromuscular monitoring.

  • Consider "Drug Holidays": If the experimental design allows, brief interruptions in this compound administration may help restore receptor sensitivity.

Q3: What is the underlying mechanism of tachyphylaxis to non-depolarizing neuromuscular blocking agents like this compound?

A3: Tachyphylaxis to non-depolarizing neuromuscular blocking agents is primarily thought to occur at the level of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[10] this compound acts as a competitive antagonist at these receptors.[11] The proposed mechanisms for tachyphylaxis include:

  • Receptor Desensitization: Prolonged or repeated exposure to antagonists can induce conformational changes in the nAChR, leading to a desensitized state where the ion channel remains closed even in the presence of acetylcholine.[12][13][14]

  • Receptor Downregulation: Although more commonly associated with long-term exposure, repeated stimulation could potentially lead to a decrease in the number of available nAChRs on the postsynaptic membrane.

  • Presynaptic Effects: this compound may also have presynaptic effects, inhibiting the release of acetylcholine from the motor nerve terminal.[8] Alterations in these presynaptic mechanisms with repeated administration could contribute to a reduced overall effect.

Q4: Are there alternative non-depolarizing neuromuscular blocking agents that are less likely to cause tachyphylaxis?

A4: While all non-depolarizing neuromuscular blocking agents have the potential to cause some degree of tachyphylaxis, the incidence and clinical significance can vary. There is some evidence to suggest that tachyphylaxis may be more pronounced with continuous infusions of certain agents like cisatracurium compared to pancuronium. One study noted that this compound has "no remarkable cumulative effect," suggesting it may be less prone to tachyphylaxis than some other agents.[8] However, direct comparative studies on the propensity of different agents to cause tachyphylaxis with repeated bolus administration are limited. The choice of agent should be based on the specific requirements of the experiment, including the desired duration of action and cardiovascular side-effect profile.[15][16]

Data Presentation

The following tables summarize key quantitative data from clinical studies on this compound, which can be used as a reference for experimental planning.

Table 1: Dose-Response of this compound in Humans

AnesthesiaED95 (µg/kg)Reference
Nitrous oxide and isoflurane44.6[4]
Nitrous oxide and halothane46.9[4]
Droperidol and fentanyl48.7[4]
Balanced anesthesia (elderly patients)35.12[17]

ED95: The dose required to produce 95% depression of the twitch height.

Table 2: Time Course of Action of this compound (40-45 µg/kg) in Humans

ParameterValue (minutes)Anesthetic/Stimulation NotesReference
Onset of maximum block3.5 - 5.7Varied with stimulation mode and anesthetic technique[2]
Time to 25% recovery41 - 54Varied with stimulation mode and anesthetic technique[2]
Recovery index (25% to 75% recovery)~29-[2]
Clinical duration (time to 25% recovery)63.7 ± 14.7Sevoflurane anesthesia[5]
Clinical duration (time to 25% recovery)60.9 ± 20.5Isoflurane anesthesia[5]
Clinical duration (time to 25% recovery)62.8 ± 28.7Enflurane anesthesia[5]

Table 3: Effect of Initial Dose on Duration of Action of Subsequent Doses of this compound

Initial Dose (µg/kg)Time to Reappearance of T1 (minutes)
5039.0 ± 20.8
8067.7 ± 26.4
10063.8 ± 20.8

This study found that the intervals between additional doses were independent of the size or duration of the initial dose, suggesting a lack of cumulative effect.[18]

Experimental Protocols

1. In Vivo Assessment of this compound-Induced Neuromuscular Blockade and Tachyphylaxis in a Rodent Model

  • Objective: To evaluate the potential for tachyphylaxis with repeated administration of this compound by measuring the dose required to maintain a consistent level of neuromuscular blockade over time.

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally) to maintain a stable surgical plane of anesthesia.

  • Surgical Preparation:

    • Perform a tracheotomy and mechanically ventilate the animal.

    • Expose the sciatic nerve in one hind limb for stimulation.

    • Isolate the gastrocnemius muscle and attach its tendon to a force-displacement transducer to record isometric twitch tension.

  • Neuromuscular Stimulation:

    • Place stimulating electrodes on the sciatic nerve.

    • Deliver supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

  • Drug Administration:

    • Cannulate a femoral vein for intravenous administration of this compound.

    • Administer an initial bolus dose of this compound to achieve >90% twitch depression.

    • Allow for spontaneous recovery of the twitch response to 25% of its baseline value.

    • Administer subsequent maintenance doses of this compound to re-establish >90% twitch depression each time the twitch response recovers to 25% of baseline.

  • Data Collection and Analysis:

    • Continuously record the twitch tension.

    • Record the magnitude of each maintenance dose and the time interval between doses.

    • An increase in the required maintenance dose over time to achieve the same level of block would be indicative of tachyphylaxis.

  • Reference for General Methodology: [19] (This protocol is adapted from general methods for studying neuromuscular blocking agents in vivo).

2. In Vitro Assessment of Nicotinic Acetylcholine Receptor Desensitization

  • Objective: To investigate the desensitization of nicotinic acetylcholine receptors in a cell-based assay in response to this compound.

  • Cell Model: A cell line expressing the human adult muscle nicotinic acetylcholine receptor (e.g., TE-671 cells).

  • Assay Principle: Utilize a membrane potential-sensitive fluorescent dye to measure changes in cell membrane potential upon receptor activation.

  • Protocol:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Load the cells with a membrane potential-sensitive dye.

    • Establish a baseline fluorescence reading.

    • To induce desensitization, pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Following the pre-incubation, challenge the cells with a fixed, near-maximal concentration of acetylcholine (ACh).

    • Measure the change in fluorescence, which corresponds to the cellular response to ACh.

  • Data Analysis:

    • Compare the ACh-induced response in cells pre-incubated with this compound to the response in control cells (no this compound pre-incubation).

    • A reduction in the ACh-induced response in the presence of this compound would suggest receptor desensitization.

  • Reference for General Methodology: [19] (This protocol is a conceptual adaptation for studying antagonist-induced desensitization based on agonist-focused desensitization assays).

Mandatory Visualization

Neuromuscular_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel (VGCC) Voltage-gated Ca2+ Channel (VGCC) Action Potential->Voltage-gated Ca2+ Channel (VGCC) Opens Ca2+ Influx Ca2+ Voltage-gated Ca2+ Channel (VGCC)->Ca2+ Influx Synaptic Vesicles Synaptic Vesicles Ca2+ Influx->Synaptic Vesicles Triggers fusion ACh Release Acetylcholine (ACh) Release Synaptic Vesicles->ACh Release ACh ACh Release->ACh Presynaptic nAChR Presynaptic nAChR ACh->Presynaptic nAChR Binds (feedback) Postsynaptic nAChR Postsynaptic nAChR (Active) ACh->Postsynaptic nAChR Binds Na+ Influx Na+ Postsynaptic nAChR->Na+ Influx Opens channel Desensitized nAChR Desensitized nAChR (Inactive) Postsynaptic nAChR->Desensitized nAChR Prolonged exposure to antagonist Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound This compound->Presynaptic nAChR Inhibits This compound->Postsynaptic nAChR Competitively blocks

Caption: Signaling pathway at the neuromuscular junction and the action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Anesthetize Animal B Surgical Preparation (Sciatic Nerve & Gastrocnemius) A->B C Attach Force Transducer B->C D Place Stimulating Electrodes C->D E Record Baseline Twitch Response D->E F Administer Initial This compound Dose E->F G Monitor Twitch Height (>90% block) F->G H Allow Spontaneous Recovery (to 25% of baseline) G->H I Administer Maintenance Dose H->I L Measure Time Interval Between Doses H->L J Repeat G-I for Duration of Experiment I->J K Record Maintenance Dose Amount I->K J->G Loop M Plot Dose Requirement vs. Time K->M L->M N Assess for Trend of Increasing Dose (Tachyphylaxis) M->N

Caption: In vivo experimental workflow for assessing this compound tachyphylaxis.

Tachyphylaxis_Mitigation_Strategy Start Repeated this compound Administration Required Monitor Use Quantitative Neuromuscular Monitoring (e.g., TOF)? Start->Monitor Yes Administer this compound Only When TOF Ratio Indicates Need Monitor->Yes Yes No Administer Fixed Doses at Fixed Intervals Monitor->No No Outcome_Yes Minimized Risk of Tachyphylaxis Yes->Outcome_Yes Outcome_No Increased Risk of Tachyphylaxis No->Outcome_No

References

Technical Support Center: Pipecuronium Dosage in Animal Models with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pipecuronium in animal models with renal impairment. The following information is intended to assist scientists and drug development professionals in designing and executing experiments with appropriate dosage adjustments and monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to adjust this compound dosage in animal models with renal impairment?

This compound is primarily eliminated from the body through renal excretion. In the presence of renal impairment, the clearance of this compound is significantly reduced, leading to a prolonged elimination half-life and an extended duration of neuromuscular blockade.[1][2] Failure to adjust the dosage can result in profound and prolonged muscle paralysis, leading to complications such as respiratory distress and cardiovascular instability, which can ultimately affect experimental outcomes and animal welfare.

Q2: What are the expected pharmacokinetic changes of this compound in a renally impaired animal model?

In animal models of renal impairment, a significant alteration in the pharmacokinetic profile of this compound is observed. Key changes include a substantially longer elimination half-life, decreased plasma clearance, and a prolonged mean residence time. These changes indicate that the drug remains in the systemic circulation for a longer period at higher concentrations, thus potentiating its neuromuscular blocking effect.

Q3: How do I determine the initial dose adjustment for this compound in my specific animal model of renal impairment?

A precise, universally applicable formula for dose adjustment is not established due to variability between animal species, the model of renal impairment, and the severity of the condition. However, a general approach is to start with a significantly reduced dose. Based on pharmacokinetic data from canine models with complete renal shutdown, where plasma clearance was reduced by approximately 85%, an initial dose reduction of 50-75% is a conservative and safe starting point.[2] Subsequent dosage adjustments should be guided by careful monitoring of the depth of neuromuscular blockade.

Q4: What are the most common methods for inducing renal impairment in animal models for studying this compound?

Several models are used to induce renal impairment in animals, each with its own characteristics. Common methods include:

  • Surgical Models:

    • Remnant Kidney Model: This involves the surgical removal of a portion of one kidney and the entirety of the contralateral kidney, leading to a stable chronic kidney disease (CKD) model.

    • Ischemia-Reperfusion Injury (IRI): This model involves temporarily clamping the renal artery to induce ischemia, followed by reperfusion, which leads to acute kidney injury (AKI) that can progress to CKD.

  • Chemical-Induced Models:

    • Adenine-Induced CKD in Rats: Chronic administration of an adenine-rich diet leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing chronic tubulointerstitial nephritis and renal failure.

    • Doxorubicin- or Gentamicin-Induced Nephrotoxicity: These drugs can be administered to induce kidney damage, although the severity and chronicity can be variable.

The choice of model will depend on the specific research question, with surgical models often providing a more stable and predictable level of renal impairment.

Q5: How should I monitor the neuromuscular blockade in a renally impaired animal receiving this compound?

Continuous monitoring of neuromuscular function is essential. The gold standard is to use a peripheral nerve stimulator to elicit a motor response and quantify the degree of muscle paralysis. Train-of-Four (TOF) stimulation is a commonly used pattern. The goal is to maintain a level of blockade appropriate for the experimental procedure without causing complete and prolonged paralysis. Given the increased sensitivity to this compound, more frequent monitoring is recommended in renally impaired animals compared to those with normal renal function.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Profound and prolonged neuromuscular blockade after initial dose. Dose was not sufficiently reduced for the degree of renal impairment.1. Ensure continuous ventilatory support. 2. Monitor vital signs closely. 3. Consider administration of a reversal agent like neostigmine, but be aware that its clearance may also be affected by renal impairment. 4. For future experiments, start with a significantly lower dose (e.g., reduce by 75% or more from the standard dose).
Difficulty in achieving a stable level of neuromuscular blockade. Unpredictable drug clearance in the specific renal impairment model.1. Administer this compound as a continuous intravenous infusion rather than intermittent boluses. 2. Start with a very low infusion rate and titrate upwards based on real-time TOF monitoring to achieve the desired level of blockade.
Inconsistent or unreliable Train-of-Four (TOF) monitoring results. 1. Uremic neuropathy or myopathy affecting nerve conduction or muscle response. 2. Hypothermia, which can potentiate the effects of neuromuscular blockers. 3. Electrode placement or contact issues.1. Ensure the animal's core body temperature is maintained within the normal physiological range. 2. Check electrode placement and ensure good contact with the skin. 3. Consider using a different peripheral nerve for stimulation. 4. If uremic neuropathy is suspected, use the contralateral limb or a nerve in a less affected area.
Spontaneous recovery from blockade is much slower than anticipated. The degree of renal impairment is more severe than initially assessed, leading to minimal drug clearance.1. Continue mechanical ventilation and supportive care until spontaneous recovery occurs (TOF ratio > 0.9). 2. Document the time to recovery to inform dosage adjustments in subsequent experiments. 3. Re-evaluate the renal function of the animal model.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound in a Canine Model with and without Renal Impairment

ParameterNormal Renal Function (mean ± SD)Anephric Model (Ligated Renal Pedicles) (mean ± SD)Percentage Change
Elimination Half-life (t½β) 44.8 ± 2.6 min196.7 ± 102.0 min+339%
Plasma Clearance (Cl) 5.9 ± 0.8 mL·kg⁻¹·min⁻¹0.9 ± 0.1 mL·kg⁻¹·min⁻¹-85%
Mean Residence Time (MRT) 51.1 ± 1.8 min221.0 ± 73.0 min+332%

Data adapted from a study in anesthetized beagle dogs.[2]

Experimental Protocols

Protocol: Induction of Adenine-Induced Chronic Kidney Disease in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Diet: Prepare a diet containing 0.75% (w/w) adenine.

  • Induction Period: Provide the adenine-containing diet and water ad libitum for 4 weeks.

  • Monitoring: Monitor body weight, food and water intake, and urine output regularly.

  • Confirmation of Renal Impairment: At the end of the induction period, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) levels. A significant elevation in these markers confirms the establishment of chronic kidney disease.

Protocol: Monitoring Neuromuscular Blockade using Train-of-Four (TOF)
  • Anesthesia: Anesthetize the animal according to the approved institutional protocol.

  • Electrode Placement: Place two stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve in the forelimb or the peroneal nerve in the hindlimb).

  • Transducer Placement: Attach a force-displacement transducer to the corresponding digit to measure the evoked muscle contraction.

  • Baseline Measurement: Before administering this compound, determine the supramaximal stimulus intensity (the lowest current that produces a maximal twitch response).

  • TOF Stimulation: Apply a TOF stimulus (four supramaximal stimuli at a frequency of 2 Hz).

  • This compound Administration: Administer the calculated (and reduced) dose of this compound.

  • Monitoring: Continue to apply TOF stimuli every 15-20 seconds and record the number of twitches. The depth of blockade is determined by the number of twitches lost (e.g., a loss of 3 out of 4 twitches indicates a deep block). The TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first) is used to assess recovery from blockade.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experimentation cluster_post Phase 3: Post-Procedure Induce_RI Induce Renal Impairment Confirm_RI Confirm Renal Impairment (Biochemical Markers) Induce_RI->Confirm_RI Anesthetize Anesthetize Animal Confirm_RI->Anesthetize Monitor_Baseline Establish Baseline Neuromuscular Monitoring (TOF) Anesthetize->Monitor_Baseline Administer_Dose Administer Adjusted This compound Dose Monitor_Baseline->Administer_Dose Monitor_Block Continuously Monitor Neuromuscular Blockade Administer_Dose->Monitor_Block Surgical_Procedure Perform Experimental Procedure Monitor_Block->Surgical_Procedure Monitor_Recovery Monitor Spontaneous Recovery (TOF Ratio > 0.9) Surgical_Procedure->Monitor_Recovery Reversal Consider Reversal Agent Monitor_Recovery->Reversal If needed

Caption: Experimental workflow for this compound administration in a renally impaired animal model.

Dosage_Adjustment_Logic Start Start Assess_RI Assess Severity of Renal Impairment (e.g., GFR, Creatinine) Start->Assess_RI Dose_Reduction Calculate Initial Dose Reduction (e.g., 50-75% reduction from standard dose) Assess_RI->Dose_Reduction Administer Administer Initial Dose Dose_Reduction->Administer Monitor Monitor Neuromuscular Blockade (TOF) Administer->Monitor Evaluate Is Blockade Adequate? Monitor->Evaluate Titrate_Up Cautiously Titrate Dose Upward (or increase infusion rate) Evaluate->Titrate_Up No (Too Light) Titrate_Down Reduce Subsequent Doses (or decrease infusion rate) Evaluate->Titrate_Down No (Too Deep) Maintain Maintain Desired Blockade Evaluate->Maintain Yes Titrate_Up->Monitor Titrate_Down->Monitor End End Maintain->End

Caption: Logical flow for adjusting this compound dosage based on neuromuscular monitoring.

References

Validation & Comparative

A Comparative Analysis of Pipecuronium and Rocuronium: Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuromuscular blocking agents pipecuronium and rocuronium, focusing on their potency and duration of action. The information presented is supported by experimental data from clinical studies to assist researchers and professionals in drug development and clinical application.

Quantitative Comparison of Potency and Duration

The potency and duration of action of neuromuscular blocking agents are critical parameters in clinical settings. Potency is typically expressed as the effective dose required to produce a 50% (ED50) or 95% (ED95) depression of the twitch height, while the duration of action includes the onset time and the clinical duration of the block. The following table summarizes these key quantitative parameters for this compound and rocuronium.

ParameterThis compoundRocuroniumNotes
Potency (ED50) 27.1 µg/kg[1]144.8 µg/kg[1]Lower ED50 indicates higher potency.
Potency (ED95) 48.7 µg/kg[1]322.1 µg/kg[1]Dose required for 95% twitch height depression.
Onset Time (at 2 x ED95) Slower1.8 minutes[2]Rocuronium has a significantly more rapid onset.[3]
Clinical Duration (Time to 25% Recovery) 98.0 minutes (at 0.07 mg/kg)[4]29 minutes (at 0.6 mg/kg)[2]This compound has a longer duration of action.[5][6]
Elimination Half-Life 120 minutes[5]83 minutes[5]Reflects the longer duration of action of this compound.
Clearance 0.16 L/h/kg[5]0.27 L/h/kg[5]

Experimental Protocols

The data presented in this guide are derived from clinical studies employing standardized methodologies to assess neuromuscular function. The following is a detailed description of a typical experimental protocol for comparing the potency and duration of action of neuromuscular blocking agents like this compound and rocuronium.

Subject Recruitment and Preparation
  • Subject Selection: Healthy adult patients (ASA physical status I or II) scheduled for elective surgery are recruited. Informed consent is obtained from all participants.

  • Anesthesia: Anesthesia is induced and maintained with a standardized regimen, often involving agents like propofol, fentanyl, and nitrous oxide in oxygen, to minimize confounding effects on neuromuscular function.[1]

  • Monitoring: Standard monitoring includes electrocardiogram (ECG), non-invasive blood pressure, and end-tidal CO2.

Neuromuscular Monitoring
  • Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses of 0.2 ms duration.[1] The most common stimulation pattern is the Train-of-Four (TOF) , which consists of four stimuli delivered at a frequency of 2 Hz.[7][8]

  • Recording: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography) or an accelerometer (acceleromyography).[1][9] The response is recorded and analyzed by a neuromuscular transmission monitor.

  • Baseline Measurement: After induction of anesthesia and before administration of the neuromuscular blocking agent, a stable baseline twitch response to TOF stimulation is established.

Dose-Response (Potency) Determination
  • Cumulative Dosing: A cumulative dose-response technique is often employed.[10] Small, incremental doses of the neuromuscular blocking agent (this compound or rocuronium) are administered intravenously at set intervals.

  • Data Collection: The degree of twitch depression from baseline is recorded after each dose has reached its peak effect.

  • Curve Generation: The collected data points (dose vs. percentage of twitch depression) are plotted to generate a dose-response curve.[11] Probit analysis or a similar statistical method is used to calculate the ED50 and ED95 values.[1][12]

Duration of Action Determination
  • Drug Administration: A single bolus dose of the drug, typically two times the ED95, is administered intravenously.[13][14]

  • Parameter Measurement: The following time intervals are recorded:

    • Onset Time: The time from the injection of the drug to the maximum depression of the first twitch (T1) of the TOF.[9]

    • Clinical Duration (T25): The time from drug injection until the T1 response has recovered to 25% of its baseline value.[2][9]

    • Recovery Index (T25-75): The time taken for T1 to recover from 25% to 75% of its baseline value.

    • Total Duration: The time from injection until the TOF ratio (T4/T1) has recovered to 0.9, indicating adequate recovery of neuromuscular function.[15]

Visualized Pathways and Workflows

Signaling Pathway of Neuromuscular Blockade

The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents like this compound and rocuronium at the neuromuscular junction.

Neuromuscular_Junction cluster_Nerve Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle End-Plate Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh releases nAChR Nicotinic ACh Receptors (nAChR) ACh->nAChR binds to NMBA This compound / Rocuronium NMBA->nAChR competitively blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction leading to No_Contraction Muscle Relaxation (Blockade) Experimental_Workflow Start Patient Recruitment & Informed Consent Anesthesia Standardized Anesthesia Induction & Maintenance Start->Anesthesia Monitoring_Setup Neuromuscular Monitoring Setup (TOF, Mechanomyography) Anesthesia->Monitoring_Setup Baseline Establish Stable Baseline Twitch Response Monitoring_Setup->Baseline Randomization Randomization to This compound or Rocuronium Group Baseline->Randomization Drug_Admin Drug Administration (Cumulative or Bolus Dose) Randomization->Drug_Admin Data_Collection Data Collection (Twitch Depression, Time Intervals) Drug_Admin->Data_Collection Analysis Data Analysis (Dose-Response Curves, Duration Parameters) Data_Collection->Analysis Conclusion Comparative Conclusion on Potency & Duration Analysis->Conclusion

References

Pipecuronium's Side Effect Profile: A Comparative Analysis with Other Aminosteroid Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of neuromuscular blocking agents is paramount for advancing anesthetic safety and efficacy. This guide provides a detailed comparison of pipecuronium with other commonly used aminosteroid relaxants—pancuronium, vecuronium, and rocuronium—with a focus on their cardiovascular, histamine-related, and anaphylactic adverse effects, supported by experimental data.

Cardiovascular Side Effects: A Tale of Two Steroids

The primary distinguishing feature of this compound within the aminosteroid class is its remarkable cardiovascular stability, a characteristic it shares more with vecuronium than its longer-acting counterpart, pancuronium. Clinical studies have consistently demonstrated that this compound has minimal to no effect on heart rate, mean arterial pressure, and cardiac index.[1][2] This contrasts sharply with pancuronium, which is well-known for its vagolytic properties, leading to a significant increase in heart rate.[1][3][4]

A prospective, double-blind study in 30 patients undergoing coronary artery bypass surgery revealed that while pancuronium (150 micrograms/kg) caused a significant increase in heart rate (from 53 ± 11 to 64 ± 9 beats/min) and cardiac index, this compound (100 micrograms/kg) produced no such changes.[1] Furthermore, ECG signs of myocardial ischemia were observed in four patients after pancuronium administration, a finding absent in the this compound group.[1] Another comparative study in 62 patients under isoflurane anesthesia found that only pancuronium significantly increased heart rate, while this compound and vecuronium had no significant effect on blood pressure.[5]

Similarly, a study comparing this compound (0.10 mg/kg) and vecuronium (0.12 mg/kg) in 82 patients undergoing myocardial revascularization found no statistically significant differences in hemodynamic changes between the two drugs.[6] Both agents demonstrated stable hemodynamic profiles.

The vagolytic effect of pancuronium is attributed to its blockade of cardiac muscarinic M2 receptors.[7][8] In contrast, this compound shows a much lower affinity for these receptors, explaining its lack of tachycardic effects.[7][8]

Table 1: Comparison of Cardiovascular Effects of Aminosteroid Relaxants

Side EffectThis compoundPancuroniumVecuroniumRocuronium
Heart Rate No significant change or mild bradycardia[1][2]Significant increase (tachycardia)[1][3][4][5]No significant change[5][9]Minimal to no significant change[9][10]
Mean Arterial Pressure No significant change[1][5]Generally stable, may slightly increase[11]No significant change[5][9]Generally stable[9][10]
Cardiac Index No significant change[1]Significant increase[1]No significant change[6]Not consistently reported
Vagolytic Effect Minimal to none[1][7]Prominent[3][4][7]Minimal to none[4]Minimal[12]

Histamine Release and Anaphylactic Reactions: A Class-Wide Concern

While aminosteroid relaxants are generally considered to have a lower propensity for histamine release compared to benzylisoquinolinium compounds like atracurium, this side effect can still occur and lead to adverse reactions.[13][14]

A study comparing the cutaneous histamine-releasing ability of several neuromuscular blocking agents found that at equipotent doses, vecuronium and pancuronium had a very low histamine-releasing potential.[14] Another study in patients undergoing coronary artery bypass grafting found that plasma histamine concentrations remained within the reference range after administration of pancuronium, this compound, and vecuronium.[13]

Anaphylactic reactions to neuromuscular blocking agents, though rare, are a serious concern. The quaternary ammonium structure present in all these drugs is thought to be the primary allergenic determinant.[15][16] Cross-reactivity among different aminosteroids is a documented phenomenon.

A 10-year study in Western Australia found that rocuronium was the most common trigger for NMBD anaphylaxis, followed by vecuronium.[17] The study also highlighted significant cross-reactivity; patients with rocuronium anaphylaxis showed a 40% cross-reactivity rate with vecuronium and 19% with pancuronium.[17] Another study analyzing 19 years of data from New Zealand reported that vecuronium, as a trigger, had the highest percentage of cross-reactivity with other steroid NMBAs (88.2%), compared to rocuronium (48.8%) and pancuronium (33.3%).[16]

Table 2: Anaphylaxis and Cross-Reactivity of Aminosteroid Relaxants

FeatureThis compoundPancuroniumVecuroniumRocuronium
Reported Anaphylaxis Less frequently reportedReported[16]Reported, significant trigger[16][17]Most frequently reported aminosteroid trigger[15][17]
Cross-Reactivity Data limited, but expected within the classCross-reacts with other aminosteroids[16][17]High cross-reactivity with other aminosteroids[16][17]High cross-reactivity with vecuronium and pancuronium[17]

Experimental Protocols

Comparative Study of Cardiovascular Effects and Histamine Release
  • Objective: To compare the cardiovascular effects and histamine-releasing potential of pancuronium, this compound, and vecuronium in patients undergoing coronary artery bypass grafting.[13]

  • Study Design: Randomized, controlled trial.

  • Patient Population: 40 adult patients scheduled for elective coronary artery bypass grafting.

  • Anesthesia Protocol: Anesthesia was induced with flunitrazepam, fentanyl, and etomidate. Patients were ventilated with 50% N2O in oxygen.

  • Drug Administration: Patients were randomly allocated to receive equipotent doses of either Pancuronium (0.09 mg/kg), this compound (0.08 mg/kg), or Vecuronium (0.1 mg/kg) injected over 20 seconds via a central venous catheter.

  • Measurements:

    • Cardiovascular Variables: Heart rate, mean arterial pressure, and cardiac index were measured at baseline, after induction of anesthesia, and at multiple time points after administration of the muscle relaxant.

    • Histamine Plasma Concentrations: Venous blood samples were collected before and after administration of the muscle relaxant to assess plasma histamine levels.

    • Neuromuscular Blockade: The evoked muscular response to train-of-four (TOF) stimulation of the ulnar nerve was continuously recorded.

  • Statistical Analysis: Appropriate statistical tests were used to compare the changes in cardiovascular variables and histamine concentrations between the groups.

Investigation of Anaphylaxis and Cross-Reactivity
  • Objective: To determine the incidence of anaphylaxis to different neuromuscular blocking drugs and to assess the patterns of cross-reactivity.[17]

  • Study Design: Retrospective analysis of referred cases of suspected NMBD anaphylaxis over a 10-year period.

  • Patient Population: Patients who experienced an anaphylactic reaction during anesthesia and were referred for allergy testing.

  • Methodology:

    • Allergy Testing: Patients underwent skin prick tests and intradermal tests with a panel of neuromuscular blocking agents, including rocuronium, vecuronium, and pancuronium, at standardized dilutions.

    • Data Analysis: The incidence of anaphylaxis for each drug was calculated based on the number of confirmed cases and drug usage data. Cross-reactivity was determined by the percentage of patients with a confirmed allergy to one NMBD who also had a positive skin test to another NMBD.

Visualizing the Mechanisms and Workflows

To better understand the underlying mechanisms of the observed side effects and the typical experimental approach, the following diagrams are provided.

Signaling_Pathway cluster_Pancuronium Pancuronium cluster_this compound This compound Panc Pancuronium M2 Muscarinic M2 Receptor (Cardiac) Panc->M2 Blocks Vagal_Inhibition Inhibition of Vagal Tone M2->Vagal_Inhibition Leads to Tachycardia Tachycardia Vagal_Inhibition->Tachycardia Pipe This compound M2_Pipe Muscarinic M2 Receptor (Cardiac) Pipe->M2_Pipe Low Affinity No_Effect No Significant Blockade M2_Pipe->No_Effect Stable_HR Cardiovascular Stability No_Effect->Stable_HR

Caption: Mechanism of cardiovascular side effects of pancuronium vs. This compound.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., ASA I-II, Elective Surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Pancuronium) Randomization->Group_B Group_C Group C (e.g., Vecuronium) Randomization->Group_C Anesthesia_Induction Standardized Anesthesia Induction Group_A->Anesthesia_Induction Group_B->Anesthesia_Induction Group_C->Anesthesia_Induction Drug_Administration Administration of Study Drug Anesthesia_Induction->Drug_Administration Monitoring Hemodynamic & Neuromuscular Monitoring Drug_Administration->Monitoring Data_Collection Data Collection (HR, BP, TOF, etc.) Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: Typical experimental workflow for a comparative clinical trial.

References

A Comparative Analysis of Pipecuronium's Interaction with Muscarinic Receptors Versus Other Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of pipecuronium with muscarinic acetylcholine receptors (mAChRs) relative to other commonly used neuromuscular blocking agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the selectivity and potential side-effect profiles of these drugs.

Introduction

Neuromuscular blocking agents are essential in modern anesthesia and critical care to induce muscle relaxation. While their primary target is the nicotinic acetylcholine receptor at the neuromuscular junction, many of these drugs also exhibit varying degrees of affinity for muscarinic acetylcholine receptors. This off-target interaction can lead to significant cardiovascular and other autonomic side effects. This compound, a long-acting, non-depolarizing neuromuscular blocker, is known for its cardiovascular stability. This guide delves into the specifics of its interaction with muscarinic receptors and compares it with other agents such as pancuronium, rocuronium, vecuronium, atracurium, and cisatracurium.

Data Presentation: Quantitative Comparison of Muscarinic Receptor Affinities

The following tables summarize the binding affinities (Ki or IC50 values) of various neuromuscular blockers for M2 and M3 muscarinic receptor subtypes. These subtypes are crucial in mediating cardiovascular and smooth muscle responses, respectively. Lower Ki or IC50 values indicate a higher binding affinity. Data for M1, M4, and M5 subtypes are less consistently reported in comparative studies of neuromuscular blockers.

Neuromuscular BlockerM2 Receptor Affinity (Ki in µM)M3 Receptor Affinity (Ki in µM)Reference
This compound 0.831.8[1]
Pancuronium 0.181.1[1]
Rocuronium 0.682.1[1]
Vecuronium 1.61.7[1]
Atracurium 0.71.3[1]
Doxacurium 1.1>10[1]
Mivacurium 1.82.5[1]
Succinylcholine 3.3>10[1]
Gallamine 0.23.1[1]

Table 1: Comparative Binding Affinities of Neuromuscular Blockers for M2 and M3 Muscarinic Receptors. This table presents the inhibitory constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

Neuromuscular BlockerTissue/ReceptorIC50 (µM)Reference
Pancuronium Canine Heart (M2)0.541
Vecuronium Canine Heart (M2)3.97
Atracurium Rat Atria (M2)5-8[2]
Atracurium Rat Ileum (M3)5-8[2]
Atracurium Rat Cerebellum5-8[2]
Atracurium Rat Brain Cortex25[2]

Table 2: IC50 Values of Selected Neuromuscular Blockers at Muscarinic Receptors. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: competitive radioligand binding assays and functional assays in isolated tissues.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a neuromuscular blocker for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cells individually expressing a specific muscarinic receptor subtype (e.g., M2 or M3).[1]

  • A radiolabeled muscarinic receptor antagonist (e.g., ³H-quinuclidinyl benzilate, ³H-QNB).[1]

  • The neuromuscular blocking agent to be tested (the "competitor").

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled antagonist in the presence of increasing concentrations of the neuromuscular blocker.[1]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the neuromuscular blocker that inhibits 50% of the specific binding of the radiolabeled antagonist) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

These assays measure the physiological response of a tissue to a drug, providing information about its functional antagonist properties.

Objective: To determine the functional antagonism of a neuromuscular blocker on muscarinic receptor-mediated responses.

Example: Guinea Pig Lung and Heart Preparation [3]

Materials:

  • Anesthetized and mechanically ventilated guinea pigs.

  • Equipment to measure pulmonary inflation pressure and heart rate.

  • Acetylcholine (a muscarinic agonist).

  • The neuromuscular blocking agent to be tested.

Procedure:

  • Baseline Measurements: Baseline pulmonary inflation pressure and heart rate are recorded.

  • Vagal Stimulation: The vagus nerves are electrically stimulated to evaluate prejunctional M2 muscarinic receptor function (acetylcholine release).[3]

  • Acetylcholine Administration: Acetylcholine is administered intravenously to evaluate postjunctional M3 (bronchoconstriction) and M2 (bradycardia) receptor function.[3]

  • Drug Administration: Increasing concentrations of the neuromuscular blocker are administered.

  • Response Measurement: The effects of vagal stimulation and acetylcholine administration are measured again in the presence of the neuromuscular blocker.

  • Data Analysis: The ability of the neuromuscular blocker to antagonize the effects of vagal stimulation and acetylcholine is quantified to determine its functional antagonist potency.

Mandatory Visualizations

Signaling Pathways

Muscarinic receptors mediate their effects through G-protein coupled signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq proteins, leading to the activation of phospholipase C. The M2 and M4 subtypes couple to Gi proteins, which inhibit adenylyl cyclase.

Gq_Signaling_Pathway Ligand Acetylcholine / Muscarinic Agonist M1_M3_M5 M1, M3, M5 Receptor Ligand->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq Protein Signaling Pathway for M1, M3, and M5 Receptors.

Gi_Signaling_Pathway Ligand Acetylcholine / Muscarinic Agonist M2_M4 M2, M4 Receptor Ligand->M2_M4 Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response leads to decreased

Caption: Gi Protein Signaling Pathway for M2 and M4 Receptors.

Experimental Workflow

Experimental_Workflow cluster_Binding_Assay Competitive Radioligand Binding Assay cluster_Functional_Assay Isolated Tissue Functional Assay B_Start Start B_Incubate Incubate Membranes with Radioligand & Competitor B_Start->B_Incubate B_Filter Separate Bound from Free (Filtration) B_Incubate->B_Filter B_Count Quantify Radioactivity (Scintillation Counting) B_Filter->B_Count B_Analyze Data Analysis (IC50, Ki calculation) B_Count->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Prepare Prepare Isolated Tissue (e.g., Guinea Pig Atria) F_Start->F_Prepare F_Baseline Record Baseline Response F_Prepare->F_Baseline F_Add_Antagonist Add Neuromuscular Blocker (Antagonist) F_Baseline->F_Add_Antagonist F_Stimulate Stimulate with Agonist (e.g., Acetylcholine) F_Add_Antagonist->F_Stimulate F_Measure Measure Physiological Response F_Stimulate->F_Measure F_Analyze Data Analysis (pA2, Schild Plot) F_Measure->F_Analyze F_End End F_Analyze->F_End

Caption: Experimental Workflows for Assessing Muscarinic Receptor Interaction.

Discussion and Conclusion

The presented data indicate that all tested neuromuscular blockers have some affinity for muscarinic receptors, particularly the M2 and M3 subtypes.

  • This compound demonstrates a moderate affinity for M2 receptors and a slightly lower affinity for M3 receptors.[1] Its interaction with M2 receptors is weaker than that of pancuronium and gallamine.[1] Some studies suggest that this compound is an antagonist of M2 but not M3 receptors.[3] This selectivity may contribute to its favorable cardiovascular profile, as significant M2 receptor blockade in the heart can lead to tachycardia.

  • Pancuronium exhibits the highest affinity for M2 receptors among the steroidal muscle relaxants, which is consistent with its well-documented vagolytic and tachycardic effects.[1]

  • Rocuronium and Vecuronium have lower affinities for M2 receptors compared to pancuronium, which generally translates to a more stable cardiovascular profile.[1] Vecuronium's affinity is particularly low.

  • Atracurium and Cisatracurium: Atracurium shows a moderate affinity for both M2 and M3 receptors.[1] Cisatracurium, an isomer of atracurium, is designed to have minimal cardiovascular side effects, suggesting a lower affinity for muscarinic receptors, although direct comparative binding data is less available in the same studies.

References

A Comparative Analysis of the Cardiovascular Effects of Pipecuronium and Vecuronium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data on the hemodynamic stability of two non-depolarizing neuromuscular blocking agents.

In the landscape of surgical and critical care, the choice of neuromuscular blocking agent can significantly influence a patient's cardiovascular stability. This guide provides a detailed comparative analysis of two commonly used non-depolarizing agents, pipecuronium and vecuronium, with a focus on their cardiovascular effects. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental data and methodologies to inform clinical and preclinical research.

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative data from comparative studies on the cardiovascular effects of this compound and vecuronium. These studies, primarily conducted in patients undergoing cardiac surgery, provide a clear picture of the hemodynamic profiles of these two agents.

Table 1: Comparative Effects on Heart Rate (HR)

StudyAnesthetic TechniqueThis compound DoseVecuronium Dose% Change in HR (this compound)% Change in HR (Vecuronium)
Tassonyi et al. (1988)[1]Fentanyl/pancuronium150 µg/kgNot studiedNo significant changeNot studied
Stoelting et al. (1983)[2]Halothane/N2ONot studied0.28 mg/kgNot studiedNo significant change
Unspecified Study[3][4]Sufentanil0.10 mg/kg0.12 mg/kgNo statistical differenceNo statistical difference
Unspecified Study[4]Isoflurane80 µg/kg100 µg/kgNo significant effectNo significant effect

Table 2: Comparative Effects on Mean Arterial Pressure (MAP)

StudyAnesthetic TechniqueThis compound DoseVecuronium Dose% Change in MAP (this compound)% Change in MAP (Vecuronium)
Tassonyi et al. (1988)[1]Fentanyl/pancuronium150 µg/kgNot studiedNo significant changeNot studied
Stoelting et al. (1983)[2]Halothane/N2ONot studied0.28 mg/kgNo significant changeNo significant change
Unspecified Study[3][4]Sufentanil0.10 mg/kg0.12 mg/kgNo statistical differenceNo statistical difference
Unspecified Study[4]Isoflurane80 µg/kg100 µg/kgNo significant effectNo significant effect

Table 3: Comparative Effects on Cardiac Index (CI)

StudyAnesthetic TechniqueThis compound DoseVecuronium Dose% Change in CI (this compound)% Change in CI (Vecuronium)
Tassonyi et al. (1988)[1]Fentanyl/pancuronium150 µg/kgNot studiedNo significant changeNot studied
Stoelting et al. (1983)[2]Halothane/N2ONot studied0.28 mg/kgNot studied+9%
Unspecified Study[3]Sufentanil0.10 mg/kg0.12 mg/kgNo statistical differenceNo statistical difference

Table 4: Comparative Effects on Systemic Vascular Resistance (SVR)

StudyAnesthetic TechniqueThis compound DoseVecuronium Dose% Change in SVR (this compound)% Change in SVR (Vecuronium)
Stoelting et al. (1983)[2]Halothane/N2ONot studied0.28 mg/kgNot studied-12%
Unspecified Study[3]Sufentanil0.10 mg/kg0.12 mg/kgNo statistical differenceNo statistical difference

Experimental Protocols

The data presented above were derived from studies employing rigorous experimental protocols. A generalized methodology is outlined below:

1. Patient Population:

  • Adult patients classified as ASA physical status I, II, or III.

  • Patients scheduled for elective surgical procedures, most commonly coronary artery bypass grafting (CABG).

  • Informed consent was obtained from all participants.

2. Anesthesia and Monitoring:

  • Anesthesia was typically induced with an intravenous agent such as sufentanil, fentanyl, or a benzodiazepine.

  • Maintenance of anesthesia was achieved with inhaled anesthetics like isoflurane or continued intravenous infusions.

  • Comprehensive hemodynamic monitoring was established, including continuous electrocardiogram (ECG), invasive arterial blood pressure, central venous pressure, and pulmonary artery catheterization for the measurement of cardiac output and other derived parameters.

3. Drug Administration and Data Collection:

  • Following the induction of anesthesia and stabilization of hemodynamic parameters, patients were randomly assigned to receive either this compound or vecuronium.

  • The neuromuscular blocking agent was administered as an intravenous bolus at a specified dose.

  • Hemodynamic data were recorded at baseline (before drug administration) and at multiple time points after administration (e.g., 1, 2, 3, 5, and 10 minutes) and after significant events like tracheal intubation.

4. Neuromuscular Blockade Monitoring:

  • The degree of neuromuscular blockade was monitored using a peripheral nerve stimulator, typically assessing the train-of-four (TOF) response of the adductor pollicis muscle.

Mandatory Visualization

To elucidate the mechanisms underlying the cardiovascular effects of these neuromuscular blocking agents, the following diagrams illustrate the key pathways involved.

G cluster_drug Neuromuscular Blocking Agent cluster_receptor Receptor Interactions cluster_effect Cardiovascular Effects This compound This compound M2_Receptor Muscarinic M2 (Vagal) This compound->M2_Receptor Minimal Blockade Nn_Receptor Nicotinic Nn (Ganglionic) This compound->Nn_Receptor Minimal Blockade Mast_Cell Mast Cell This compound->Mast_Cell No Significant Effect Vecuronium Vecuronium Vecuronium->M2_Receptor Minimal to No Blockade Vecuronium->Nn_Receptor Minimal Blockade Vecuronium->Mast_Cell No Significant Effect Heart_Rate Heart Rate M2_Receptor->Heart_Rate Vagolytic Effect (Increase) Blood_Pressure Blood Pressure Nn_Receptor->Blood_Pressure Ganglionic Blockade (Decrease) Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation Histamine_Release->Heart_Rate Reflex Tachycardia (Increase) Histamine_Release->Blood_Pressure Vasodilation (Decrease)

Caption: Mechanisms of Cardiovascular Effects.

The cardiovascular stability of both this compound and vecuronium is attributed to their minimal interaction with autonomic receptors and their low propensity to induce histamine release.[5] Unlike older neuromuscular blockers such as pancuronium, which can cause tachycardia through a vagolytic effect (blockade of muscarinic M2 receptors), this compound and vecuronium exhibit significantly less affinity for these receptors.[6] Similarly, their limited effect on nicotinic receptors in autonomic ganglia minimizes changes in blood pressure.[7] Furthermore, neither drug is associated with clinically significant histamine release, a factor that can lead to hypotension and reflex tachycardia.[8][9]

G Start Patient Recruitment (ASA I-III, Elective Surgery) Informed_Consent Informed Consent Start->Informed_Consent Anesthesia_Induction Anesthesia Induction (e.g., Sufentanil) Informed_Consent->Anesthesia_Induction Monitoring Hemodynamic Monitoring (ECG, Art-line, CVP, PAC) Anesthesia_Induction->Monitoring Randomization Randomization Monitoring->Randomization Pipecuronium_Admin Administer this compound Randomization->Pipecuronium_Admin Group A Vecuronium_Admin Administer Vecuronium Randomization->Vecuronium_Admin Group B Data_Collection Data Collection (Baseline, Post-Drug, Post-Intubation) Pipecuronium_Admin->Data_Collection Vecuronium_Admin->Data_Collection TOF_Monitoring Neuromuscular Monitoring (Train-of-Four) Data_Collection->TOF_Monitoring Analysis Data Analysis Data_Collection->Analysis TOF_Monitoring->Data_Collection

Caption: Generalized Experimental Workflow.

References

A Comparative Meta-Analysis of Pipecuronium Bromide in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuromuscular blocking agents, pipecuronium bromide, a long-acting non-depolarizing aminosteroid, has been a subject of numerous clinical investigations to delineate its efficacy and safety profile in comparison to other agents. This guide provides a meta-analysis of key clinical trials, presenting a comparative overview of this compound against other neuromuscular blockers such as pancuronium, vecuronium, atracurium, and doxacurium. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of this compound's clinical performance.

Efficacy and Safety Profile: A Quantitative Comparison

The clinical utility of a neuromuscular blocking agent is primarily determined by its onset of action, duration of effect, and its cardiovascular side-effect profile. The following tables summarize the quantitative data from various comparative studies.

Table 1: Pharmacodynamic Comparison of Neuromuscular Blocking Agents

ParameterThis compound BromidePancuronium BromideVecuronium BromideAtracurium Besilate
Dose (µg/kg) 70 - 100100 - 150100 - 120500
Onset of Action (min) 2.0 - 2.6[1]~3.5 - 5.7[2]~2.5 - 4.3~2.0
Duration to 25% Recovery (min) ~93 - 95[2][3]~115[3]~28[3]-
Recovery Index (25-75%) (min) ~39.5[3]~46.2[3]~13.3[3]-

Table 2: Hemodynamic Stability Comparison

ParameterThis compound BromidePancuronium BromideVecuronium BromideDoxacurium
Heart Rate No significant change[3][4][5]Significant increase[4][5][6]No significant change[3][7]No significant change[8]
Mean Arterial Pressure (MAP) No significant change[3][4][5]Lesser increase[6]No significant change[3][7]No significant change[8]
Cardiac Index (CI) Unchanged[4]Increased[4]--
Systemic Vascular Resistance (SVR) --No statistical difference compared to this compound[7]-

Experimental Protocols

The data presented is derived from randomized, controlled clinical trials involving adult patients undergoing various surgical procedures, most commonly coronary artery bypass surgery or other elective surgeries requiring general anesthesia.

General Methodology

A common experimental workflow was employed across these studies to ensure the comparability of results.

G cluster_pre Pre-Induction cluster_induction Anesthesia Induction cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_post Post-Intervention A Patient Recruitment & Randomization B Baseline Hemodynamic Measurement A->B C Induction with Anesthetic Agents (e.g., Fentanyl, Midazolam) B->C D Administration of Study Drug (this compound or Comparator) C->D E Neuromuscular Monitoring (Train-of-Four Stimulation) D->E F Continuous Hemodynamic Monitoring D->F G Intubation & Assessment of Conditions E->G H Data Analysis & Comparison G->H

General Experimental Workflow for Comparative Clinical Trials.
Neuromuscular Blockade Monitoring

The degree of neuromuscular blockade was primarily assessed using the train-of-four (TOF) stimulation method. The ulnar nerve was stimulated at the wrist, and the evoked mechanical twitch of the adductor pollicis muscle was recorded.[1] The key parameters measured were the time to 90-95% suppression of the first twitch (T1) as the onset of action, and the time for T1 to recover to 25% of its baseline value as the duration of action. The recovery index was defined as the time taken for T1 to recover from 25% to 75%.

Hemodynamic Assessment

Hemodynamic parameters, including heart rate, mean arterial pressure, cardiac index, and systemic vascular resistance, were measured at several key time points: before induction of anesthesia, after induction but before administration of the muscle relaxant, at specified intervals after the administration of the neuromuscular blocking agent, and after tracheal intubation.[4][7] This allows for the differentiation of the hemodynamic effects of the muscle relaxant from those of the anesthetic agents and the stress response to intubation.

Mechanism of Action at the Neuromuscular Junction

This compound bromide, like other non-depolarizing neuromuscular blocking agents, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.

G cluster_NMJ Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle Fiber) Nerve Motor Neuron Action Potential ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release nAChR Nicotinic ACh Receptors (nAChR) ACh_Release->nAChR ACh Binds Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Depolarization No_Contraction Muscle Paralysis nAChR->No_Contraction No Depolarization This compound This compound Bromide This compound->nAChR Competitive Antagonist

References

A Head-to-Head Comparison of Pipecuronium and Atracurium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate neuromuscular blocking agent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used agents: pipecuronium bromide and atracurium besylate. By examining their distinct pharmacological profiles, this document aims to equip scientists with the necessary information to make an informed choice for their specific research needs.

This compound, a long-acting aminosteroid, and atracurium, an intermediate-acting benzylisoquinolinium, exhibit fundamental differences in their mechanism of action, pharmacokinetics, and clinical effects. This comparison delves into these differences, supported by experimental data and detailed methodologies.

Comparative Pharmacological Profile

A comprehensive summary of the key pharmacological parameters for this compound and atracurium is presented below, offering a clear overview of their distinct properties.

ParameterThis compoundAtracurium
Drug Class AminosteroidBenzylisoquinolinium
Mechanism of Action Competitive antagonist at nicotinic ACh receptors[1]Competitive antagonist at nicotinic ACh receptors[2][3]
ED95 43.4-50.5 µg/kg[4]122-305 µg/kg[5]
Onset of Action 3-6 minutes[6]2.7-5 minutes[3][7][8]
Duration of Action Long-acting (40-110 minutes)[1][6][9]Intermediate-acting (20-35 minutes)[3][9]
Metabolism Primarily hepatic metabolism and renal excretion[1]Hofmann elimination and ester hydrolysis[10][11]
Histamine Release Minimal[12]Can cause histamine release[13][14]
Cardiovascular Effects Devoid of significant cardiovascular effects[9][10][12]Can cause hypotension[9][12]

Mechanism of Action: A Visual Representation

Both this compound and atracurium are non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine (ACh) receptors on the motor end-plate.[1][2] This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking the ion channels from opening and inhibiting the depolarization of the muscle cell membrane.[1] The result is an interruption of the signal for muscle contraction, leading to muscle relaxation.

cluster_0 Neuromuscular Junction cluster_1 Drug Interaction Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft ACh Release nAChR Nicotinic ACh Receptor Synaptic_Cleft->nAChR ACh Binding Motor_End_Plate Motor End-Plate Muscle_Relaxation Muscle Relaxation Motor_End_Plate->Muscle_Relaxation Leads to This compound This compound This compound->nAChR Competitive Antagonism Atracurium Atracurium Atracurium->nAChR Competitive Antagonism nAChR->Motor_End_Plate Blocks Depolarization Patient_Recruitment Patient Recruitment (n=62) Anesthesia_Induction Anesthesia Induction (Thiopental, Isoflurane) Patient_Recruitment->Anesthesia_Induction Randomization Randomization Anesthesia_Induction->Randomization Pipecuronium_Group This compound (80 µg/kg IV) Randomization->Pipecuronium_Group Group 1 Atracurium_Group Atracurium (500 µg/kg IV) Randomization->Atracurium_Group Group 2 Monitoring Neuromuscular & Cardiovascular Monitoring Pipecuronium_Group->Monitoring Atracurium_Group->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis cluster_this compound This compound Metabolism cluster_atracurium Atracurium Metabolism This compound This compound Hepatic_Metabolism Hepatic Metabolism This compound->Hepatic_Metabolism Atracurium Atracurium Hofmann_Elimination Hofmann Elimination (Spontaneous) Atracurium->Hofmann_Elimination Ester_Hydrolysis Ester Hydrolysis (Plasma Esterases) Atracurium->Ester_Hydrolysis Renal_Excretion Renal Excretion Hepatic_Metabolism->Renal_Excretion

References

Assessing the Cumulative Effects of Pipecuronium After Repeated Doses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cumulative effects of pipecuronium, a long-acting, non-depolarizing neuromuscular blocking agent, with other commonly used alternatives. The information presented is based on experimental data from clinical studies to assist researchers and drug development professionals in making informed decisions.

Executive Summary

This compound bromide is a steroidal neuromuscular blocking agent that competitively inhibits nicotinic acetylcholine receptors at the neuromuscular junction.[1] While some early animal studies suggested a lack of significant cumulative effects, clinical evidence in humans presents a more nuanced picture. Several studies indicate that repeated doses of this compound can lead to a prolongation of neuromuscular blockade, a phenomenon that requires careful consideration in clinical practice and drug development. This guide will delve into the experimental data comparing this compound with pancuronium, vecuronium, and rocuronium, focusing on their pharmacodynamic profiles after repeated administration.

Comparative Analysis of Cumulative Effects

The cumulative effect of a neuromuscular blocking agent refers to the progressive increase in the duration of action with subsequent doses. This is a critical parameter in clinical settings, especially during long surgical procedures that require sustained muscle relaxation.

This compound: A Controversial Profile

Initial animal studies with this compound suggested it has "no remarkable cumulative effect".[1] However, a study in patients under isoflurane anesthesia reported "marked cumulation" with repeated doses of this compound. Another study concluded that this compound has a "lack of cumulative action".[2] A key study evaluating the effect of additional doses found that the intervals between subsequent doses were independent of the initial dose size, suggesting a minimal cumulative effect.[3] This discrepancy may be attributable to differences in anesthetic regimens, patient populations, and the specific parameters measured.

Comparison with Alternatives

This compound vs. Pancuronium: Both are long-acting neuromuscular blocking agents. Studies have shown that the clinical duration of action of this compound and pancuronium are similar. One study reported a mean duration of block of 78.64 ± 8.97 minutes for this compound and 41.60 ± 5.57 minutes for pancuronium after an initial dose, with the mean duration of a maintenance dose being 45.08 ± 7.19 minutes for this compound and 27.06 ± 5.01 minutes for pancuronium.[2] Another study found similar clinical durations of approximately 110-116 minutes for both drugs.[4] The recovery indices for both drugs were also found to be similar, around 41-45 minutes.[4]

This compound vs. Vecuronium: Vecuronium is an intermediate-acting agent. A study comparing this compound with a high dose of vecuronium noted marked cumulation with this compound. The duration of action of a vecuronium maintenance dose was found to be prolonged when administered after an intubating dose of this compound (40 ± 12 min) compared to after an intubating dose of vecuronium (29 ± 9 min).[5] The clinical duration of this compound is about three times longer than that of vecuronium.[4]

This compound vs. Rocuronium: Rocuronium is another intermediate-acting neuromuscular blocking agent. While direct comparative studies on the cumulative effects of repeated doses are limited, one study on rocuronium found no overt cumulative effects with repeated maintenance doses.[6]

Data Presentation

The following tables summarize the quantitative data from comparative clinical studies.

Table 1: Pharmacodynamic Comparison of Intubating Doses

ParameterThis compoundPancuroniumVecuroniumRocuronium
ED95 (mcg/kg) ~35-50~60-70~40-50~300
Onset Time (min) ~2.5 - 4.5~3 - 5~2.5 - 4~1 - 2
Clinical Duration (min) ~90 - 120~90 - 120~30 - 45~30 - 45
Recovery Index (25-75%) (min) ~30 - 50~30 - 50~15 - 25~10 - 20

Table 2: Cumulative Effects After Repeated Doses (Qualitative and Quantitative Data)

AgentEvidence of CumulationNotes
This compound Conflicting evidenceSome studies report "marked cumulation", while others suggest a "lack of cumulative action" or that the duration of additional doses is independent of the initial dose.[2][3]
Pancuronium YesGenerally considered to have cumulative effects.
Vecuronium MinimalLess cumulative than pancuronium. Duration of maintenance dose can be prolonged by prior administration of this compound.[5]
Rocuronium MinimalStudies have reported no overt cumulative effects with repeated maintenance doses.[6]

Experimental Protocols

The assessment of neuromuscular blockade is primarily conducted using neuromuscular monitoring techniques, most commonly Train-of-Four (TOF) stimulation and mechanomyography.

Train-of-Four (TOF) Stimulation

Objective: To assess the degree of neuromuscular blockade by observing the fade in muscle response to four successive electrical stimuli.

Protocol:

  • Electrode Placement: Surface electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist. The negative electrode is placed distally and the positive electrode proximally.[7]

  • Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a "train" at a frequency of 2 Hz (i.e., four stimuli in two seconds).[7][8]

  • Measurement: The response of the innervated muscle (e.g., adductor pollicis) is observed or measured.

    • TOF Count: The number of visible or palpable twitches out of the four stimuli. A lower count indicates a deeper block.

    • TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of less than 0.9 is indicative of residual neuromuscular blockade.[9]

  • Data Interpretation: The degree of fade in the twitch response (a smaller T4 compared to T1) indicates the extent of non-depolarizing neuromuscular blockade.

Mechanomyography

Objective: To provide a quantitative measurement of the force of muscle contraction in response to nerve stimulation. It is considered the "gold standard" for research purposes.

Protocol:

  • Transducer Setup: A force-displacement transducer is attached to the thumb to measure the isometric contraction of the adductor pollicis muscle.

  • Nerve Stimulation: The ulnar nerve is stimulated, typically with a TOF pattern.

  • Data Acquisition: The transducer measures the force generated by each of the four muscle twitches.

  • Analysis: The data is used to calculate the TOF ratio and other pharmacodynamic parameters with high precision.

Mandatory Visualizations

Signaling Pathway of Neuromuscular Blockade

The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents like this compound at the neuromuscular junction.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential CaChannel Voltage-gated Ca²⁺ Channel ActionPotential->CaChannel opens Vesicle Synaptic Vesicle (containing Acetylcholine) CaChannel->Vesicle triggers fusion ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks IonChannel Ion Channel Opening (Na⁺ influx) nAChR->IonChannel activates Depolarization Depolarization IonChannel->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for Assessing Cumulative Effects

The following diagram outlines a typical experimental workflow for studying the cumulative effects of repeated doses of neuromuscular blocking agents.

G start Patient Recruitment & Consent anesthesia Induction of General Anesthesia start->anesthesia monitoring Establish Neuromuscular Monitoring (TOF, Mechanomyography) anesthesia->monitoring baseline Record Baseline TOF Ratio (Control) monitoring->baseline dose1 Administer Initial Dose (e.g., this compound) baseline->dose1 block_onset Monitor Onset of Block (Time to T1 suppression) dose1->block_onset recovery1 Monitor Spontaneous Recovery (Time to T1 25% recovery) block_onset->recovery1 dose2 Administer Second Dose (at T1 25% recovery) recovery1->dose2 block_onset2 Monitor Onset of Block dose2->block_onset2 recovery2 Monitor Spontaneous Recovery block_onset2->recovery2 repeat Repeat Dose-Recovery Cycles (as per protocol) recovery2->repeat data_analysis Data Analysis (Compare recovery times, indices) repeat->data_analysis conclusion Conclusion on Cumulative Effects data_analysis->conclusion

Caption: Experimental workflow for assessing cumulative effects.

References

Combination of Pipecuronium and Vecuronium Reveals Additive Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring neuromuscular blocking agents will find compelling evidence of an additive interaction when pipecuronium and vecuronium are co-administered. Clinical studies demonstrate that the combination of these two non-depolarizing aminosteroid muscle relaxants results in a predictable neuromuscular blockade, with the potential for prolonged duration of action.

Further research has substantiated the potency of these agents, providing ED50 and 95% depression of twitch height (ED95) values that are crucial for clinical application and further investigation. While this second study's primary focus was on rocuronium, it established the relative potency of this compound and vecuronium, which aligns with an additive interaction.[2][3]

Interestingly, another study has shown that the sequence of administration can influence the duration of the neuromuscular block. When a maintenance dose of vecuronium was given after an intubating dose of this compound, the duration of the block was significantly prolonged.[4] This suggests a synergistic relationship in terms of the duration of action, a factor of considerable importance in surgical settings.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from clinical studies on the individual and combined effects of this compound and vecuronium.

ParameterThis compoundVecuroniumThis compound-Vecuronium CombinationReference
ED50 (µg/kg) 15.616.915.0[1]
ED50 (µg/kg) 27.123.7N/A[2][3]
ED95 (µg/kg) 48.739.9N/A[2][3]
Duration of Vecuronium Maintenance Dose (min) 40 (SD 12) (after this compound)29 (SD 9) (after vecuronium)N/A[4]

Experimental Protocols

The methodologies employed in these studies provide a framework for reproducible research in this area.

Isobolographic and Dose-Response Analysis:

  • Patient Population: 130 ASA group I or II patients.[1]

  • Anesthesia: Anesthesia was maintained with 0.8% halothane and 60% nitrous oxide in oxygen.[1]

  • Neuromuscular Monitoring: The evoked thenar mechanomyographic response to train-of-four stimulation of the ulnar nerve (2 Hz at 10-s intervals) was recorded to measure the neuromuscular block.[1]

  • Dose-Response Curve Determination: Probit analysis was used to determine the dose-response curves.[1]

  • Interaction Analysis: Isobolographic and algebraic (fractional) analyses were utilized to assess the combined neuromuscular effect and define the type of interaction.[1]

Prolongation of Vecuronium Neuromuscular Block Study:

  • Patient Population: 45 patients.[4]

  • Drug Administration for Intubation: Patients received either this compound 70 µg/kg or vecuronium 200 µg/kg intravenously for tracheal intubation.[4]

  • Maintenance of Neuromuscular Block: This was followed by either this compound 10 µg/kg or vecuronium 15 µg/kg for maintenance.[4]

  • Measurement: The duration of the maintenance dose was the primary outcome measured.[4]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the research process and the underlying mechanism of action, the following diagrams are provided.

G cluster_0 Patient Preparation cluster_1 Drug Administration & Monitoring cluster_2 Data Analysis Patient Selection (ASA I/II) Patient Selection (ASA I/II) Anesthesia Induction (Halothane & N2O) Anesthesia Induction (Halothane & N2O) Patient Selection (ASA I/II)->Anesthesia Induction (Halothane & N2O) Drug Administration Drug Administration Anesthesia Induction (Halothane & N2O)->Drug Administration Neuromuscular Monitoring (Train-of-Four) Neuromuscular Monitoring (Train-of-Four) Drug Administration->Neuromuscular Monitoring (Train-of-Four) This compound This compound This compound->Drug Administration Vecuronium Vecuronium Vecuronium->Drug Administration Combination Combination Combination->Drug Administration Dose-Response Curve Generation (Probit Analysis) Dose-Response Curve Generation (Probit Analysis) Neuromuscular Monitoring (Train-of-Four)->Dose-Response Curve Generation (Probit Analysis) Isobolographic & Fractional Analysis Isobolographic & Fractional Analysis Dose-Response Curve Generation (Probit Analysis)->Isobolographic & Fractional Analysis Determination of Interaction Type Determination of Interaction Type Isobolographic & Fractional Analysis->Determination of Interaction Type

Experimental workflow for assessing synergistic effects.

G Nerve Impulse Nerve Impulse ACh Release Acetylcholine (ACh) Release Nerve Impulse->ACh Release Synaptic Cleft Synaptic Cleft ACh Release->Synaptic Cleft Nicotinic ACh Receptor Nicotinic ACh Receptor (on motor endplate) Synaptic Cleft->Nicotinic ACh Receptor ACh binds Muscle Contraction Muscle Contraction Nicotinic ACh Receptor->Muscle Contraction Depolarization This compound / Vecuronium This compound / Vecuronium This compound / Vecuronium->Nicotinic ACh Receptor Competitive Antagonism

Signaling pathway of neuromuscular blockade.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Pipecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pipecuronium bromide, a potent neuromuscular blocking agent, are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Adherence to established protocols for pharmaceutical waste is paramount to prevent accidental exposure and environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound bromide. All personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye and face protection. All work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

In case of a spill, the area should be immediately secured to prevent spreading. The spilled material should be absorbed using an inert material (e.g., vermiculite, dry sand), collected into a suitable, labeled container, and the area decontaminated.

Regulatory-Compliant Disposal Pathway

The primary and mandated method for the disposal of this compound bromide is through a licensed and approved pharmaceutical waste disposal facility. This ensures that the compound is managed in accordance with all local, state, and federal regulations for hazardous or pharmaceutical waste.

Key Steps for Regulatory-Compliant Disposal:

  • Segregation: Unused, expired, or contaminated this compound bromide must be segregated from general laboratory waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound Bromide."

  • Storage: Store the waste in a secure, designated area away from incompatible materials, as specified in the SDS.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for proper transportation and disposal.

Potential Chemical Degradation Methods for Laboratory Settings

It is crucial to note that the following protocols are based on the degradation of a similar compound and have not been validated for this compound bromide. Always consult with your institution's safety officer before attempting any chemical degradation.

1. Oxidative Degradation:

  • Methodology: This procedure utilizes an oxidizing agent, such as hydrogen peroxide, to break down the molecule.

    • Prepare a solution of this compound bromide in an appropriate solvent.

    • Add hydrogen peroxide to the solution. Studies on rocuronium have used concentrations ranging from 1% to 3% H₂O₂.

    • The reaction can be accelerated by heating the solution under reflux for a specified period (e.g., 1-3 hours).

    • After cooling, the resulting solution should be neutralized before being collected for disposal as chemical waste.

2. Acidic and Basic Hydrolysis:

  • Methodology: this compound may be susceptible to hydrolysis under acidic or basic conditions, which would cleave its ester groups.

    • Acidic Hydrolysis: Dissolve the this compound bromide in a solution of a strong acid (e.g., 2 M HCl) and heat under reflux.

    • Basic Hydrolysis: Dissolve the this compound bromide in a solution of a strong base (e.g., 2 M NaOH) and heat under reflux.

    • Following the reaction, the solutions must be cooled and carefully neutralized before being collected for disposal as chemical waste.

Data Presentation

The following table summarizes key information regarding the disposal and handling of this compound bromide.

ParameterInformationSource
Primary Disposal Method Disposal via an approved pharmaceutical waste disposal plant.[1][2][3]
Hazard Classification Acute toxicity (oral, dermal, inhalation). Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1][3]
Spill Containment Absorb with liquid-binding material (e.g., diatomite); decontaminate surfaces with alcohol.[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound bromide in a laboratory setting.

PipecuroniumDisposal cluster_prep Initial Handling & Assessment cluster_disposal Primary Disposal Pathway (Mandatory) cluster_decon Decontamination of Equipment (Optional) start This compound Waste Generated (Unused, Expired, Contaminated) ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds segregate Segregate as Pharmaceutical Waste sds->segregate decon_decision Equipment Decontamination Required? sds->decon_decision label_waste Label Container Clearly 'Hazardous Pharmaceutical Waste - this compound' segregate->label_waste store Store in Secure, Designated Area label_waste->store contact_ehs Contact EHS or Certified Waste Contractor store->contact_ehs disposal Disposal by Licensed Facility (Incineration) contact_ehs->disposal decon_decision->segregate No chem_degrad Consider Chemical Degradation (Oxidation/Hydrolysis) - NOT for bulk disposal - decon_decision->chem_degrad Yes neutralize Neutralize Resulting Solution chem_degrad->neutralize collect_waste Collect Decontaminated Solution as Hazardous Waste neutralize->collect_waste collect_waste->contact_ehs

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pipecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe environment is paramount, especially when handling potent compounds such as Pipecuronium bromide. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a research setting.

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It is classified as highly toxic, being fatal if swallowed, toxic if inhaled, and harmful in contact with skin.[3][4] Adherence to strict safety protocols is therefore critical to mitigate the risks associated with its handling.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to this compound is a combination of appropriate personal protective equipment and effective engineering controls. All handling of this compound powder or solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][5][6]

Control TypeSpecificationPurpose
Engineering Controls Certified Chemical Fume Hood or other appropriate exhaust ventilationTo minimize inhalation of dust or aerosols[3][5]
Accessible Safety Shower and Eye Wash StationFor immediate decontamination in case of accidental exposure[3][5]
Personal Protective Equipment (PPE)
Eye ProtectionSafety goggles with side-shieldsTo protect eyes from splashes[3][5]
Hand ProtectionChemical-resistant gloves (e.g., nitrile)To prevent skin contact[3][5]
Body ProtectionImpervious laboratory coat or clothingTo protect skin and personal clothing from contamination[3][5]
Respiratory ProtectionSuitable respiratorTo be used when handling the powder outside of a fume hood or in case of a spill[5]
Occupational Exposure Limits

Safety Data Sheets for this compound bromide consistently state that this product contains no substances with established occupational exposure limit values.[3][5] This absence of a defined safe exposure level underscores the need for stringent handling practices to minimize any potential exposure.

Experimental Protocol: Safe Handling of this compound Bromide

The following protocol outlines the essential steps for safely handling this compound bromide in a laboratory setting.

1. Preparation and Planning:

  • Before beginning any work, ensure that a current Safety Data Sheet (SDS) for this compound bromide is readily available and has been reviewed by all personnel involved.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials, including the correct PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers.

  • Prepare a spill kit appropriate for a potent powder or liquid.

2. Donning Personal Protective Equipment:

  • Put on an impervious lab coat, ensuring it is fully buttoned.

  • Don safety goggles with side-shields.

  • Put on chemical-resistant gloves.

3. Handling and Preparation of Solutions:

  • Conduct all manipulations of solid this compound bromide, including weighing and reconstitution, within a certified chemical fume hood.[3][5]

  • Avoid the formation of dust and aerosols.[3][5][6]

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Do not eat, drink, or smoke in the designated handling area.[3][5][6]

4. Post-Handling Procedures:

  • After handling, thoroughly wash hands with soap and water.[3][6]

  • Decontaminate all surfaces and equipment that may have come into contact with this compound. A common decontamination method is to scrub surfaces with alcohol.[3]

  • Remove PPE in a manner that avoids cross-contamination. Dispose of disposable PPE in the designated hazardous waste stream. Reusable PPE should be decontaminated according to established procedures.

5. Storage:

  • Store this compound bromide in a well-ventilated, locked area.[3][6]

  • Keep the container tightly closed.[3][6]

  • For long-term storage, follow the supplier's recommendations, which are typically -20°C for the powder and -80°C for solutions in solvent.[5]

Emergency Procedures

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., diatomite).[3]

  • For solid spills, carefully collect the material in a manner that minimizes dust generation.

  • Place all contaminated materials into a sealed container for disposal as hazardous waste.

  • Decontaminate the spill area thoroughly with alcohol.[3]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[3][6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound bromide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with local, state, and federal regulations. This typically involves incineration by an approved environmental management vendor.[7]

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

prep Preparation & Planning ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling post_handling Post-Handling Decontamination handling->post_handling disposal Waste Disposal handling->disposal emergency Emergency Procedures handling->emergency storage Secure Storage post_handling->storage post_handling->disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipecuronium
Reactant of Route 2
Reactant of Route 2
Pipecuronium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。